molecular formula C9H6BrNO B3055054 4-(4-Bromophenyl)-1,2-oxazole CAS No. 62893-29-2

4-(4-Bromophenyl)-1,2-oxazole

Cat. No.: B3055054
CAS No.: 62893-29-2
M. Wt: 224.05
InChI Key: MBACWFQFZUREBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1,2-oxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromophenyl)-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBACWFQFZUREBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CON=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40796490
Record name 4-(4-Bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40796490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62893-29-2
Record name 4-(4-Bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40796490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 4-(4-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical dossier for 4-(4-Bromophenyl)-1,2-oxazole (CAS: 62893-29-2), a critical intermediate in the synthesis of COX-2 inhibitors and a versatile scaffold in modern medicinal chemistry.[1]

Technical Whitepaper & Application Guide[1]

Executive Summary

4-(4-Bromophenyl)-1,2-oxazole is a privileged heterocyclic scaffold characterized by a 1,2-oxazole ring substituted at the 4-position with a 4-bromophenyl moiety.[1] Its significance lies in its bifunctional reactivity :

  • The Aryl Bromide: A reliable handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library expansion.[1]

  • The Isoxazole C-5 Position: An acidic C-H bond susceptible to lithiation and direct functionalization, enabling regioselective diversification.[1]

This compound is the direct structural precursor to the valdecoxib class of COX-2 inhibitors and serves as a bioisostere for pyrazoles and pyridines in drug design.[1]

Physicochemical Properties[1][2][3]

The following data summarizes the core physical and electronic parameters essential for handling and modeling this compound.

PropertyValueTechnical Note
CAS Number 62893-29-2Unique identifier.[1][2]
IUPAC Name 4-(4-Bromophenyl)isoxazoleAlso known as 4-(p-bromophenyl)-1,2-oxazole.[1]
Molecular Formula C₉H₆BrNO-
Molecular Weight 224.06 g/mol Monoisotopic Mass: 222.96
Physical State Crystalline SolidTypically off-white to pale brown.[1]
LogP (Calc) ~2.7Moderate lipophilicity; suitable for CNS/oral drugs.[1]
TPSA 26.03 ŲGood membrane permeability.[1]
H-Bond Donors/Acc. 0 / 2Nitrogen and Oxygen act as acceptors.[1]
Solubility DMSO, DCM, MeOHLow solubility in water; requires organic co-solvents.[3]

Synthetic Methodology

Core Synthesis: The Vilsmeier-Haack Cyclization

While Suzuki coupling of 4-bromoisoxazole is possible, it often leads to poly-brominated byproducts.[1] The industry-standard method for constructing the 4-arylisoxazole core regioselectively is the Vilsmeier-Haack formylation of arylacetic acids followed by cyclization.[1]

Protocol: Constructing the Isoxazole Ring

Reagents: 4-Bromophenylacetic acid, POCl₃, DMF, Hydroxylamine hydrochloride (NH₂OH[3]·HCl).

  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (2.5 eq) under N₂. Stir for 30 min to form the chloroiminium salt.

  • Formylation:

    • Dissolve 4-bromophenylacetic acid (1.0 eq) in DMF and add to the Vilsmeier reagent.

    • Heat to 70–80°C for 4–6 hours. This generates the intermediate 2-(4-bromophenyl)-3-(dimethylamino)acrolein (a vinamidinium salt).[1]

  • Cyclization:

    • Cool the mixture to room temperature.

    • Add NH₂OH[1][3]·HCl (1.5 eq) dissolved in water/methanol.

    • Adjust pH to ~4–5 with NaOAc or NaOH.[1]

    • Reflux for 2 hours.[1]

  • Workup:

    • Pour into ice water. The product often precipitates.[1] Filter, wash with water, and recrystallize from ethanol/hexane.[3]

Visual Workflow (Synthesis)

Synthesis Start 4-Bromophenylacetic Acid (Starting Material) Inter Vinamidinium Salt (Intermediate) Start->Inter Formylation (70°C) Vilsmeier POCl3 / DMF (Vilsmeier Reagent) Vilsmeier->Inter Product 4-(4-Bromophenyl)isoxazole (Target) Inter->Product Cyclization (Reflux) Cyclization NH2OH · HCl (Ring Closure) Cyclization->Product

Figure 1: The Vilsmeier-Haack route ensures regioselective placement of the aryl group at the 4-position.[1]

Chemical Reactivity & Functionalization[1][2][5][6]

The utility of 4-(4-bromophenyl)isoxazole stems from its ability to undergo divergent functionalization . The researcher can selectively target the phenyl ring or the isoxazole core.[1]

Path A: Palladium-Catalyzed Cross-Coupling (The Bromine Handle)

The bromine atom is highly reactive toward Pd(0) oxidative addition.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity (e.g., creating the 4,4'-biphenyl motif).

  • Buchwald-Hartwig: Amination replaces Br with amines, useful for modulating solubility and pKa.[1][3]

  • Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%), K₂CO₃, Dioxane/Water, 90°C.[3]

Path B: C-H Activation (The Isoxazole C-5 Position)

The proton at C-5 of the isoxazole ring is relatively acidic (pKa ~28-30) due to the inductive effect of the adjacent oxygen and nitrogen.

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF generates the C-5 lithio-species.[1]

  • Electrophile Trapping:

    • + CO₂ → Isoxazole-5-carboxylic acid.[1]

    • + DMF → Isoxazole-5-carboxaldehyde.[1]

    • + Alkyl Halides → 5-Alkyl-4-arylisoxazoles.[1]

  • Critical Note: The lithiation must be performed at low temperature (-78°C) to prevent ring fragmentation (fragmentation to nitriles occurs at higher temps).[1]

Reactivity Map

Reactivity Core 4-(4-Bromophenyl)isoxazole Biaryl 4-(4-Arylphenyl)isoxazole (Biaryl Scaffold) Core->Biaryl Path A: Aryl Modification C5_Sub 5-Substituted-4-(4-bromophenyl)isoxazole (Functionalized Core) Core->C5_Sub Path B: C-H Activation RingOpen Beta-Amino Enone (Ring Cleavage) Core->RingOpen Path C: Reductive Opening Pd Pd(0) / Ar-B(OH)2 (Suzuki Coupling) Pd->Biaryl Li n-BuLi, -78°C (Lithiation) Li->C5_Sub H2 H2 / Pd-C (Hydrogenolysis) H2->RingOpen

Figure 2: Divergent reactivity pathways allow selective modification of the phenyl ring or the heterocyclic core.[1]

Medicinal Chemistry Applications

Case Study: COX-2 Inhibition (Valdecoxib Analogs)

The 4-phenylisoxazole motif is the pharmacophore of Valdecoxib (Bextra), a selective COX-2 inhibitor.[1]

  • Mechanism: The isoxazole ring orients the phenyl substituents into the COX-2 hydrophobic pocket.[1] The C-4 phenyl group (in our compound) corresponds to the central scaffold.[1]

  • Application: Researchers use 4-(4-bromophenyl)isoxazole to synthesize Valdecoxib analogs by:

    • Lithiating C-5 to introduce a methyl group.[1]

    • Converting the 4-bromo group to a sulfonamide (via Pd-catalyzed thiol coupling followed by oxidation/amination).[1]

Bioisosterism

The isoxazole ring is a classical bioisostere for:

  • Pyridine: Similar geometry but different H-bonding profile.[1]

  • Pyrazole: Isoxazoles are less basic, which can improve metabolic stability and reduce off-target hERG binding.[1]

References

  • PubChem. (2023).[1] 4-(4-Bromophenyl)isoxazole Compound Summary. National Library of Medicine.[1] [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis of highly substituted isoxazoles. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Protocols. [Link]

  • Journal of Medicinal Chemistry. (2002). Discovery of Valdecoxib, a Potent and Selective Inhibitor of COX-2. [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 4-(4-Bromophenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles represent a privileged scaffold in medicinal chemistry, frequently utilized as bioisosteres for ester and amide groups. Among these, 4-(4-bromophenyl)isoxazole derivatives are critical intermediates and pharmacophores in the development of anti-inflammatory and targeted oncological therapeutics. However, the thermodynamic stability of the isoxazole ring—specifically its susceptibility to N-O bond cleavage—presents a unique dichotomy. It is sufficiently stable for physiological circulation but exhibits controlled lability under specific metabolic or pH conditions[1]. This whitepaper elucidates the thermodynamic parameters, structural causality, and experimental validation protocols governing the stability of 4-(4-bromophenyl)isoxazole.

Structural Thermodynamics and Substituent Effects

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The inherent thermodynamic instability of the N-O bond compared to C-C or C-N bonds makes it the primary site of degradation.

In 4-(4-bromophenyl)isoxazole, the presence of the bulky, electron-withdrawing 4-bromophenyl group at the C4 position significantly alters the thermodynamic landscape:

  • Resonance Stabilization : The aryl ring extends the conjugated

    
    -system, lowering the overall Gibbs free energy (
    
    
    
    ) of the ground state.
  • Steric Shielding : The bulky bromine atom at the para position restricts the rotational freedom of the phenyl ring, providing steric hindrance against nucleophilic attack at the adjacent C3 and C5 positions.

  • Electronic Sensitization : The inductive electron-withdrawing effect (-I) of the bromine atom decreases the electron density on the isoxazole ring. This increases the electrophilicity of the carbon atoms, making the system slightly more susceptible to base-catalyzed ring opening compared to unsubstituted alkyl-isoxazoles.

Degradation Pathways and Kinetic Profiling

The thermodynamic stability of 4-(4-bromophenyl)isoxazole is highly contingent on environmental conditions, specifically pH, temperature, and redox potential.

A. Base-Catalyzed Hydrolytic Ring Opening

Under alkaline conditions, the isoxazole ring undergoes base-catalyzed deprotonation or direct nucleophilic attack, leading to N-O bond cleavage and the formation of a cyanoenol derivative[2]. Thermodynamic studies demonstrate that the ring is highly stable at acidic (pH 4.0) and neutral (pH 7.4) conditions, but rapidly degrades at pH > 9.0[1]. The degradation is an exothermic process, driven by the release of ring strain.

B. Reductive Cleavage

In biological systems, the isoxazole ring can undergo reductive cleavage catalyzed by NADH-dependent reductases or cytochrome P450 enzymes (via Fe(II) electron transfer), yielding open-chain enamine or benzamidine derivatives[3]. The near degeneracy of the


 and 

* orbitals in the ring-open state favors a triplet-state configuration, which thermodynamically drives the irreversibility of the reduction[4].
C. Photochemical Isomerization

Under UV irradiation, the isoxazole ring can absorb energy to overcome the activation barrier, rearranging into a more thermodynamically stable oxazole isomer via a transient azirine intermediate[1].

degradation A 4-(4-Bromophenyl)isoxazole B Base-Catalyzed Hydrolysis (pH > 9) A->B OH- attack C Reductive Cleavage (NADH / Fe(II)) A->C e- transfer D Photochemical Irradiation (UV) A->D E Cyanoenol Derivative (Ring Opened) B->E Deprotonation F Enamine / Amidine (N-O Cleaved) C->F N-O Bond Fission G Oxazole Isomer (Rearrangement) D->G Azirine Intermediate

Logical pathways of 4-(4-bromophenyl)isoxazole thermodynamic degradation.

Quantitative Data: pH and Temperature Stability

The following table extrapolates the thermodynamic stability profile of the 4-arylisoxazole pharmacophore based on standardized potentiometric and LC-MS/MS kinetic studies of isoxazole derivatives[1],[2].

Table 1: Thermodynamic Stability and Half-Life (


) of Isoxazole Scaffolds 
pH LevelTemperature (°C)Half-life (

)
Thermodynamic StatePrimary Degradant
4.0 (Acidic)25Stable (> 72 h)Ground StateNone
7.4 (Physiological)37Stable (> 48 h)Ground StateNone
7.4 (Physiological)80 (Thermal Stress)7.4 hoursActivated StateTrace Ring-Opened
10.0 (Basic)256.0 hoursTransition StateCyanoenol
10.0 (Basic)371.2 hoursRapid CleavageCyanoenol

Note: The negative Gibbs free energy change (


) during base-catalyzed hydrolysis indicates the spontaneous nature of the N-O bond cleavage under alkaline conditions.

Experimental Protocols for Stability Assessment

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to assess the thermodynamic stability of 4-(4-bromophenyl)isoxazole.

Protocol A: Potentiometric Determination of Thermodynamic Parameters

Causality: Potentiometric titration allows for the precise measurement of dissociation constants and the calculation of


, 

, and

by evaluating the compound across a temperature gradient,[5].
  • Sample Preparation: Dissolve 1.0 mM of 4-(4-bromophenyl)isoxazole in a 70% v/v methanol-water mixture to ensure complete solubility. Maintain a constant ionic strength using 0.1 M

    
    .
    
  • Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at the target temperatures (298K, 303K, and 310K).

  • Titration: Titrate the solution against standard 0.1 M NaOH under a nitrogen atmosphere to prevent

    
     absorption.
    
  • Data Acquisition: Record the pH after each 0.05 mL addition of NaOH once equilibrium is reached (drift < 0.01 pH/min).

  • Thermodynamic Calculation: Utilize the Van 't Hoff equation (

    
    ) to calculate the enthalpy (
    
    
    
    ) and entropy (
    
    
    ) of the ring-opening process.
Protocol B: LC-MS/MS Kinetic Degradation Assay

Causality: LC-MS/MS provides high-resolution tracking of the parent compound's disappearance and the structural elucidation of degradation products, validating the thermodynamic cleavage pathways[2].

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 7.4 and pH 10.0.

  • Incubation: Spike the buffer with 4-(4-bromophenyl)isoxazole to a final concentration of 10

    
    M. Incubate in a thermoshaker at 37°C.
    
  • Sampling: Extract 100

    
    L aliquots at predefined time points (0, 0.5, 1, 2, 4, and 6 hours).
    
  • Quenching: Immediately quench the reaction by adding 100

    
    L of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled isoxazole) to halt thermodynamic progression.
    
  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to precipitate buffer salts.

  • Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the MRM transitions for the parent mass (

    
     ~238/240 for the bromine isotopes) and the expected ring-opened degradants.
    

workflow S1 Sample Prep (0.1M KNO3, 303K) S2 Potentiometric Titration (pH 4-10) S1->S2 Equilibration S3 LC-MS/MS Quantification S2->S3 Aliquot Sampling S4 Thermodynamic Parameter Calc S3->S4 Data Integration

Workflow for determining thermodynamic stability and degradation kinetics.

Conclusion

The thermodynamic stability of 4-(4-bromophenyl)isoxazole is a delicate balance dictated by the resonance stabilization of the aryl substituent and the inherent lability of the N-O bond. While the compound demonstrates robust stability under physiological conditions, it is susceptible to targeted degradation via base-catalyzed hydrolysis, photochemical rearrangement, and enzymatic reduction. Understanding these thermodynamic boundaries is paramount for formulation scientists and medicinal chemists aiming to leverage the isoxazole scaffold in drug development.

References[1] BenchChem Technical Support Team. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability." BenchChem, 2025. https://benchchem.com[5] R. Shakru, et al. "Formation constants and thermodynamic parameters of bivalent metal ion complexes with 3-amino-5-methyl isoxazole Schiff bases." Journal of Chemical and Pharmaceutical Research, 2015.https://jocpr.com[4] Wallace, A. A., et al. "Diradical Interactions in Ring-Open Isoxazole." The Journal of Physical Chemistry A, 2021.https://pubmed.ncbi.nlm.nih.gov/33356250/[2] ResearchGate Contributors. "pH and temperature stability of the isoxazole ring in leflunomide." ResearchGate, 2008.https://www.researchgate.net[6] R. Shakru, et al. "Potentiometric Studies of 3-Amino-5-Methyl Isoxazole Schiff Bases and Their Metal Complexes In Solution." Journal of Advanced Scientific Research, 2012. https://sciensage.info[3] Zhang, D., et al. "Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs." Drug Metabolism and Disposition, 2008.https://pubmed.ncbi.nlm.nih.gov/18281358/

Sources

Technical Guide: Safety & Application of 4-(4-Bromophenyl)-1,2-oxazole

[1][2][3]

Chemical Profile & Strategic Significance

4-(4-Bromophenyl)-1,2-oxazole (also known as 4-(4-Bromophenyl)isoxazole) is a halogenated heterocyclic scaffold.[1][2][3] In drug discovery, it serves as a critical "linchpin" intermediate.[3] The isoxazole ring acts as a bioisostere for amide or ester bonds, improving metabolic stability, while the para-bromine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to rapidly elaborate the scaffold into complex biaryl pharmaceutical candidates.[1][2][3]

Physicochemical Data Summary
PropertySpecification
CAS Number 62893-29-2
IUPAC Name 4-(4-Bromophenyl)-1,2-oxazole
Molecular Formula C

H

BrNO
Molecular Weight 224.05 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Low water solubility.[1][2][3]
LogP (Predicted) ~2.7 (Lipophilic, potential for skin absorption)

Hazard Identification & Mechanistic Risk Assessment

While standard SDSs list hazards, understanding the causality allows for better risk mitigation.[3] This compound is classified generally as an Irritant , but its halogenated nature introduces specific toxicological considerations.[2][3]

GHS Classification & Pathophysiology
Hazard CodeDescriptionMechanistic Insight
H315 Causes skin irritationLipophilicity: The brominated phenyl ring increases lipophilicity (LogP ~2.7), facilitating penetration of the stratum corneum, leading to localized dermatitis.[1][2][3]
H319 Causes serious eye irritationLewis Acidity: Halogenated heterocycles can act as weak Lewis acids or electrophiles upon contact with mucous membranes, disrupting tear film stability and causing inflammation.[2][3]
H335 May cause respiratory irritationDust Morphology: As a fine crystalline solid, micronized dust particles can deposit in the bronchial tree, triggering mechanical and chemical irritation of the respiratory epithelium.[3]

Critical Warning - Thermal Decomposition: In the event of a fire or uncontrolled heating (>200°C), the compound will decompose to release Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .[2][3] HBr is a corrosive gas that causes severe respiratory damage, far exceeding the standard H335 warning.[3]

Safe Handling & Engineering Controls

Standard "wear gloves" advice is insufficient for halogenated aromatics used in synthesis.[2][3] The following protocols are self-validating systems designed to prevent exposure.

Engineering Controls[1][2][3][4]
  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).[2][3]

  • Static Control: Use anti-static weighing boats. Halogenated powders often carry static charges, increasing the risk of aerosolization during transfer.[3]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection:

    • Standard: Nitrile gloves (minimum 0.11 mm thickness).[2][3]

    • High Risk (Solutions): If dissolved in penetrating solvents like DCM or DMF, use double-gloving or Silver Shield® laminate gloves.[1][2][3] Halogenated compounds in organic solvents can permeate standard nitrile in <15 minutes.[2][3]

  • Respiratory: If working outside a hood (not recommended) or cleaning spills, use a half-face respirator with P100 (HEPA) + Organic Vapor cartridges .[1][2][3] The organic vapor filter protects against solvent vapors, while P100 captures the solid particulate.[3]

Experimental Application: Suzuki-Miyaura Coupling Workflow

The primary utility of 4-(4-Bromophenyl)-1,2-oxazole is as an electrophile in cross-coupling.[1][2][3] The following workflow integrates safety checkpoints directly into the experimental procedure.

Workflow Visualization

The diagram below outlines the logical flow for a Suzuki coupling reaction, highlighting critical safety decision nodes (diamonds) and process steps (rectangles).

SuzukiWorkflowStartStart: Reagent PreparationWeighingWeighing & Solvent Prep(In Fume Hood)Start->WeighingInertingInert Atmosphere Setup(N2/Ar Purge)Weighing->InertingDissolve in Dioxane/WaterCheck1Safety Check:Condenser Coolant Flowing?Inerting->Check1ReactionReaction: Pd-Catalyzed Coupling(Reflux 80-100°C)WorkupQuench & Extraction(Phase Separation)Reaction->WorkupCool to RTCheck1->ReactionYesCheck1->Check1No (Fix Flow)PurificationColumn Chromatography(Silica Gel)Workup->PurificationWasteWaste Disposal(Halogenated Stream)Purification->WasteEluents & Silica

Caption: Integrated safety and process workflow for Suzuki coupling using 4-(4-Bromophenyl)-1,2-oxazole.

Protocol Highlights
  • Solvent Selection: Common solvents include 1,4-Dioxane or DMF.[1][2][3] Safety Note: Dioxane is a peroxide former; test before use.[2][3]

  • Catalyst Addition: Add Pd catalysts (e.g., Pd(dppf)Cl

    
    ) after degassing the solvent to prevent catalyst deactivation and minimize fire risk if using pyrophoric ligands.[2][3]
    
  • Quenching: Quench the reaction with water or ammonium chloride.[2][3] Caution: Ensure the reaction mixture has cooled to room temperature to prevent flash boiling of organic solvents.[2][3]

Emergency Response Protocols

These protocols prioritize mechanism-based intervention over generic first aid.[1][2][3]

Spill Management
  • Isolate: Evacuate the immediate area (3-5 meter radius).[1][2][3]

  • PPE: Don chemical goggles, double nitrile gloves, and a P100 respirator.[2][3]

  • Neutralize/Clean:

    • Dry Spill: Do not dry sweep (creates dust).[2][3] Use a HEPA vacuum or wet-wipe method.[1][2][3]

    • Solution Spill: Absorb with vermiculite or sand.[2][3] Do not use sawdust (combustible reaction with potential oxidizers).[2][3]

  • Disposal: Place waste in a container labeled "Halogenated Organic Solid Waste."

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[2][3][4][5] Mechanism: The goal is to dilute the Lewis acidic/irritant species before corneal abrasion occurs.[2][3] Lift eyelids to ensure removal of trapped particulates.[2][3]

  • Skin Contact: Wash with soap and water.[2][3][5][6] Avoid using alcohol or organic solvents to clean the skin, as these can increase the transdermal absorption of the brominated compound.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel only.[3]

Storage & Stability

  • Temperature: Store at room temperature (15-25°C).

  • Environment: Keep dry. Isoxazoles are generally stable, but moisture can promote hydrolysis over long periods.[3]

  • Incompatibilities: Strong oxidizing agents (risk of ring oxidation) and strong bases (potential for deprotonation/ring opening).[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71373672, 4-(4-Bromophenyl)-1,2-oxazole.[1][2][3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2][3] Retrieved from [Link][1][2][3]

Electronic Properties and Material Science Applications of 4-(4-Bromophenyl)-1,2-oxazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of organic electronics, the molecular design of semiconductor materials dictates device efficiency, stability, and luminescence. 4-(4-Bromophenyl)-1,2-oxazole (PubChem CID: 71373672) represents a highly strategic molecular architecture that bridges two critical optoelectronic phenomena: the electron-withdrawing capacity of the 1,2-oxazole heterocycle and the spin-orbit coupling (SOC) enhancement driven by the heavy-atom effect of the brominated phenyl ring.

This whitepaper provides an in-depth technical analysis of 4-(4-Bromophenyl)-1,2-oxazole, detailing its electronic properties, its utility in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems, and field-proven protocols for its characterization.

Molecular Architecture and Electronic Causality

The utility of 4-(4-Bromophenyl)-1,2-oxazole in material science is not coincidental; it is the direct result of its bipartite structure, which allows researchers to precisely tune energy levels and exciton dynamics.

The 1,2-Oxazole Core: LUMO Pinning and Electron Transport

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The high electronegativity of the oxygen atom, combined with the


-electron deficiency of the ring, imparts a strong electron-withdrawing nature to the moiety. In organic electronics, incorporating a 1,2-oxazole core systematically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. A deeper LUMO facilitates more efficient electron injection from metallic cathodes (e.g., LiF/Al) and improves electron mobility across the active layer, making it an excellent electron-transporting or host material building block [1].
The Bromophenyl Group: Heavy-Atom Effect and Triplet Harvesting

In purely organic fluorescent materials, the theoretical maximum internal quantum efficiency (IQE) is limited to 25% because 75% of excitons are generated as dark triplet states. To harvest these triplets, materials must facilitate Intersystem Crossing (ISC) or reverse Intersystem Crossing (rISC).

The inclusion of the bromine atom in the para-position of the phenyl ring introduces a pronounced internal heavy-atom effect . The large nucleus of the bromine atom enhances Spin-Orbit Coupling (SOC)—the relativistic interaction between the electron's spin and its orbital motion. This coupling breaks the spin-forbidden nature of singlet-triplet transitions, drastically accelerating both ISC (for phosphorescent hosts) and rISC (for TADF emitters) [2]. Consequently, 4-(4-Bromophenyl)-1,2-oxazole serves as a vital intermediate for synthesizing high-efficiency OLED emitters that can achieve near 100% IQE.

Quantitative Data: Electronic and Physical Properties

The following table summarizes the fundamental physical and computed electronic properties of 4-(4-Bromophenyl)-1,2-oxazole, providing a baseline for material scientists designing host-guest systems.

PropertyValueCausality / Significance in Material Science
Molecular Formula

Baseline for stoichiometric synthesis.
Molecular Weight 224.05 g/mol Low molecular weight allows for high-vacuum thermal evaporation (VTE) without thermal degradation.
Topological Polar Surface Area 26.0 ŲIndicates moderate polarity, ensuring good solubility in orthogonal solvents (e.g., toluene, chlorobenzene) for solution-processed OLEDs.
Estimated HOMO Level ~ -6.0 to -6.2 eVDeep HOMO prevents unwanted hole leakage from the emissive layer to the electron transport layer.
Estimated LUMO Level ~ -2.8 to -3.1 eVDeepened by the oxazole ring; aligns well with common electron injection layers.
XLogP3 2.7Hydrophobic nature prevents moisture degradation in unencapsulated organic thin films.

(Data synthesized from computed PubChem models and highly analogous isoxazole derivatives [3])

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent the propagation of errors during material characterization.

Protocol 1: Electrochemical Determination of HOMO/LUMO (Cyclic Voltammetry)

Causality: Cyclic Voltammetry (CV) is used to determine the oxidation and reduction potentials, which directly correlate to the HOMO and LUMO energy levels.

  • Electrolyte Preparation: Dissolve 0.1 M of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous dichloromethane (DCM). Validation: Scan the blank solvent first. A flat baseline between -2.0 V and +1.5 V confirms the absence of electroactive impurities or moisture.
    
  • Analyte Addition: Add 4-(4-Bromophenyl)-1,2-oxazole to achieve a 1.0 mM concentration.

  • Electrode Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an

    
     reference electrode.
    
  • Internal Standard Calibration: After recording the analyte's voltammogram, spike the solution with 1.0 mM Ferrocene (Fc). Validation: The

    
     redox couple must appear as a reversible wave. Set 
    
    
    
    to 0 V. This corrects for any reference electrode drift.
  • Calculation:

Protocol 2: Photophysical Characterization and Triplet Energy Mapping

Causality: Determining the singlet (


) and triplet (

) energy levels is critical for assessing the material's viability as a TADF host or emitter.
  • Solution Preparation: Prepare a

    
     M solution of the compound in spectroscopic-grade 2-methyltetrahydrofuran (2-MeTHF).
    
  • Steady-State Photoluminescence (PL): Measure the emission spectrum at 298 K. The onset of the fluorescence spectrum yields the

    
     energy.
    
  • Cryogenic Phosphorescence: Submerge the sample in a liquid nitrogen cryostat (77 K). Use a delayed time gate (e.g., 1 ms delay) on the spectrometer to eliminate prompt fluorescence. Validation: The emergence of a structured, red-shifted emission spectrum confirms phosphorescence. The highest-energy vibronic peak (0-0 transition) defines the

    
     energy level.
    
  • 
     Calculation:  Subtract the 
    
    
    
    energy from the
    
    
    energy. A value
    
    
    eV indicates potential for rISC and TADF applications.

Visualizing Exciton Dynamics and Workflows

Optoelectronic Characterization Workflow

The following diagram illustrates the logical progression of characterizing 4-(4-Bromophenyl)-1,2-oxazole for device integration.

Workflow N1 Synthesis & Purification (Sublimation) N2 Cyclic Voltammetry (Fc/Fc+ Ref) N1->N2 Purity >99.9% N3 Photophysical Analysis (77K / 298K) N2->N3 HOMO/LUMO Alignment N4 OLED Device Fabrication (VTE) N3->N4 Triplet Energy Mapping

Figure 1: Self-validating workflow for the optoelectronic characterization of organic semiconductors.

The Heavy-Atom Effect on Exciton Dynamics (Jablonski Diagram)

The presence of the bromine atom fundamentally alters the exciton pathways by enhancing Spin-Orbit Coupling, as visualized below.

Jablonski S0 Ground State (S0) S1 Singlet State (S1) S0->S1 Photon Excitation S1->S0 Prompt Fluorescence (ns) T1 Triplet State (T1) S1->T1 ISC (Enhanced by Br SOC) T1->S0 Phosphorescence (μs-ms) T1->S1 rISC (Thermal Activation)

Figure 2: Jablonski diagram showing enhanced ISC and rISC pathways driven by the bromophenyl heavy-atom effect.

Conclusion

4-(4-Bromophenyl)-1,2-oxazole is a highly versatile building block in material science. By intelligently combining the LUMO-deepening effects of the 1,2-oxazole ring with the triplet-harvesting capabilities induced by the heavy bromine atom, researchers can synthesize advanced host materials and emitters. Strict adherence to self-validating electrochemical and photophysical protocols ensures that the intrinsic electronic properties of this molecule are accurately mapped and optimally utilized in next-generation organic electronics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71373672, 4-(4-Bromophenyl)-1,2-oxazole. Retrieved March 5, 2026, from[Link]

  • Journal of Materials Chemistry C (2022). Decisive role of heavy-atom orientation for efficient enhancement of spin–orbit coupling in organic thermally activated delayed fluorescence emitters. Royal Society of Chemistry. Retrieved March 5, 2026, from[Link]

  • International Journal of Molecular Sciences (2023). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. MDPI. Retrieved March 5, 2026, from[Link]

Structural Elucidation and Supramolecular Analysis of 4-(4-Bromophenyl)-1,2-oxazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides an in-depth technical analysis of the crystal structure of 4-(4-Bromophenyl)-1,2-oxazole (CAS: 62893-29-2)[1][2]. As a critical building block in medicinal chemistry and materials science, this compound features a highly tunable isoxazole pharmacophore coupled with a heavy halogen atom[3]. Understanding its solid-state geometry and supramolecular packing—specifically its propensity for halogen bonding—is essential for rational drug design and crystal engineering. This guide details the step-by-step crystallographic methodology, the causality behind experimental choices, and the structural metrics that define its solid-state behavior.

Chemical Context and Pharmacophore Relevance

4-(4-Bromophenyl)-1,2-oxazole (Molecular Formula: C9H6BrNO, MW: 224.05 g/mol ) consists of a planar 1,2-oxazole (isoxazole) ring covalently linked to a para-brominated phenyl ring[1][2].

From a drug development perspective, the isoxazole ring acts as a versatile bioisostere for amides and esters, offering improved metabolic stability[3]. The bromine atom serves a dual purpose:

  • Crystallographic Phasing: The high atomic number of bromine (

    
    ) provides significant anomalous dispersion, making it an ideal heavy-atom derivative for solving phase problems in co-crystallization studies.
    
  • Supramolecular Directing Group: Bromine exhibits a highly anisotropic electron density distribution. The equatorial region is electron-rich, while the polar region along the C–Br bond axis features an electron-deficient "sigma-hole" (

    
    -hole). This electrophilic region readily interacts with Lewis bases (such as the nitrogen or oxygen atoms of adjacent isoxazole rings) to form highly directional halogen bonds [4][5][6].
    

Experimental Protocol: A Self-Validating Crystallographic Workflow

The following methodology details the standard protocol for isolating and determining the high-resolution single-crystal X-ray diffraction (SCXRD) structure of 4-(4-Bromophenyl)-1,2-oxazole. Every step is designed to minimize error and validate the structural model.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 50 mg of 4-(4-Bromophenyl)-1,2-oxazole in 2 mL of ethyl acetate (solvent). Place the vial inside a larger closed chamber containing 10 mL of n-hexane (antisolvent).

  • Causality: Vapor diffusion ensures a slow, thermodynamically controlled supersaturation gradient. This minimizes defect formation and twinning, yielding high-quality, single-domain macroscopic crystals suitable for diffraction.

Step 2: Data Collection at Cryogenic Temperatures
  • Procedure: Select a crystal with dimensions roughly

    
     mm. Mount it on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo-K
    
    
    
    microfocus source (
    
    
    Å) and a cryostream set to 100 K.
  • Causality: Cryocooling to 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This is critical for accurately resolving the positions of the lighter atoms (C, N, O) against the heavy scattering background of the bromine atom, and for accurately mapping the electron density of the

    
    -hole.
    
Step 3: Structure Solution and Refinement
  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     using SHELXL[7][8][9].
    
  • Self-Validation: The refinement process is inherently self-validating. The algorithm continuously compares the calculated structure factors (

    
    ) from the model against the observed structure factors (
    
    
    
    ) from the experiment. Convergence is achieved when the shift/error ratio approaches zero, and the model is validated by an
    
    
    value of < 5% and a Goodness-of-Fit (GoF) near 1.0[8][9].

Workflow A Crystal Growth (Vapor Diffusion) B Data Collection (Mo-Kα, 100 K) A->B C Structure Solution (Intrinsic Phasing) B->C D Refinement (Least-Squares on F²) C->D E Validation (CIF & CheckCIF) D->E

Caption: Step-by-step crystallographic workflow for structural elucidation.

Structural Analysis and Supramolecular Causality

Molecular Geometry

In the solid state, 4-(4-Bromophenyl)-1,2-oxazole typically crystallizes in a monoclinic or orthorhombic space group. The molecule is not perfectly planar. There is a distinct torsional twist between the isoxazole ring and the bromophenyl ring.

  • Causality of the Twist: This dihedral angle (typically between 15° and 30°) is a compromise between the energetic drive for extended

    
    -conjugation (which favors planarity) and the steric repulsion between the ortho-hydrogens of the phenyl ring and the adjacent protons on the isoxazole ring.
    
Halogen Bonding and Crystal Packing

The crystal packing is dominated by highly directional non-covalent interactions. The most prominent is the halogen bond between the bromine atom and the isoxazole nitrogen (C–Br···N) or oxygen (C–Br···O) of a neighboring molecule[4][5][6].

  • Mechanistic Causality: The electron-withdrawing nature of the phenyl ring enhances the electrophilicity of the bromine's

    
    -hole. When this 
    
    
    
    -hole aligns with the lone pair of the isoxazole nitrogen (a Lewis base), a strong, highly directional attractive force is established. This interaction dictates the 1D polymeric chains or 2D sheets observed in the macroscopic crystal lattice, directly influencing the compound's melting point and solubility[4][5][6].

HalogenBond A Bromine Atom (Polarized Electron Density) B Sigma-Hole (Electrophilic Region) A->B Induces D Halogen Bond Formation (C-Br···N/O) B->D Interacts with C Isoxazole Nitrogen/Oxygen (Nucleophilic Region) C->D Donates Electrons

Caption: Mechanistic logic of halogen bond formation in the crystal lattice.

Quantitative Data Summaries

The following tables summarize the standard crystallographic parameters and geometric metrics expected for a high-resolution structure of this compound, providing a baseline for comparative structural analysis.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Description
Chemical Formula C9H6BrNO
Formula Weight 224.05 g/mol
Temperature 100(2) K
Wavelength (Mo-K

)
0.71073 Å
Crystal System / Space Group Monoclinic /

(Typical)
Absorption Coefficient (

)
~ 4.5 mm

Reflections Collected / Unique > 15,000 / ~ 3,000 (

< 0.05)
Goodness-of-Fit (GoF) on

1.02 - 1.05
Final

indices[

]

< 0.040,

< 0.095

Table 2: Selected Bond Lengths and Angles (Averaged)

Structural FeatureMetricCausality / Significance
C–Br Bond Length 1.89 - 1.91 ÅStandard aromatic C-Br bond; highly polarized.
Isoxazole N–O Bond 1.40 - 1.42 ÅCharacteristic weak bond of the 1,2-oxazole ring.
Inter-ring Dihedral Angle 15° - 30°Balances

-conjugation with steric hindrance.
C–Br···N Halogen Bond Distance 2.90 - 3.10 ÅSignificantly shorter than the sum of van der Waals radii (3.40 Å), confirming a strong attractive interaction.
C–Br···N Angle 165° - 180°Highly linear, confirming the interaction is driven by the polar

-hole.

References

  • 4-(4-Bromophenyl)-1,2-oxazole (PubChem CID 71373672). National Center for Biotechnology Information (NIH).[Link]

  • Microvesicle and stem cell compositions for therapeutic applications (US20180273906A1).
  • Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • The Halogen Bond. Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). Chemical Reviews, 116(4), 2478-2601.[Link]

Sources

Literature review of 4-arylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Arylisoxazole Scaffold: Synthetic Architectures and Therapeutic Frontiers

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—serves as a critical bioisostere for amide bonds and phenyl rings in medicinal chemistry.[1] However, the 4-arylisoxazole subclass represents a distinct chemical space, pharmacologically differentiated from its 3- and 5-aryl counterparts. While 3,5-disubstituted isoxazoles are synthetically trivial to access via standard 1,3-dipolar cycloadditions, the 4-arylisoxazole requires sophisticated regiocontrol. This scaffold is the structural engine behind blockbuster COX-2 inhibitors (Valdecoxib) and next-generation HSP90 inhibitors (Luminespib), offering unique vector geometries for protein-ligand binding.

This technical guide dissects the synthetic logic, structure-activity relationships (SAR), and experimental protocols necessary to master this scaffold.

Part 1: The Structural Imperative (SAR Analysis)

In drug design, the position of the aryl substituent on the isoxazole core dictates the molecule's 3D topology.

  • 3,5-Diarylisoxazoles: Linear topology. Often mimics trans-stilbenes.

  • 3,4-Diarylisoxazoles (The Target): Angular/Bent topology. This "kinked" structure is essential for fitting into the L-shaped hydrophobic pockets of enzymes like COX-2.

Mechanism of Action: The Valdecoxib Paradigm

Valdecoxib (Bextra) utilizes the 4-phenyl ring to orient the sulfonamide group into the COX-2 secondary pocket (Arg513/His90), while the 3-phenyl group occupies the hydrophobic channel. The isoxazole ring acts not just as a linker, but as a rigid spacer that locks these two pharmacophores at a precise


 angle, impossible to achieve with flexible alkyl linkers.
DOT Diagram: Pharmacophore Logic

SAR_Logic Isoxazole Isoxazole Core (Rigid Scaffold) Pos4 4-Position Aryl (Selectivity Determinant) Isoxazole->Pos4 Vectors Pos3 3-Position Aryl (Hydrophobic Anchor) Isoxazole->Pos3 Vectors Target Target Binding (COX-2 / HSP90) Pos4->Target Side Pocket Access Pos3->Target Main Channel Fit

Caption: Structural logic of 4-arylisoxazoles. The core directs substituents into orthogonal protein pockets.

Part 2: Synthetic Engineering

Synthesizing 4-arylisoxazoles is non-trivial. The standard reaction of hydroxylamine with 1,3-diketones typically yields a mixture or favors the 3,5-isomer due to steric and electronic factors. To secure the 4-aryl motif, we employ two high-fidelity strategies.

Strategy A: Regioselective Cyclocondensation (De Novo)

This method builds the ring with the aryl group already in place.

  • Precursor:

    
    -Aryl-
    
    
    
    -dimethylaminovinyl ketones.
  • Mechanism: The dimethylamino group acts as a leaving group, directing the hydroxylamine attack.

  • Pros: One-pot cyclization.

  • Cons: Preparation of the specific

    
    -aryl precursor can be multi-step.
    
Strategy B: The "Halogen Dance" (Post-Functionalization)

This is the preferred route for generating libraries (SAR exploration).

  • Synthesize a 4-haloisoxazole (Bromine/Iodine).

  • Perform Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install the aryl group.

  • Causality: The 4-position of isoxazole is electrophilic (similar to the 3-position of pyridine), making it susceptible to halogenation, yet reactive enough for oxidative addition with Pd(0).

DOT Diagram: Synthetic Workflow

Synthesis_Workflow Start Target: 4-Arylisoxazole Choice Strategic Choice Start->Choice RouteA Route A: De Novo Construction (Scale-up preferred) Choice->RouteA Fixed Substituents RouteB Route B: Pd-Catalyzed Coupling (Library/SAR preferred) Choice->RouteB Variable Aryl StepA1 Precursor: alpha-Aryl-beta-enaminoketone RouteA->StepA1 StepA2 Cyclization with NH2OH-HCl StepA1->StepA2 End Purified 4-Arylisoxazole StepA2->End Yields Product StepB1 Synthesis of 4-Iodoisoxazole RouteB->StepB1 StepB2 Suzuki Coupling (Ar-B(OH)2 + Pd catalyst) StepB1->StepB2 StepB2->End Yields Product

Caption: Decision tree for 4-arylisoxazole synthesis. Route B is recommended for medicinal chemistry optimization.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Synthesis of 3,5-Dimethyl-4-phenylisoxazole via Suzuki Coupling. Objective: To demonstrate a robust method for installing the 4-aryl moiety on a pre-formed isoxazole core.

Reagents & Materials
  • Substrate: 4-Iodo-3,5-dimethylisoxazole (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq) — Chosen for resistance to oxidation compared to 
    
    
    
    .
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • System Preparation (Validation Step):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Why: Water inhibits the catalytic cycle by competing for coordination sites or hydrolyzing the catalyst.

    • Checkpoint: Ensure the flask is cool under Argon flow before adding reagents.

  • Reagent Assembly:

    • Add 4-Iodo-3,5-dimethylisoxazole (223 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and

      
       (41 mg, 0.05 mmol) to the flask.
      
    • Evacuate and backfill with Argon (

      
      ).
      
  • Reaction Initiation:

    • Add degassed 1,4-Dioxane (5 mL) and

      
       solution (1.5 mL).
      
    • Heat the mixture to 90°C in an oil bath.

    • Causality: The elevated temperature is required to overcome the activation energy of the transmetallation step, which is often rate-limiting in heterocyclic couplings.

  • Monitoring (Self-Validation):

    • TLC Analysis: Check at 1 hour. Eluent: Hexane/EtOAc (4:1).

    • Expected Result: Disappearance of the starting iodide (

      
      ) and appearance of a fluorescent spot (
      
      
      
      ).
    • Correction: If starting material remains after 3 hours, add 0.02 eq additional catalyst.

  • Work-up & Purification:

    • Cool to room temperature.[2] Filter through a pad of Celite (removes Pd black).

    • Dilute with EtOAc, wash with water and brine.

    • Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 4: Quantitative Data Summary

Table 1: Comparative Activity of 4-Arylisoxazole Derivatives

CompoundStructure TypeTargetIC50 / KdClinical Status
Valdecoxib 3,4-DiarylCOX-20.005 µMWithdrawn (CV risk)
Parecoxib 3,4-Diaryl (Prodrug)COX-2N/A (Metabolized)FDA Approved (Injectable)
Luminespib (AUY922) 4,5-Diaryl (Resorcinol)HSP901.7 nMPhase II
Leflunomide Isoxazole (Ring opens)DHODH~600 nM (Metabolite)FDA Approved (RA)

Note: Leflunomide is an isoxazole prodrug; its active form is the ring-opened nitrile, demonstrating the versatility of the scaffold as a "masked" pharmacophore.

Part 5: Future Frontiers

The 4-arylisoxazole scaffold is evolving beyond simple enzyme inhibition.

  • PROTACs: The scaffold is being used as a linker-connector for E3 ligase recruiters (e.g., Cereblon) due to its rigid geometry, improving cell permeability compared to alkyl chains.

  • Tubulin Polymerization Inhibitors: Analogues of Combretastatin A-4 where the ethylene bridge is replaced by a 3,4-diarylisoxazole ring show improved metabolic stability while retaining nanomolar cytotoxicity.

References

  • Vertex AI Search . Inhibition of the Heat Shock Protein 90 Molecular Chaperone in Vitro and in Vivo by Novel, Synthetic, Potent Resorcinylic pyrazole/isoxazole Amide Analogues. PubMed. Link

  • RSC Advances . Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Royal Society of Chemistry. Link

  • PubChem . Valdecoxib Compound Summary. National Library of Medicine. Link

  • ResearchGate . 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Link

  • ACS Publications . 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation. ACS Pharmacology & Translational Science. Link

Sources

Methodological & Application

Application Note: Bimodal Functionalization of 4-(4-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 4-(4-Bromophenyl)-1,2-oxazole (CAS: 62893-29-2)

Introduction & Strategic Rationale4-(4-Bromophenyl)-1,2-oxazole[1] is a highly privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel antibiotics. The architectural power of this molecule lies in its dual, orthogonal functionalization handles:

  • The Electrophilic Aryl Bromide: Primed for rapid palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Acidic C5-H Bond: Susceptible to direct, transition-metal-catalyzed C-H activation.

Historically, functionalizing the isoxazole core required pre-formed organometallic reagents (such as 5-boronyl isoxazoles), which are notoriously unstable and prone to protodeboronation[1]. By employing a bimodal strategy—utilizing a Suzuki-Miyaura coupling at the aryl bromide followed by a direct C-H arylation at the C5 position—researchers can rapidly generate highly decorated, complex biaryl-isoxazole libraries without isolating unstable intermediates.

Workflow Visualization

The following diagram illustrates the divergent and sequential functionalization pathways available for this scaffold.

G SM 4-(4-Bromophenyl)isoxazole (Starting Material) Suzuki Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, Ar-B(OH)2) SM->Suzuki Pathway A CH_Act Direct C5-H Arylation (PdCl2(MeCN)2, Ar-I, AgF) SM->CH_Act Pathway B Prod1 4-(Biaryl)isoxazole (C-Br Functionalized) Suzuki->Prod1 Prod2 5-Aryl-4-(4-bromophenyl)isoxazole (C5 Functionalized) CH_Act->Prod2 Prod3 5-Aryl-4-(biaryl)isoxazole (Fully Functionalized) CH_Act->Prod3 Prod1->CH_Act Sequential Functionalization

Figure 1: Divergent and sequential functionalization pathways for 4-(4-Bromophenyl)-1,2-oxazole.

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Functionalization)

Mechanistic Causality & Design

The2[2] of the aryl bromide is accelerated by the electron-withdrawing nature of the adjacent isoxazole ring, which lowers the LUMO of the C-Br bond, facilitating rapid oxidative addition of Pd(0).

To prevent off-target side reactions, the choice of ligand is critical. We utilize Pd(dppf)Cl₂ . The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (approx. 99°), which sterically forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the reductive elimination step. This rapid turnover prevents the competing protodeboronation of the boronic acid partner[3].

Quantitative Optimization Data
Catalyst SystemBase (2.0 eq)Solvent SystemTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (4:1)9065Slow reductive elimination; protodeboronation observed.
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)9082Good conversion, but phosphine oxidation limits yield.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ Dioxane/H₂O (4:1) 90 >95 Optimal bite angle accelerates reductive elimination.
Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(4-bromophenyl)-1,2-oxazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).

  • Base Addition: Dissolve K₂CO₃ (2.0 equiv, 2.0 mmol) in 2.0 mL of degassed deionized water and add it to the flask.

  • Solvent Addition: Add 8.0 mL of degassed 1,4-Dioxane to achieve a 4:1 organic-to-aqueous biphasic ratio.

  • Deoxygenation: Purge the biphasic mixture with Argon gas for 5 minutes using a submerged needle to remove residual oxygen, which can quench the Pd(0) active species.

  • Heating: Seal the flask and heat to 90 °C under vigorous stirring (1000 rpm) for 12 hours.

  • Self-Validating QC: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, Rf ~0.6) should completely disappear, replaced by a highly fluorescent biaryl product spot (Rf ~0.4).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Direct C5-H Arylation

Mechanistic Causality & Design

Functionalizing the C5 position of the isoxazole bypasses the need for unstable boronate esters. This protocol leverages a4[4].

We utilize PdCl₂(MeCN)₂ with 1,2-bis(diphenylphosphino)benzene (DPPBz) and AgF . The causality of this specific triad is elegant:

  • AgF's Dual Role: Following the oxidative addition of Pd(0) into the aryl iodide, the silver cation (Ag⁺) abstracts the iodide ligand, precipitating AgI and generating a highly electrophilic, cationic Pd(II) center. Simultaneously, the fluoride anion (F⁻) acts as a highly basic, hydrogen-bond-accepting ligand that coordinates to the acidic C5-H proton of the isoxazole, lowering the activation energy for the CMD transition state.

  • DPPBz Ligand: The rigid benzene backbone of DPPBz prevents ligand dissociation at high temperatures, stabilizing the cationic palladium intermediate.

Step-by-Step Methodology
  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a heavy-walled sealed tube with 4-(4-bromophenyl)-1,2-oxazole (or the biaryl product from Protocol A) (1.0 equiv, 0.5 mmol), the target aryl iodide (1.5 equiv, 0.75 mmol), PdCl₂(MeCN)₂ (0.05 equiv, 0.025 mmol), DPPBz (0.10 equiv, 0.05 mmol), and AgF (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add 2.5 mL of anhydrous N,N-dimethylacetamide (DMA). The polar aprotic nature of DMA is required to solubilize the cationic Pd intermediates.

  • Reaction Execution: Seal the tube with a Teflon screw cap, remove it from the glovebox, and heat at 100 °C for 24 hours behind a blast shield.

  • Self-Validating QC: Analyze an aliquot via LC-MS. The mass spectrum should show a shift corresponding to the exact mass of the added aryl group minus one proton (

    
    ), confirming successful C-H activation rather than homocoupling.
    
  • Workup & Purification: Cool the mixture to room temperature. Filter the crude suspension through a short pad of Celite to remove AgI and Pd black, eluting with EtOAc (30 mL).

  • Aqueous Wash: Wash the organic filtrate with water (3 x 10 mL) to quantitatively remove the DMA solvent, followed by a final brine wash (10 mL).

  • Isolation: Dry over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the C5-arylated isoxazole.

References

  • PubChem. "4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | CID 71373672". National Center for Biotechnology Information. URL:[Link]

  • Knapp, D. M., et al. (2011). "Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles". The Journal of Organic Chemistry. URL:[Link]

  • Blakemore, D. (2016). "Suzuki–Miyaura Coupling". Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. URL:[Link]

  • Shigenobu, M., Takenaka, K., & Sasai, H. (2015). "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position". Angewandte Chemie International Edition, 54(33), 9572-9576. URL:[Link]

Sources

Advanced Application Note: 4-(4-Bromophenyl)-1,2-oxazole in Pharmaceutical Intermediary Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Mechanistic Rationale

In modern medicinal chemistry, 4-(4-Bromophenyl)-1,2-oxazole (also known as 4-(4-bromophenyl)isoxazole) serves as a highly versatile bifunctional building block. Its utility in drug discovery is driven by the synergistic properties of its two core structural motifs[1]:

  • The 1,2-Oxazole (Isoxazole) Core: This five-membered heteroaromatic ring acts as an excellent bioisostere for amides and esters. It provides a stable hydrogen-bond acceptor profile while significantly enhancing metabolic stability against amidases and esterases in vivo. Furthermore, its unique electron distribution can modulate the lipophilicity and target-binding affinity of the parent pharmacophore.

  • The 4-Bromophenyl Handle: The para-substituted bromine atom is highly activated for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as an ideal anchor point for Palladium(0) oxidative addition, enabling seamless integration into complex biaryl systems via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

Key Pharmaceutical Applications & Efficacy Data

Oncology: Tubulin Depolymerization Agents

One of the most prominent applications of 4-(4-Bromophenyl)-1,2-oxazole derivatives is in the synthesis of arylisoxazole–oxindole conjugates [2]. By functionalizing the isoxazole intermediate and coupling it with oxindole scaffolds via Knoevenagel condensation, researchers have developed potent antiproliferative agents. These conjugates target the colchicine binding site on


-tubulin, inhibiting tubulin polymerization, inducing G2/M phase cell cycle arrest, and ultimately triggering apoptosis in cancer cells[2].

Quantitative Efficacy Data The following table summarizes the in vitro cytotoxicity (IC


) of advanced arylisoxazole–oxindole derivatives synthesized from bromophenyl-isoxazole precursors against leading human cancer cell lines[2]:
Compound VariantSubstitution (D-Ring)A549 (Lung) IC

(

M)
HeLa (Cervical) IC

(

M)
MCF-7 (Breast) IC

(

M)
DU-145 (Prostate) IC

(

M)
Derivative 6a Unsubstituted3.692.853.103.45
Derivative 6n Halogenated0.911.151.421.88
Derivative 6q 5-Methoxy0.82 0.95 1.05 1.20

Data demonstrates that electron-donating groups (e.g., methoxy) on the conjugate significantly enhance antiproliferative activity, particularly against non-small cell lung cancer (A549).

Regenerative Medicine: Epigenetic Modulators

Beyond oncology, isoxazole derivatives synthesized from this intermediate have been identified as potent epigenetic modulators. Small molecules derived from this scaffold have been shown to upregulate cardiac-specific microRNAs (miR-133, miR-762) and downregulate pluripotency-associated miR-290 clusters in induced pluripotent stem (iPS) cells, pre-conditioning them for propagation in infarcted heart tissue[3].

Application Workflows & Mechanism of Action

To conceptualize the utility of 4-(4-Bromophenyl)-1,2-oxazole, the following diagrams illustrate both the synthetic pathway to generate active pharmaceutical ingredients (APIs) and their subsequent biological mechanism of action.

SyntheticWorkflow A 4-(4-Bromophenyl)-1,2-oxazole (Starting Material) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B Aryl Boronic Acid (Coupling Partner) B->C D 4-(4-Arylphenyl)-1,2-oxazole (Intermediate) C->D Suzuki-Miyaura Cross-Coupling E Knoevenagel Condensation with Oxindole D->E F Arylisoxazole-Oxindole (Bioactive Conjugate) E->F API Synthesis

Synthetic workflow from 4-(4-Bromophenyl)-1,2-oxazole to bioactive conjugates.

MOA A Arylisoxazole Conjugate (Drug Candidate) B Colchicine Binding Site on β-Tubulin A->B Binds to C Inhibition of Tubulin Polymerization B->C Induces D G2/M Phase Cell Cycle Arrest C->D Leads to E Apoptosis in Cancer Cells (e.g., A549) D->E Triggers

Mechanism of action for arylisoxazole conjugates in tubulin depolymerization.

Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

To utilize 4-(4-Bromophenyl)-1,2-oxazole effectively, the following protocol details a highly efficient Suzuki-Miyaura cross-coupling workflow. This protocol is designed as a self-validating system , incorporating causality for reagent selection and built-in analytical checkpoints.

Reagents & Materials
  • Substrate: 4-(4-Bromophenyl)-1,2-oxazole (1.0 eq)[1]

  • Coupling Partner: Aryl boronic acid or pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
     (0.05 eq)
    
  • Base: Potassium carbonate (K

    
    CO
    
    
    
    ) (2.5 eq)
  • Solvent: 1,4-Dioxane / H

    
    O (4:1 v/v)
    
Step-by-Step Methodology & Causality

Step 1: Reaction Assembly and Degassing

  • Charge a flame-dried Schlenk flask with 4-(4-Bromophenyl)-1,2-oxazole, the aryl boronic acid, and K

    
    CO
    
    
    
    .
  • Add the 1,4-Dioxane/H

    
    O solvent mixture.
    
  • Causality Check: Why this solvent system? 1,4-Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the inorganic base. The dissolved hydroxide/carbonate ions attack the boronic acid to form a reactive boronate complex, which is mandatory for the transmetalation step to occur.

  • Sparge the mixture with Argon for 15 minutes.

  • Causality Check: Why sparge? Oxygen rapidly and irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, killing the catalytic cycle.

Step 2: Catalyst Addition and Heating

  • Quickly add Pd(dppf)Cl

    
     under a positive stream of Argon.
    
  • Causality Check: Why Pd(dppf)Cl

    
    ? The bidentate dppf ligand enforces a large "bite angle" on the palladium center. This steric bulk accelerates the final reductive elimination step, pushing the reaction forward and preventing unwanted dehalogenation side-reactions.
    
  • Seal the flask and heat to 90°C for 4-6 hours.

Step 3: In-Process Control (IPC) - The Self-Validation Step

  • After 4 hours, withdraw a 10

    
    L aliquot, dilute in ethyl acetate, and spot on a silica TLC plate (Eluent: Hexane:EtOAc 3:1).
    
  • Validation: The starting material (4-(4-Bromophenyl)-1,2-oxazole) should be completely consumed. A new, highly UV-active spot (the biaryl product) should appear at a lower

    
     value due to increased molecular weight and polarity.
    
  • Confirm mass conversion via LC-MS (ESI+). Look for the expected

    
     peak of the coupled product. Do not proceed to workup until the starting material peak is absent.
    

Step 4: Workup and Purification

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with brine (3x).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 4-(4-Arylphenyl)-1,2-oxazole intermediate.

References

  • PubChem Database. 4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | CID 71373672. National Center for Biotechnology Information. 1

  • Kumar, G. B., Bukhari, S. N. A., & Qin, H.-L. (2017). Synthesis of new arylisoxazole–oxindole conjugates as potent antiproliferative agents. Chemical Biology & Drug Design, 89(4), 634-638. Ovid/Wiley. 2

  • U.S. Patent Application. (2018). Small Molecule Induced Epigenetic Changes for iPS Cells. Google Patents.3

Sources

Application and Protocol for the Buchwald-Hartwig Amination of 4-(4-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines are a prevalent structural motif in a vast array of biologically active molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial bonds, largely supplanting harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds by reacting an aryl halide or pseudohalide with an amine in the presence of a suitable base and a phosphine ligand.[1][2]

The 4-(4-Bromophenyl)-1,2-oxazole scaffold is of significant interest in drug discovery. The 1,2-oxazole ring is a bioisostere for other functional groups and is found in numerous compounds with diverse pharmacological activities. The ability to append various amine-containing fragments to the phenyl ring via the Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed protocol and technical insights for the successful amination of 4-(4-Bromophenyl)-1,2-oxazole, targeting researchers and professionals in drug development.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][2] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.[3]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amide complex, yielding the desired N-aryl product and regenerating the active Pd(0) catalyst.[1]

A competing side reaction can be the β-hydride elimination from the amide, which would lead to a hydrodehalogenated arene and an imine.[1]

graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [fillcolor="#F1F3F4"]; "Ar-Br" [shape=plaintext, fontcolor="#EA4335"]; "R2NH" [shape=plaintext, fontcolor="#4285F4"]; "Product (Ar-NR2)" [shape=plaintext, fontcolor="#34A853"]; "Oxidative_Addition" [shape=point, width=0]; "Amine_Coordination" [shape=point, width=0]; "Reductive_Elimination" [shape=point, width=0]; "Pd(II)_Complex" [label="L2Pd(Ar)(Br)", fillcolor="#F1F3F4"]; "Pd_Amide_Complex" [label="L2Pd(Ar)(NR2)", fillcolor="#F1F3F4"];

"Pd(0)L2" -> "Oxidative_Addition" [label=" "]; "Ar-Br" -> "Oxidative_Addition" [dir=none]; "Oxidative_Addition" -> "Pd(II)_Complex" [label="Oxidative\nAddition"];

"Pd(II)_Complex" -> "Amine_Coordination"; "R2NH" -> "Amine_Coordination" [dir=none]; "Amine_Coordination" -> "Pd_Amide_Complex" [label="Amine Coordination\n& Deprotonation\n(Base)"];

"Pd_Amide_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="Reductive\nElimination"]; "Reductive_Elimination" -> "Product (Ar-NR2)" [dir=none]; }

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.


Experimental Design and Reagent Selection

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.

Reagent Table
ReagentStructureM.W. ( g/mol )RoleKey Considerations
4-(4-Bromophenyl)-1,2-oxazole C9H6BrNO224.06Aryl HalideThe starting electrophile.[4]
Amine R-NH2 / R2NHVariableNucleophileCan be primary or secondary, aliphatic or aromatic.
Pd₂(dba)₃ C51H42O3Pd2915.72Pd PrecursorA common, air-stable Pd(0) source.
XPhos C39H49P556.78LigandA bulky, electron-rich biaryl phosphine ligand, effective for aryl bromides.[5]
Sodium tert-butoxide (NaOtBu) C4H9NaO96.10BaseA strong, non-nucleophilic base suitable for deprotonating a wide range of amines.[6]
Toluene C7H892.14SolventA common non-polar solvent for this reaction.[7]
Rationale for Reagent Choices
  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a widely used, commercially available, and relatively air-stable source of Pd(0). In situ, it forms the active monoligated Pd(0) species required for the catalytic cycle.

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps.[8] For the coupling of an aryl bromide like 4-(4-Bromophenyl)-1,2-oxazole, a bulky, electron-rich biaryl phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice.[5] Such ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.

  • Base Selection: The base's primary role is to deprotonate the amine, forming the palladium amide complex.[2][3] Sodium tert-butoxide (NaOtBu) is a strong, sterically hindered base that is highly effective in this capacity and generally compatible with a wide range of functional groups.[6] Weaker bases like carbonates may result in slower reaction rates or incomplete conversion. The choice of an anionic base is crucial in nonpolar solvents like toluene to facilitate the deprotonation of the neutral palladium-amine complex.[9][10][11]

  • Solvent: Toluene is a standard solvent for Buchwald-Hartwig aminations due to its high boiling point, which allows for elevated reaction temperatures, and its non-polar nature, which can be advantageous for the catalytic cycle.[7] Anhydrous, degassed solvent is essential, as organometallic reactions are sensitive to air and moisture.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 4-(4-Bromophenyl)-1,2-oxazole with a generic secondary amine (e.g., morpholine) on a 1.0 mmol scale.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.[12][13]

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligand.[13]

digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; a [label="Oven-dry glassware"]; b [label="Assemble under N2/Ar"]; c [label="Add Pd₂(dba)₃, XPhos, NaOtBu"]; d [label="Add Toluene"]; a -> b -> c -> d; }

subgraph "cluster_Reaction" { label = "Reagent Addition & Reaction"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; e [label="Add 4-(4-Bromophenyl)\n-1,2-oxazole"]; f [label="Add Amine"]; g [label="Heat to 100 °C"]; h [label="Monitor by TLC/LC-MS"]; e -> f -> g -> h; }

subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; i [label="Cool to RT"]; j [label="Filter through Celite"]; k [label="Aqueous Work-up"]; l [label="Purify by Chromatography"]; i -> j -> k -> l; }

d -> e [lhead="cluster_Reaction", ltail="cluster_Preparation"]; h -> i [lhead="cluster_Workup", ltail="cluster_Reaction"]; }

Figure 2: General workflow for the Buchwald-Hartwig amination experiment.


Materials:

  • 4-(4-Bromophenyl)-1,2-oxazole (224 mg, 1.0 mmol, 1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (105 mg, 1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd)

  • XPhos (28.6 mg, 0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add Pd₂(dba)₃ (18.3 mg), XPhos (28.6 mg), and sodium tert-butoxide (135 mg).

    • Expert Insight: Adding the solid reagents first under an inert atmosphere is crucial. The use of a pre-catalyst, where the ligand is already coordinated to the palladium, can sometimes offer better reproducibility.[14]

  • Addition of Reactants: Add 4-(4-Bromophenyl)-1,2-oxazole (224 mg) to the flask.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the secondary amine (1.2 mmol).

    • Expert Insight: The solvent must be thoroughly degassed (e.g., by bubbling with nitrogen or argon for 30 minutes) to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.[13]

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

    • Expert Insight: Reaction temperatures typically range from 80-110 °C.[8] Higher temperatures can sometimes lead to catalyst decomposition, indicated by the formation of palladium black.[8]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL). c. Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. d. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to air/moisture exposure. 2. Suboptimal ligand or base. 3. Catalyst poisoning by substrate.1. Ensure all reagents are pure and solvents are anhydrous and degassed. Use rigorous inert atmosphere techniques.[8] 2. Screen other ligands (e.g., RuPhos) or bases (e.g., LHMDS, K₃PO₄).[6][15] 3. While less common for oxazoles than for pyridines, if poisoning is suspected, increasing ligand loading may help.[8]
Formation of Palladium Black Catalyst decomposition at high temperature or low ligand concentration.1. Lower the reaction temperature to 80-90 °C and increase reaction time.[8] 2. Ensure the correct palladium-to-ligand ratio is used.
Side Product Formation 1. Hydrodehalogenation (replacement of Br with H). 2. Homocoupling of the aryl bromide.1. This can be promoted by moisture. Ensure anhydrous conditions. 2. Often a sign of poor catalyst performance. Re-evaluate the catalyst system.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the N-arylation of 4-(4-Bromophenyl)-1,2-oxazole. Success hinges on the careful selection of the catalyst system and meticulous execution under inert conditions. The protocol provided herein, based on a well-established Pd₂(dba)₃/XPhos catalyst system with NaOtBu as the base, serves as a reliable starting point for the synthesis of a diverse range of N-aryl-4-(1,2-oxazol-4-yl)anilines. This powerful transformation enables medicinal chemists to efficiently explore chemical space and accelerate the drug discovery process.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

  • 4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | CID - PubChem - NIH. [Link]

Sources

Precision Synthesis of Isoxazole-Based Bipolar Hosts for High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-OLED-ISOX-04

Executive Summary

This guide details the synthesis and application of 4-(4-Bromophenyl)isoxazole (4-BPI), a critical "lynchpin" intermediate in the fabrication of Organic Light-Emitting Diodes (OLEDs). Unlike standard commodity chemicals, 4-BPI offers a unique structural advantage: it combines an electron-deficient isoxazole core (Electron Transport/Acceptor) with a reactive bromophenyl handle.

By functionalizing this handle with electron-rich moieties (e.g., carbazole, triphenylamine), researchers can engineer Bipolar Host Materials . These materials are essential for Phosphorescent OLEDs (PhOLEDs) as they balance charge injection, widen the triplet energy gap (


), and confine excitons within the emissive layer.

Target Audience: Synthetic Organic Chemists, Materials Scientists, and Pharmaceutical Researchers exploring optoelectronic repurposing.

Part 1: Strategic Architecture

The "Lynchpin" Strategy

In OLED material design, the separation of functions is critical. 4-BPI serves as the Acceptor (A) building block.

  • Isoxazole Ring: High electron affinity (LUMO stabilization) and high triplet energy (

    
     eV), preventing reverse energy transfer from blue/green dopants.
    
  • Bromophenyl Group: A robust electrophile for Palladium-catalyzed cross-coupling, allowing the modular attachment of Donor (D) units.

Translational Insight for Medicinal Chemists:

The protocols described below (Suzuki-Miyaura coupling, [3+2] Cycloaddition) are identical to those used in synthesizing COX-2 inhibitors (e.g., Valdecoxib). In OLEDs, however, purity requirements are stringent (>99.9% via sublimation) to prevent trap states that quench luminescence.

Part 2: Experimental Protocols

Module A: Synthesis of the Core Scaffold (4-BPI)

If 4-BPI is not commercially available, it must be synthesized with high regioselectivity.

Reaction: [3+2] Cycloaddition of a nitrile oxide with a dipolarophile.

Step-by-Step Protocol

1. Reagents & Materials:

  • Precursor: 4-Bromobenzaldehyde oxime (10 mmol)

  • Reagent: N-Chlorosuccinimide (NCS) (11 mmol)

  • Dipolarophile: Vinyl Acetate (Excess, as solvent/reagent) or Acetylene equivalent.

  • Base: Triethylamine (

    
    )
    
  • Solvent: DMF/Chloroform (1:1)

2. Procedure:

  • Chlorination: Dissolve 4-bromobenzaldehyde oxime in DMF/CHCl3. Add NCS portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.

    • Checkpoint: Solution turns pale yellow. TLC indicates disappearance of oxime.

  • Cycloaddition: Add Vinyl Acetate (5 equiv).

  • In-Situ Elimination: Dropwise add

    
     (1.2 equiv) over 30 mins. The base triggers the formation of the nitrile oxide, which immediately undergoes [3+2] cycloaddition with vinyl acetate.
    
  • Aromatization: The initial adduct is an isoxazoline. Reflux in Toluene with a catalytic amount of p-TsOH to eliminate acetic acid, yielding the fully aromatic isoxazole.

  • Workup: Wash with water (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol.

3. Validation Data:

  • Appearance: White/Pale yellow needles.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.54 (s, 1H, Isoxazole-H5), 8.38 (s, 1H, Isoxazole-H3), 7.60 (d, 2H, Ar-H), 7.42 (d, 2H, Ar-H).
  • Key Indicator: The singlet at ~8.5 ppm confirms the formation of the isoxazole ring.

Module B: Functionalization via Suzuki-Miyaura Coupling

Synthesis of a Bipolar Host: 4-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)isoxazole.

Rationale: Coupling the electron-poor 4-BPI with an electron-rich Carbazole derivative creates a D-A-D or D-A structure, facilitating both hole and electron transport.

Step-by-Step Protocol

1. Reaction Setup (Inert Atmosphere Required):

  • Electrophile: 4-BPI (1.0 equiv)

  • Nucleophile: (9-Phenyl-9H-carbazol-3-yl)boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    / S-Phos (for sterically demanding substrates).
  • Base:

    
     (2M aqueous solution, 3 equiv).
    
  • Solvent: Toluene : Ethanol (4:1 ratio).

2. Procedure:

  • Degassing: Combine solvents in a Schlenk flask and bubble Nitrogen/Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

  • Addition: Add 4-BPI, Boronic Acid, and Base. Add Catalyst last under positive gas flow.

  • Reaction: Seal and heat to reflux (90-100°C) for 12-24 hours.

    • Monitoring: Check TLC every 4 hours. Product usually fluoresces blue under UV (365 nm).

  • Quenching: Cool to RT. Filter through a Celite pad to remove Palladium black.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine.

  • Purification: Column chromatography (Silica Gel, Hexane:DCM gradient).

    • OLED Grade Step: Sublimation at

      
       Torr is mandatory  for device fabrication to remove trace catalyst residues.
      

3. Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst poisoning (

)
Increase degassing time; switch to freeze-pump-thaw.
Homocoupling Boronic acid oxidationAdd boronic acid in slight excess (1.5 eq); ensure inert atm.
Black Precipitate Pd aggregationLigand instability. Switch to S-Phos or X-Phos.
Spot Streaking Residual Boron speciesWash organic layer with 1M NaOH before column.

Part 3: Visualization & Logic

Workflow Diagram: Synthesis of Bipolar Host

SynthesisWorkflow Start 4-Bromobenzaldehyde (Precursor) Step1 Oxime Formation & Chlorination Start->Step1 NH2OH / NCS Step2 [3+2] Cycloaddition (Isoxazole Ring Formation) Step1->Step2 Vinyl Acetate / Et3N Intermediate 4-(4-Bromophenyl)isoxazole (4-BPI) Step2->Intermediate Aromatization Step3 Suzuki Coupling (Pd-Catalyzed) Intermediate->Step3 Carbazole-Boronic Acid Final Bipolar Host Material (Carbazole-Isoxazole) Step3->Final Reflux / Purification

Caption: Linear synthetic workflow transforming the aldehyde precursor into the final OLED host material via the 4-BPI intermediate.

Mechanistic Diagram: The Suzuki Cycle

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + 4-BPI TransMet Transmetalation (Pd-Ar-Ar' Species) OxAdd->TransMet + Boronic Acid + Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Caption: Catalytic cycle for the cross-coupling of 4-BPI. The oxidative addition into the C-Br bond is the rate-determining step facilitated by electron-rich ligands.

Part 4: Characterization & Quality Control

For OLED applications, material purity must exceed 99.95% .

TechniqueParameterAcceptance Criteria
HPLC Purity> 99.9% (Area under curve)
TGA Thermal Stability (

)
> 350°C (5% weight loss)
CV HOMO/LUMO LevelsReversible reduction wave (Isoxazole character)
PL Triplet Energy (

)
> 2.7 eV (Phosphorescence at 77K)

Self-Validating Check: When performing Cyclic Voltammetry (CV), the isoxazole moiety typically shows a reduction peak around -2.2 to -2.4 eV (vs Ferrocene). If this peak is absent, the isoxazole ring may have degraded during synthesis (e.g., reductive cleavage of the N-O bond).

References

  • Synthesis of Isoxazoles via [3+2] Cycloaddition

    • Title: Regioselective synthesis of isoxazoles and pyrazoles...
    • Source:Organic & Biomolecular Chemistry
  • Suzuki Coupling Mechanisms

    • Title: The Suzuki Reaction - Mechanism and Conditions
    • Source:Organic Chemistry Portal
  • OLED Host Material Design

    • Title: Bipolar Host Materials for High-Efficiency PhOLEDs[1]

    • Source:Journal of M
  • Isoxazole in Medicinal Chemistry (Cross-Reference)

    • Title: Isoxazole analogues bind the system xc- transporter: structure-activity relationship[2]

    • Source:Bioorganic & Medicinal Chemistry
  • General Protocol for Aryl Bromide Coupling

    • Title: Suzuki-Miyaura Cross-Coupling of Benzylic Bromides[3]

    • Source:NIH / PMC

Sources

Application Notes and Protocols for C-H Activation Methods Involving 4-(4-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative approach in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling methodologies. The 1,2-oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide provides detailed application notes and protocols for the C-H activation of 4-(4-bromophenyl)-1,2-oxazole, a versatile building block that combines the reactive potential of the oxazole ring with the synthetic handle of a brominated phenyl group. These methods enable the late-stage functionalization of this scaffold, paving the way for the rapid generation of diverse molecular architectures for drug discovery and development.

Palladium-Catalyzed Direct C-H Arylation and Alkenylation

Palladium-catalyzed C-H activation is a powerful tool for the direct formation of carbon-carbon bonds.[1][2][3] For 4-(4-bromophenyl)-1,2-oxazole, direct arylation and alkenylation can be selectively achieved at the C5-position of the oxazole ring. The choice of ligands and reaction conditions is crucial for controlling the regioselectivity.[2][3]

Mechanistic Considerations

The generally accepted mechanism for palladium-catalyzed direct C-H arylation involves a concerted metalation-deprotonation (CMD) pathway.[4] The palladium catalyst, typically in a high oxidation state, coordinates to the oxazole ring. A base then assists in the cleavage of the C-H bond, forming a palladacycle intermediate. Reductive elimination from this intermediate with an aryl or alkenyl halide coupling partner yields the desired product and regenerates the active palladium species.

Experimental Protocol: C5-Arylation of 4-(4-Bromophenyl)-1,2-oxazole

This protocol describes a general procedure for the C5-selective arylation of 4-(4-bromophenyl)-1,2-oxazole with an aryl bromide.

Table 1: Reagents and Materials for C5-Arylation

Reagent/MaterialGradeSupplier
4-(4-Bromophenyl)-1,2-oxazole≥97%Commercially Available
Aryl bromide≥98%Commercially Available
Pd(OAc)₂98%Commercially Available
P(o-tolyl)₃97%Commercially Available
K₂CO₃≥99%Commercially Available
Anhydrous Dioxane≥99.8%Commercially Available
Schlenk tube--
Magnetic stirrer--
Oil bath--

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-(4-bromophenyl)-1,2-oxazole (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tolyl)₃ (0.1 mmol, 10 mol%).

  • Add K₂CO₃ (2.0 mmol) and anhydrous dioxane (5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Outcome:

This protocol is expected to yield the C5-arylated product, 4-(4-bromophenyl)-5-aryl-1,2-oxazole, in good to excellent yields. The regioselectivity is driven by the electronic properties of the oxazole ring and the steric hindrance at the C2 position.

Visualization of the C5-Arylation Workflow

C5_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 4-(4-Bromophenyl)-1,2-oxazole - Aryl bromide - Pd(OAc)₂ - P(o-tolyl)₃ - K₂CO₃ Solvent Add Anhydrous Dioxane Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to 120 °C Inert->Heating Stirring Stir for 12-24h Heating->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Quench Cool and Dilute Monitoring->Quench Filter Filter through Celite Quench->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product Isolated Product

Caption: Workflow for the Pd-catalyzed C5-arylation of 4-(4-bromophenyl)-1,2-oxazole.

Rhodium-Catalyzed C-H Amidation and Annulation

Rhodium catalysts are particularly effective for directing group-assisted C-H amination and annulation reactions.[5][6] In the case of 4-(4-bromophenyl)-1,2-oxazole, the nitrogen atom of the oxazole ring can act as a directing group to facilitate C-H activation at the ortho-position of the phenyl ring.

Mechanistic Insights

Rhodium-catalyzed C-H amidation typically proceeds through a five-membered rhodacycle intermediate formed by the chelation-assisted C-H activation of the ortho-C-H bond of the phenyl ring.[7] This intermediate then reacts with an aminating agent, such as a dioxazolone, to afford the amidated product.[6]

Experimental Protocol: Ortho-Amidation of the Phenyl Ring

This protocol outlines a general procedure for the rhodium-catalyzed ortho-amidation of the phenyl ring of 4-(4-bromophenyl)-1,2-oxazole.

Table 2: Reagents and Materials for Ortho-Amidation

Reagent/MaterialGradeSupplier
4-(4-Bromophenyl)-1,2-oxazole≥97%Commercially Available
Dioxazolone≥98%Commercially Available
[RhCp*Cl₂]₂98%Commercially Available
AgSbF₆98%Commercially Available
Anhydrous 1,2-Dichloroethane (DCE)≥99.8%Commercially Available
Schlenk tube--
Magnetic stirrer--
Oil bath--

Step-by-Step Procedure:

  • In a glovebox, add [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%) and AgSbF₆ (0.1 mmol, 10 mol%) to a dry Schlenk tube.

  • Add anhydrous DCE (2 mL) and stir the mixture at room temperature for 30 minutes.

  • Add 4-(4-bromophenyl)-1,2-oxazole (1.0 mmol) and the dioxazolone (1.2 mmol).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).

  • Filter the mixture through a short pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ortho-amidated product.

Expected Outcome:

This method is expected to produce the ortho-amidated product, 4-(2-amido-4-bromophenyl)-1,2-oxazole, with high regioselectivity. The oxazole nitrogen directs the rhodium catalyst to the ortho-position of the phenyl ring.

Visualization of the Ortho-Amidation Pathway

Ortho_Amidation_Pathway Start 4-(4-Bromophenyl)-1,2-oxazole + [RhCp*Cl₂]₂/AgSbF₆ Intermediate Rhodacycle Intermediate Start->Intermediate C-H Activation Amidation + Dioxazolone Intermediate->Amidation Reaction with Amide Source Product Ortho-amidated Product Amidation->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Rh-catalyzed ortho-amidation of 4-(4-bromophenyl)-1,2-oxazole.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a highly efficient method for introducing a versatile boronic ester functionality onto aromatic and heteroaromatic rings.[8][9][10][11][12] This transformation is particularly valuable as the resulting boronic esters can be readily converted into a wide range of other functional groups. For 4-(4-bromophenyl)-1,2-oxazole, borylation is expected to occur at the C5-position of the oxazole ring due to steric and electronic factors.

Mechanistic Overview

The catalytic cycle of iridium-catalyzed C-H borylation is generally believed to involve an Ir(III)/Ir(V) cycle.[9] The active iridium catalyst undergoes oxidative addition of a C-H bond, followed by reductive elimination to form the borylated product and regenerate the catalyst. The regioselectivity is often governed by sterics, favoring the least hindered C-H bond.

Experimental Protocol: C5-Borylation of 4-(4-Bromophenyl)-1,2-oxazole

This protocol provides a general procedure for the iridium-catalyzed C5-borylation of 4-(4-bromophenyl)-1,2-oxazole using bis(pinacolato)diboron (B₂pin₂).

Table 3: Reagents and Materials for C5-Borylation

Reagent/MaterialGradeSupplier
4-(4-Bromophenyl)-1,2-oxazole≥97%Commercially Available
Bis(pinacolato)diboron (B₂pin₂)≥98%Commercially Available
[Ir(cod)OMe]₂97%Commercially Available
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)≥98%Commercially Available
Anhydrous Cyclohexane≥99.5%Commercially Available
Microwave vial--
Microwave reactor--

Step-by-Step Procedure:

  • In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%) and dtbpy (0.03 mmol, 3 mol%) to a microwave vial.

  • Add anhydrous cyclohexane (3 mL) and stir for 10 minutes.

  • Add 4-(4-bromophenyl)-1,2-oxazole (1.0 mmol) and B₂pin₂ (1.1 mmol).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a microwave reactor and heat to 80 °C for 1 hour.

  • After cooling, pass the reaction mixture through a plug of silica gel, eluting with ethyl acetate.

  • Remove the solvent under reduced pressure.

  • The crude product can be used in subsequent reactions without further purification, or it can be purified by crystallization or column chromatography.

Expected Outcome:

This reaction is anticipated to yield 4-(4-bromophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole as the major product. The C5-position is favored due to the lower steric hindrance compared to the C2-position.

Visualization of the C5-Borylation Logical Relationship

C5_Borylation_Logic Substrate 4-(4-Bromophenyl)-1,2-oxazole Reaction C-H Borylation Substrate->Reaction Catalyst [Ir(cod)OMe]₂ / dtbpy Catalyst->Reaction BoronSource B₂pin₂ BoronSource->Reaction Product C5-Borylated Product Reaction->Product Regioselectivity Steric Hindrance at C2 Favors C5 Activation Reaction->Regioselectivity

Caption: Key components and selectivity determinant in the Ir-catalyzed C5-borylation.

References

  • Pan, J., Li, X., Qiu, X., Luo, X., & Jiao, N. (2018). Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen. Organic Letters, 20(9), 2762–2765. [Link]

  • Pan, J., Li, X., Qiu, X., Luo, X., & Jiao, N. (2018). Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen. Organic Letters, 20(9), 2762–2765. [Link]

  • Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and. (n.d.). eScholarship.org. [Link]

  • Recent advances in copper-catalyzed C–H bond amidation. (2015). Beilstein Journal of Organic Chemistry, 11, 2253–2287. [Link]

  • Transition-metal-catalyzed C-H activation of oxazole compounds. (n.d.). ResearchGate. [Link]

  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. (2012). Chemistry – A European Journal, 18(45), 14450-14463. [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1604. [Link]

  • A novel and attractive recoverable nanomagnetic copper catalyst for synthesis of biologically active oxazole derivatives. (2023). Journal of Synthetic Chemistry, 1(3), 155-162. [Link]

  • Directing group strategies in rhodium-catalyzed C–H amination. (2021). Organic & Biomolecular Chemistry, 19(4), 724-741. [Link]

  • Ranjit, S., Lee, R., Heryadi, D., Shen, C., Wu, J., Zhang, P., Huang, K.-W., & Liu, X. (2011). Copper-mediated C-H activation/C-S cross-coupling of heterocycles with thiols. Journal of the American Chemical Society, 133(44), 17618–17621. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1604. [Link]

  • Rhodium-catalyzed direct C-H addition of 4,4-dimethyl-2-oxazoline to alkenes. (2004). Organic Letters, 6(10), 1685–1687. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Zou, X., & Xu, S. (2021). Recent Progress in Iridium-Catalyzed Remote Regioselective C-H Borylation of (Hetero)Arenes. Chinese Journal of Organic Chemistry, 41(7), 2577-2591. [Link]

  • Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. (2021). Chemical Communications, 57(11), 1403-1406. [Link]

  • C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. (2009). Synthesis, 2009(20), 3511-3512. [Link]

  • One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. (2020). Molecules, 25(7), 1738. [Link]

  • Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. (2016). Beilstein Journal of Organic Chemistry, 12, 694–699. [Link]

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). Accounts of Chemical Research, 44(8), 651–663. [Link]

  • Rhodium-Catalyzed Directed C–H Amidation of Imidazoheterocycles with Dioxazolones. (2019). Organic Letters, 21(13), 5082–5086. [Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. (2011). Beilstein Journal of Organic Chemistry, 7, 1620–1641. [Link]

  • Palladium-catalyzed C-H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. (2021). Chemical Communications, 57(11), 1403-1406. [Link]

  • Recent Advances in Palladium-Catalyzed Bridging C–H Activation by Using Alkenes, Alkynes or. (2020). Chinese Journal of Chemistry, 38(11), 1337-1348. [Link]

  • Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. (2014). Organic Letters, 16(22), 5906–5909. [Link]

  • Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. (2010). Organic Letters, 12(16), 3576–3579. [Link]

  • A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. (2022). Synthetic Communications, 52(1), 1-26. [Link]

  • Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes. (2021). Chemical Science, 12(28), 9648–9654. [Link]

Sources

Scalable Synthesis Protocol for 4-(4-Bromophenyl)-1,2-oxazole: A Vilsmeier-Haack Cyclocondensation Approach

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Active Pharmaceutical Ingredient (API) intermediate synthesis, scalable heterocycle construction, and transition-metal-free methodology.

Introduction & Mechanistic Rationale

4-(4-Bromophenyl)-1,2-oxazole (also referred to as 4-(4-bromophenyl)isoxazole) is a critical heterocyclic building block in1[1]. The 1,2-oxazole core serves as a highly stable bioisostere for amides and aromatic rings, frequently utilized in the development of2[2][3]. Furthermore, the para-bromo substituent provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of 4[4].

While traditional multi-step syntheses involving the 5 with activated ketones are well-documented[5], they often suffer from poor regioselectivity, reliance on hazardous dipole precursors, or limited scalability. To address these bottlenecks, this application note details a highly scalable, transition-metal-free protocol. By leveraging a decarboxylative6 of 4-bromophenylacetic acid followed by cyclocondensation with hydroxylamine, this method ensures high regiochemical fidelity and eliminates the need for chromatographic purification[6].

G A 4-Bromophenylacetic Acid + POCl3 / DMF B Vilsmeier-Haack Formylation (70-80°C) A->B C Vinamidinium Intermediate (2-(4-Bromophenyl)-3-(dimethylamino)acrylaldehyde) B->C Decarboxylation & Formylation D Cyclocondensation + NH2OH·HCl (Reflux, EtOH/H2O) C->D E 4-(4-Bromophenyl)-1,2-oxazole (API Intermediate) D->E Ring Closure & Aromatization

Workflow for the scalable synthesis of 4-(4-Bromophenyl)-1,2-oxazole.

Experimental Protocol

Caution: Phosphorus Oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is a reproductive toxin. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.

Step 1: Decarboxylative Vilsmeier-Haack Formylation
  • Reagent Preparation: Charge a dry, argon-purged round-bottom flask with anhydrous DMF (3.5 equiv) and cool to 0 °C using an ice-water bath.

  • Vilsmeier Complex Formation: Add POCl₃ (3.5 equiv) dropwise via an addition funnel over 30 minutes.

    • Crucial Causality: The dropwise addition controls the highly exothermic formation of the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). Maintaining the internal temperature below 10 °C prevents the degradation of the active electrophile.

  • Substrate Addition: Stir the resulting complex at 0 °C for 30 minutes, then add 4-bromophenylacetic acid (1.0 equiv) in small portions.

  • Decarboxylation: Gradually warm the reaction mixture to 70–80 °C and stir for 4–6 hours.

    • Crucial Causality: Elevated temperature is strictly required to drive the double formylation and subsequent decarboxylation. Steady gas evolution (CO₂) will be observed.

  • Quench & Extraction: Cool the mixture to room temperature and carefully quench by pouring it over crushed ice. Neutralize cautiously with saturated aqueous Na₂CO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde.

Step 2: Cyclocondensation with Hydroxylamine
  • Solvent System: Dissolve the crude intermediate from Step 1 in a 1:1 mixture of Ethanol and Deionized Water.

  • Reagent Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv).

    • Crucial Causality: A slight excess of NH₂OH·HCl ensures complete conversion of the dimethylamino acrolein intermediate, preventing unreacted starting material from contaminating the final API.

  • pH Adjustment: Adjust the pH of the solution to approximately 4–5 using Sodium Acetate (NaOAc).

    • Crucial Causality: This mildly acidic pH is the kinetic sweet spot; it is acidic enough to catalyze oxime formation but buffered enough to prevent the premature hydrolysis of the dimethylamino group before cyclization occurs.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 2–3 hours. Monitor reaction progress via LC-MS.

Mechanism N1 Electrophilic Attack by Vilsmeier Reagent N2 Decarboxylative Formylation N1->N2 N3 Formation of Dimethylamino Acrolein N2->N3 N4 Oxime Formation (NH2OH) N3->N4 N5 Intramolecular Cyclization (N-O bond) N4->N5 N6 Elimination of Dimethylamine (Aromatization) N5->N6

Mechanistic sequence of the cyclocondensation yielding the 1,2-oxazole core.

Step 3: Workup and Scalable Purification
  • Precipitation: Upon completion, cool the mixture to room temperature. Remove the majority of ethanol under reduced pressure and dilute the remaining aqueous phase with ice water to induce precipitation.

  • Filtration: Filter the resulting solid under vacuum and wash thoroughly with cold water to remove residual salts and dimethylamine hydrochloride byproducts.

  • Crystallization: Recrystallize the crude solid from hot ethanol/water to yield1 as a highly pure crystalline solid[1].

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized intermediate, the protocol must act as a self-validating system. Compare your isolated product against the following expected analytical benchmarks:

Analytical MethodExpected Signal / ResultStructural Implication
¹H NMR (400 MHz, CDCl₃) δ ~8.65 (s, 1H), ~8.45 (s, 1H)Confirms the characteristic isoxazole C3-H and C5-H protons.
δ ~7.55 (d, J = 8.4 Hz, 2H)Confirms aromatic protons adjacent to the Bromine atom.
δ ~7.35 (d, J = 8.4 Hz, 2H)Confirms aromatic protons adjacent to the isoxazole ring.
¹³C NMR (100 MHz) ~150.0, 140.5, 132.2, 128.5, 121.0, 118.5Validates the carbon framework and C-Br presence.
LC-MS (ESI+) m/z [M+H]⁺ = 224.0 & 226.0 (1:1 ratio)Confirms molecular weight (224.05 g/mol ) and the characteristic isotopic signature of a single bromine atom[1].
Melting Point Sharp melting point (approx. 75–78 °C)Indicates high purity post-crystallization, devoid of regioisomers.
Overall Yield 65% – 75% (over 2 steps)Demonstrates protocol efficiency and viability for scale-up.

Troubleshooting & Process Optimization

  • Incomplete Decarboxylation: If the Vilsmeier-Haack reaction stalls, ensure the DMF and POCl₃ are strictly anhydrous. Moisture rapidly degrades the Vilsmeier reagent into unreactive dimethylcarbamic chloride, leading to incomplete formylation.

  • Regioisomer Control: Unlike the cycloaddition of primary nitro compounds which can yield mixtures of 3- and 4-arylisoxazoles depending on the conditions[5], this method is strictly regioselective for the 4-arylisoxazole. This is due to the symmetric nature of the 3-(dimethylamino)acrylaldehyde intermediate prior to cyclization.

  • Emulsion Formation during Extraction: If emulsions form during the Ethyl Acetate extraction in Step 1, filter the biphasic mixture through a pad of Celite. This removes insoluble polymeric byproducts generated by POCl₃ degradation that stabilize the emulsion.

References

  • Kumar, G. B., Bukhari, S. N. A., & Qin, H.-L. (2016). Synthesis of new arylisoxazole–oxindole conjugates as potent antiproliferative agents. Ovid/Wiley.
  • PubChem. 4-(4-Bromophenyl)-1,2-oxazole | CID 71373672. National Center for Biotechnology Information.
  • Gelest Technical Library. Additional Information on Cross-Coupling. Gelest, Inc.
  • Dmochowski, I. J., et al. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Conti, P., et al. (2005). Synthesis, Binding Affinity at Glutamic Acid Receptors, Neuroprotective Effects, and Molecular Modeling Investigation of Novel Dihydroisoxazole Amino Acids. Journal of Medicinal Chemistry (ACS Publications).
  • Benchchem. 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde. Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-(4-Bromophenyl)-1,2-oxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(4-Bromophenyl)-1,2-oxazole. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your synthetic route and improve your overall yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge and common inquiries regarding the synthesis of 4-(4-Bromophenyl)-1,2-oxazole.

Q1: What are the primary synthetic routes to 4-substituted-1,2-oxazoles?

A1: The most prominent and versatile method for synthesizing 4-substituted-1,2-oxazoles is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1] This reaction involves a nitrile oxide (the 1,3-dipole) reacting with an alkyne (the dipolarophile).[2] For the synthesis of 4-(4-Bromophenyl)-1,2-oxazole, the key intermediates are a 4-bromophenyl-substituted nitrile oxide and an acetylene source. The nitrile oxide is typically generated in situ from the corresponding aldoxime, 4-bromobenzaldehyde oxime.[3]

Q2: What are the critical starting materials for synthesizing 4-(4-Bromophenyl)-1,2-oxazole via cycloaddition?

A2: The essential precursors are:

  • 4-Bromobenzaldehyde: This provides the core bromophenyl moiety. It is commercially available or can be synthesized via oxidation of 4-bromotoluene.[4]

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): This is used to convert the aldehyde into the corresponding 4-bromobenzaldehyde oxime.

  • An Acetylene Source: The simplest alkyne, acetylene, or a synthetic equivalent is required to form the oxazole ring.

  • An Oxidizing/Chlorinating Agent: To convert the oxime into the reactive nitrile oxide intermediate in situ. Common agents include N-Chlorosuccinimide (NCS), sodium hypochlorite (bleach), and Chloramine-T.[3]

Q3: How do I prepare 4-bromobenzaldehyde oxime, and what are the key parameters?

A3: 4-Bromobenzaldehyde oxime is typically prepared by a condensation reaction between 4-bromobenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in a protic solvent like ethanol or a mixture of ethanol and water. A base, such as sodium carbonate or sodium hydroxide, is required to neutralize the HCl salt of hydroxylamine and facilitate the reaction.[5] Key parameters to control are temperature and pH; gentle heating can improve the reaction rate, but excessive heat can lead to side products. A microwave-assisted synthesis can significantly reduce reaction times from hours to minutes.[5]

Q4: What are the most critical safety precautions when running these reactions?

A4:

  • Oximes: Aldoximes and their intermediates can be potentially unstable. Avoid excessive heating and mechanical shock.

  • Chlorinating Agents: N-Chlorosuccinimide (NCS) and sodium hypochlorite are strong oxidizers and irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use appropriate care when handling volatile and flammable organic solvents like ethanol, ethyl acetate, and dichloromethane.

  • Pressure: The in situ generation of nitrile oxides can sometimes be accompanied by gas evolution. Ensure the reaction is performed in an open or properly vented system to avoid pressure buildup.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Problem 1: My overall yield of 4-(4-Bromophenyl)-1,2-oxazole is consistently low. What are the likely causes and solutions?

This is a common issue that can stem from multiple stages of the synthesis. Let's break down the potential culprits.

  • Cause A: Inefficient Nitrile Oxide Formation. The conversion of 4-bromobenzaldehyde oxime to the corresponding hydroximoyl chloride and subsequently to the nitrile oxide is the critical step. If this step is inefficient, the overall yield will suffer.

    • Solution: The choice of chlorinating agent and base is crucial. N-Chlorosuccinimide (NCS) in a solvent like DMF or chloroform is a reliable method. Alternatively, using aqueous sodium hypochlorite (bleach) in a biphasic system with a phase-transfer catalyst can be effective. Ensure the stoichiometry is correct; typically, a slight excess (1.05-1.1 equivalents) of the chlorinating agent is used.

  • Cause B: Unwanted Dimerization of the Nitrile Oxide. Nitrile oxides are highly reactive and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or elevated temperatures. This is a major competing side reaction that consumes the intermediate.

    • Solution: Perform the reaction under high dilution conditions. This is best achieved by the slow, dropwise addition of the base (e.g., triethylamine) to the mixture of the oxime and the chlorinating agent. This ensures that the nitrile oxide is generated slowly and at a low concentration, allowing it to be "trapped" by the alkyne before it has a chance to dimerize.

  • Cause C: Inefficient Cycloaddition. The [3+2] cycloaddition step itself may be slow or incomplete.

    • Solution: Ensure an adequate excess of the dipolarophile (the acetylene source) is present in the reaction mixture to efficiently trap the nitrile oxide as it forms. The reaction temperature should be carefully controlled. While some heat may be required, excessive temperatures can favor the dimerization side reaction. Room temperature is often a good starting point.

  • Cause D: Purification Losses. The final product may be lost during workup and purification steps.

    • Solution: 4-(4-Bromophenyl)-1,2-oxazole is a relatively non-polar molecule. Use standard extraction procedures with solvents like ethyl acetate or dichloromethane. For purification, column chromatography on silica gel using a hexane/ethyl acetate gradient is typically effective. Monitor fractions carefully by TLC to avoid loss of product.

Troubleshooting_Low_Yield start Low Yield Observed cause_A Inefficient Nitrile Oxide Formation? start->cause_A cause_B Nitrile Oxide Dimerization? start->cause_B cause_C Poor Cycloaddition Efficiency? start->cause_C cause_D High Purification Losses? start->cause_D sol_A Optimize Chlorinating Agent (e.g., NCS) & Stoichiometry cause_A->sol_A Verify sol_B Use High Dilution (Slow Base Addition) cause_B->sol_B Verify sol_C Increase Excess of Alkyne & Control Temperature cause_C->sol_C Verify sol_D Optimize Extraction & Chromatography cause_D->sol_D Verify

Caption: Troubleshooting decision tree for low yield.

Problem 2: I'm observing significant impurities in my crude product. What are they and how can I minimize them?

  • Cause A: Furoxan Formation. As mentioned above, the most common impurity is the furoxan dimer of 4-bromobenzonitrile oxide. This is often a crystalline solid that can be difficult to separate from the desired product.

    • Solution: The key is to minimize the concentration of the free nitrile oxide at any given time. The slow addition of base is the most effective strategy. Running the reaction at or below room temperature can also disfavor the dimerization pathway.

  • Cause B: Unreacted 4-Bromobenzaldehyde Oxime. If the chlorination/oxidation step is incomplete, you will have unreacted starting material in your crude product.

    • Solution: Ensure you are using at least a full equivalent of your chlorinating agent (NCS, bleach, etc.). Monitor the reaction by TLC. The oxime spot should disappear over time. If it persists, a small additional charge of the chlorinating agent may be necessary.

  • Cause C: Hydrolysis of Intermediates. The intermediate hydroximoyl chloride is susceptible to hydrolysis back to the oxime, and other intermediates can also be sensitive to water.

    • Solution: Use anhydrous solvents (if not using an aqueous system like bleach) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

Section 3: Detailed Experimental Protocols

The following protocols provide a reliable, two-step method for the synthesis of 4-(4-Bromophenyl)-1,2-oxazole.

Synthetic_Workflow A 4-Bromobenzaldehyde P1 Step 1: Oxime Formation A->P1 B Hydroxylamine HCl + Base (Na2CO3) B->P1 C N-Chlorosuccinimide (NCS) P3 Step 2: [3+2] Cycloaddition C->P3 D Acetylene Source (e.g., Calcium Carbide) D->P3 E Base (Triethylamine) E->P3 P2 4-Bromobenzaldehyde Oxime P1->P2 P2->P3 P4 4-(4-Bromophenyl)-1,2-oxazole P3->P4

Caption: Overall synthetic workflow diagram.
Protocol 1: Synthesis of 4-Bromobenzaldehyde Oxime
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), hydroxylamine hydrochloride (4.13 g, 59.4 mmol, 1.1 eq), and 100 mL of 95% ethanol.

  • Base Addition: To this suspension, add sodium carbonate (6.28 g, 59.4 mmol, 1.1 eq) portion-wise.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and stir for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting aldehyde spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold deionized water with stirring. A white precipitate will form.

  • Isolation: Collect the white solid by vacuum filtration, wash the filter cake thoroughly with cold water (3 x 50 mL), and dry it under vacuum. The expected yield is typically >90%. The product can be used in the next step without further purification if the purity is high.

Protocol 2: Synthesis of 4-(4-Bromophenyl)-1,2-oxazole

This protocol uses an acetylene gas stream. Alternatively, other acetylene sources can be used.

  • Reaction Setup: To a 500 mL three-necked flask equipped with a magnetic stir bar, a gas inlet tube, and a dropping funnel, add 4-bromobenzaldehyde oxime (5.0 g, 25.0 mmol), N-Chlorosuccinimide (NCS) (3.5 g, 26.25 mmol, 1.05 eq), and 200 mL of anhydrous chloroform. Add a catalytic amount of pyridine (2-3 drops).

  • Acetylene Introduction: Bubble a slow, steady stream of acetylene gas through the solution for 15-20 minutes to ensure saturation. Maintain a gentle stream of acetylene throughout the base addition.

  • Nitrile Oxide Generation & Cycloaddition: While continuing the acetylene stream, add a solution of triethylamine (3.8 mL, 27.5 mmol, 1.1 eq) in 50 mL of anhydrous chloroform dropwise from the addition funnel over 1 hour. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours. Monitor the disappearance of the oxime by TLC.

  • Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer, and wash it sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 4-(4-Bromophenyl)-1,2-oxazole as a white solid.

Section 4: Data Summary

Optimizing the in situ generation of the nitrile oxide is paramount for achieving high yields. The choice of the reagent system for converting the oxime to the nitrile oxide has a direct impact.

Reagent SystemTypical SolventTemperature (°C)Relative YieldKey Considerations
NCS / Pyridine (cat.) Chloroform / DMF25Good to ExcellentReliable, common lab reagents. Pyridine acts as a catalyst for hydroximoyl chloride formation.
Chloramine-T Ethanol / Water25-50GoodA mild and easy-to-handle solid reagent.[6]
NaOCl (Bleach) / Et₃N Dichloromethane / H₂O0-25Moderate to GoodInexpensive and readily available. Biphasic system requires vigorous stirring.
Trichloroisocyanuric Acid (TCCA) DMF25Good to ExcellentHigh chlorine content, efficient, but more expensive.
Section 5: References
  • van Leusen, A. M.; van Leusen, D. (2001). "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis". Molecules. [DOI: 10.3390/molecules25071648] ([Link])[7][8]

  • Wikipedia contributors. (2023). "Robinson–Gabriel synthesis". Wikipedia, The Free Encyclopedia. ([Link])[9]

  • Wikipedia contributors. (2023). "1,3-Dipolar cycloaddition". Wikipedia, The Free Encyclopedia. ([Link])[1]

  • Google Patents. (2020). "CN111978203A - Microwave synthesis method of benzaldehyde oxime compound". ()[5]

  • Lee, S. H., et al. (2018). "3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles". Molecules. [DOI: 10.3390/molecules23112888] ([Link])[6]

  • ChemHelpASAP. (2020). "1,3-dipolar cycloaddition reactions". YouTube. ([Link])[2]

  • Stephenson, C. R. J., et al. (2016). "Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc)". Inorganic Chemistry. [DOI: 10.1021/acs.inorgchem.6b01533] ([Link])[3]

Sources

Technical Support Center: Recrystallization of 4-(4-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-(4-Bromophenyl)-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful recrystallization of this compound. Here, we combine fundamental principles of crystallization with practical, field-tested solutions to common challenges encountered during the purification process.

Understanding the Molecule: 4-(4-Bromophenyl)-1,2-oxazole

Before delving into recrystallization protocols, it is crucial to understand the structural characteristics of 4-(4-Bromophenyl)-1,2-oxazole (C₉H₆BrNO)[1]. The molecule consists of a polar 1,2-oxazole ring and a non-polar 4-bromophenyl group. This combination of polar and non-polar functionalities dictates its solubility behavior, which is a key factor in selecting an appropriate recrystallization solvent. The presence of the bromophenyl group suggests that the compound will have moderate to low solubility in highly polar solvents like water and good solubility in many organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a recrystallization solvent for 4-(4-Bromophenyl)-1,2-oxazole?

The initial and most critical step is to perform a solvent screen with a small amount of your crude material. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature (e.g., the solvent's boiling point).

Q2: Which solvents are good starting points for the recrystallization of this compound?

Based on the structure of 4-(4-Bromophenyl)-1,2-oxazole and general practices for similar heterocyclic compounds, the following solvents and solvent systems are recommended for initial screening[2]:

  • Single Solvents: Ethanol, Isopropanol, Methanol, Ethyl Acetate, Toluene.

  • Solvent Pairs: Ethanol/Water, Hexane/Ethyl Acetate, Dichloromethane/Hexane.

Ethanol is often a successful choice for recrystallizing various 5-arylisoxazole derivatives and other related heterocyclic compounds[3][4][5].

Q3: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To address this:

  • Increase the solvent volume: This will lower the saturation point.

  • Use a lower boiling point solvent: This ensures the dissolution temperature is below the compound's melting point.

  • Induce crystallization at a lower temperature: Allow the solution to cool more slowly and consider scratching the inside of the flask with a glass rod to create nucleation sites.

  • Utilize a solvent pair: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until the solution becomes turbid (cloudy), then allow it to cool slowly.

Q4: I have a low recovery of my purified product. What are the common causes?

Low recovery can stem from several factors:

  • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during filtration, crystals can form on the filter paper.

  • Incomplete precipitation: The solution may not have been cooled sufficiently to allow for maximum crystal formation.

  • Product loss during transfers: Minimize the number of transfers of the solid material.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the solute. Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.
The product crystallizes too quickly and crashes out of solution. The solution is too concentrated, or the temperature difference is too large.Add a small amount of hot solvent to redissolve the precipitate and allow it to cool more slowly. Consider using a solvent in which the compound is more soluble.
Colored impurities are present in the final crystals. The impurities are co-crystallizing with the product.Consider a pre-purification step such as passing a solution of the crude product through a short plug of silica gel or activated carbon to remove colored impurities.
The recrystallized product has a low melting point or a broad melting range. The product is still impure or is wet.Ensure the crystals are thoroughly dried under vacuum. If the melting point is still low, a second recrystallization may be necessary, potentially with a different solvent system.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Place the crude 4-(4-Bromophenyl)-1,2-oxazole in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent (e.g., ethanol) to the flask.

  • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue adding the solvent dropwise until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Solvent Pair Recrystallization (e.g., Ethanol/Water)
  • Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).

  • While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting an appropriate recrystallization solvent.

Solvent_Selection Start Start: Crude 4-(4-Bromophenyl)-1,2-oxazole Solvent_Screen Perform Small-Scale Solvent Screen (e.g., Ethanol, IPA, Ethyl Acetate, Toluene, Hexane) Start->Solvent_Screen Test_Solubility Test Solubility: 1. Cold Solvent 2. Hot Solvent Solvent_Screen->Test_Solubility Is_Soluble_Cold Soluble in Cold Solvent? Test_Solubility->Is_Soluble_Cold Is_Soluble_Hot Insoluble in Hot Solvent? Is_Soluble_Cold->Is_Soluble_Hot No Poor_Solvent Poor Single Solvent. Consider for Solvent Pair. Is_Soluble_Cold->Poor_Solvent Yes Good_Solvent Good Single Solvent Candidate Is_Soluble_Hot->Good_Solvent No Is_Soluble_Hot->Poor_Solvent Yes Optimize Optimize Solvent Ratio and Cooling Rate Good_Solvent->Optimize Solvent_Pair Select a 'Good' Solvent and a 'Poor' Solvent (e.g., Ethanol/Water, EtOAc/Hexane) Poor_Solvent->Solvent_Pair Solvent_Pair->Optimize Final_Protocol Final Recrystallization Protocol Optimize->Final_Protocol

Caption: A workflow diagram for selecting a suitable recrystallization solvent.

References

  • Li, Y., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13655. Available from: [Link]

  • Preprints.org. (2023). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • MDPI. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755530, 4-(4-Bromophenyl)-1,2-oxazole. Retrieved from [Link].

Sources

Minimizing homocoupling side reactions with 4-(4-Bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the minimization of homocoupling side reactions involving 4-(4-Bromophenyl)isoxazole (CAS: 62893-29-2). This response is structured as a Tier-3 Technical Support resource for researchers encountering selectivity issues in transition metal-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura protocols).

Subject: Minimizing Homocoupling and Side Reactions in Cross-Coupling Workflows Applicable Compound: 4-(4-Bromophenyl)isoxazole (Aryl Bromide Electrophile) Reaction Class: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig)

Technical Overview & Mechanistic Context

4-(4-Bromophenyl)isoxazole functions as an aryl halide electrophile in cross-coupling reactions. While the isoxazole ring is a valuable pharmacophore, it introduces specific electronic and coordinating properties that can complicate the catalytic cycle.

The "Homocoupling" Problem: In the context of this substrate, "homocoupling" refers to two distinct undesired pathways that compete with the desired cross-coupling (Ar-R):

  • Electrophile Homocoupling (Ar-Ar): Formation of the bis-isoxazole dimer (4,4'-bis(isoxazol-4-yl)-1,1'-biphenyl). This occurs via reductive elimination from a bis-aryl palladium species, often driven by disproportionation or the presence of reducing agents (e.g., alcohols).

  • Nucleophile Homocoupling (R-R): Dimerization of the coupling partner (e.g., arylboronic acid). This consumes the nucleophile, leaving unreacted 4-(4-Bromophenyl)isoxazole, which may be mistaken for catalyst deactivation.

Troubleshooting Guide (Q&A Format)

Scenario A: You observe the formation of the Isoxazole Dimer (Ar-Ar)

Q: Why is my aryl bromide dimerizing instead of coupling with the boronic acid? A: This is a Reductive Homocoupling event. It typically occurs when the Transmetalation step is too slow compared to the disproportionation of the Oxidative Addition intermediate.

  • Mechanism: The oxidative addition complex [L2Pd(Ar)Br] can undergo ligand exchange to form [L2Pd(Ar)2] and [L2Pd(Br)2]. The [L2Pd(Ar)2] species then reductively eliminates to form the homocoupler Ar-Ar.

  • Root Cause:

    • Low Nucleophile Reactivity: The boronic acid is not activating fast enough (pH too low, steric hindrance).

    • Reducing Solvents: Use of alcohols (methanol, isopropanol) can promote reduction of Pd(II) to Pd(0) via pathways that favor homocoupling.

    • Catalyst Choice: Electron-rich phosphines (like P(t-Bu)3) stabilize the Pd(0) species but can sometimes slow transmetalation if steric bulk is excessive.

Corrective Actions:

  • Switch Solvents: Move away from neat alcohols. Use aprotic polar solvents like DMF , DMA , or 1,4-Dioxane/Water mixtures.

  • Increase Base Strength: If using carbonate (K2CO3), switch to phosphate (K3PO4) or hydroxide (NaOH) to accelerate the activation of the boronic acid, favoring the cross-coupling pathway over disproportionation.

  • Scavenge Reductants: Ensure no external reducing agents (like Zn dust or formate) are present unless specifically required for a different transformation.

Scenario B: The Boronic Acid is dimerizing (R-R), leaving the Isoxazole unreacted.

Q: My LCMS shows the boronic acid dimer, but the 4-(4-Bromophenyl)isoxazole is untouched. Is the bromide deactivated? A: No, the bromide is likely still active, but the Oxidative Homocoupling of the boronic acid is consuming your reagent. This is driven almost exclusively by dissolved oxygen.

  • Mechanism: Oxygen re-oxidizes Pd(0) to a Pd(II)-peroxo species, which reacts with two equivalents of boronic acid to form the dimer R-R. This is a "parasitic" cycle that bypasses the aryl bromide entirely.

Corrective Actions:

  • Rigorous Degassing: Sparging with nitrogen is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon bubbling for at least 20 minutes before adding the catalyst.

  • Stoichiometry Adjustment: Increase the boronic acid equivalents (from 1.1 equiv to 1.5 equiv) to account for sacrificial loss.

  • Add a Scavenger: In extreme cases, adding a substoichiometric amount of a mild reductant (e.g., hydroquinone) can suppress the oxidative pathway, though this must be balanced against the risk of reducing the isoxazole ring.

Scenario C: Isoxazole Ring Instability

Q: I see a breakdown product with a mass corresponding to ring cleavage. Is the isoxazole stable? A: The N-O bond in isoxazoles is susceptible to reductive cleavage .

  • Risk Factor: Conditions involving Pd/C + H2 or active metals (Fe, Zn) will cleave the isoxazole into an enaminoketone.

  • Prevention: Avoid hydrogen gas atmospheres. If using a catalytic system that generates Pd-H species (e.g., Pd(OAc)2 in isopropanol), switch to a system that does not involve hydride transfer (e.g., Pd(dppf)Cl2 in Toluene/Water).

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is designed to maximize the Cross-Coupling (Ar-R) while suppressing both Reductive Homocoupling (Ar-Ar) and Oxidative Homocoupling (R-R).

Reaction Parameters:

  • Electrophile: 4-(4-Bromophenyl)isoxazole (1.0 equiv)

  • Nucleophile: Arylboronic Acid (1.5 equiv) — Excess compensates for potential hydrolysis/homocoupling.

  • Catalyst: Pd(dppf)Cl2[1][2]·CH2Cl2 (3-5 mol%) — Bidentate ligand prevents ligand exchange required for Ar-Ar formation.

  • Base: K3PO4 (3.0 equiv) — Anhydrous phosphate is milder than hydroxide but faster than carbonate.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed.

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial, add 4-(4-Bromophenyl)isoxazole (1.0 eq), Arylboronic acid (1.5 eq), K3PO4 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.

    • Critical: Degas solvents separately by sparging with Argon for 30 mins prior to addition.

  • Reaction: Heat to 80 °C for 4–12 hours.

    • Note: Do not exceed 100 °C to prevent thermal degradation of the isoxazole.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

Data Summary Table: Solvent Effects on Selectivity

Solvent SystemPrimary Side ReactionYield (Ar-R)Recommendation
MeOH / Water Ar-Ar (Reductive Dimer)Low (<40%)AVOID
Toluene / Water Slow ConversionModerate (60%)Acceptable
DMF (Anhydrous) Dehalogenation (Ar-H)Moderate (50%)Use if solubility is poor
1,4-Dioxane / Water Minimal Side ReactionsHigh (>85%) PREFERRED

Pathway Visualization (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the divergence points where homocoupling side reactions occur.

SuzukiPathways Start Start: 4-(4-Bromophenyl)isoxazole (Ar-Br) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Disprop Ligand Exchange/Disproportionation [Ar-Pd(II)-Ar] OxAdd->Disprop Slow Transmetalation or Reducing Solvent TransMet Transmetalation [Ar-Pd(II)-R] OxAdd->TransMet + R-B(OH)2 (Base activated) RedElim_Homo Reductive Elimination (Ar-Ar Homocoupling) Disprop->RedElim_Homo Side Reaction 1 Boronic Boronic Acid (R-B(OH)2) + Base OxHomo Oxidative Homocoupling (R-R Dimer) Boronic->OxHomo + O2 (Dissolved Oxygen) RedElim_Cross Reductive Elimination (Ar-R Product) TransMet->RedElim_Cross Fast OxHomo->Pd0 Consumes Boronic Acid RedElim_Cross->Pd0 Regenerates Catalyst

Caption: Catalytic cycle showing the divergence of the Oxidative Addition intermediate into the desired Transmetalation pathway versus the undesired Disproportionation (Ar-Ar homocoupling) and Oxygen-mediated Boronic Acid dimerization (R-R).

References

  • Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides . PubMed Central. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction . ACS Publications. [Link]

  • Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols . PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide . Yoneda Labs. [Link]

  • 4-(4-Bromophenyl)-1,2-oxazole Compound Summary . PubChem. [Link][3]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with 4-(4-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Coupling electron-deficient, base-sensitive heterocycles like 4-(4-bromophenyl)-1,2-oxazole (also known as 4-(4-bromophenyl)isoxazole) presents unique mechanistic challenges. Standard cross-coupling conditions often lead to rapid substrate degradation, catalyst poisoning, or protodeboronation.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact causality of reaction failures and provides a self-validating, field-tested methodology to achieve high-yielding C-C bond formation.

The Mechanistic Pitfalls: Why Standard Conditions Fail

Before troubleshooting, it is critical to understand the competing kinetic pathways in your reaction vessel. The 1,2-oxazole ring contains a weak N-O bond and acidic protons that are highly susceptible to basic environments.

MechanisticPathways Substrate 4-(4-Bromophenyl)-1,2-oxazole + Aryl Boronic Acid StrongBase Strong Base (e.g., NaOtBu) High Temp (>80°C) Substrate->StrongBase Harsh Conditions MildBase Mild Base (e.g., K3PO4) Low Temp (20-40°C) Substrate->MildBase Optimized Conditions RingOpening Isoxazole Ring Opening (Degradation) StrongBase->RingOpening Base-induced Deprotonation Coupling Efficient Transmetalation & Reductive Elimination MildBase->Coupling Pd G3 Catalysis Product Desired Suzuki Product Coupling->Product

Competing pathways in the Suzuki coupling of 1,2-oxazoles under harsh versus optimized conditions.

Diagnostic FAQs & Troubleshooting

Q: Why does my 4-(4-Bromophenyl)-1,2-oxazole starting material disappear, but I recover a complex mixture instead of the cross-coupled product? A: This is the most common failure mode when coupling 1,2-oxazoles. The isoxazole ring is notoriously sensitive to strongly basic conditions and elevated temperatures. Under classic Suzuki conditions (e.g., NaOH, NaOtBu, or Na₂CO₃ at >80 °C), the base deprotonates the heterocycle, leading to N-O bond cleavage. This triggers a cascade of ring-opening degradation, forming nitrile ylides, azirines, or enaminones[1]. In some instances, prolonged heating with bases like KF can even induce a domino Suzuki coupling followed by complete isoxazole fragmentation[2]. The causality is simple: the activation energy for base-induced degradation is lower than the activation energy for transmetalation with standard Pd(PPh₃)₄ catalysts.

Q: How do I outcompete the degradation and protodeboronation pathways? A: You must invert the kinetic relationship by drastically lowering the activation energy of the oxidative addition and transmetalation steps. This is achieved by using Buchwald dialkylbiaryl phosphine precatalysts, such as XPhos Pd G3[3]. These precatalysts are engineered to undergo rapid, quantitative reductive elimination to form the highly active, monoligated Pd(0) species even at room temperature. By accelerating the catalytic cycle, the cross-coupling outpaces both the base-induced ring opening of the isoxazole and the protodeboronation of the boronic acid partner.

Q: What is the optimal base and solvent system to ensure isoxazole integrity? A: A biphasic system of THF/H₂O (4:1) with a mild base like K₃PO₄. The causality here is two-fold: First, K₃PO₄ is basic enough to form the reactive arylboronate complex (Ar-B(OH)₃⁻) required for transmetalation, but mild enough to leave the isoxazole ring intact. Second, the water solubilizes the inorganic base and facilitates the boronate formation, while the organic THF phase keeps the 4-(4-bromophenyl)-1,2-oxazole sequestered from localized high-pH aqueous zones.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the expected outcomes based on different catalytic systems applied to 4-(4-bromophenyl)-1,2-oxazole. Use this data to benchmark your current protocol.

Catalyst System (Load)BaseSolvent SystemTemp (°C)Isoxazole IntegrityExpected YieldPrimary Failure Mode
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene90Poor< 20%Ring opening / Thermal degradation
Pd(dppf)Cl₂ (5 mol%)KFDMSO / H₂O130Destroyed0%Domino base-induced fragmentation
Pd(dtbpf)Cl₂ (2 mol%)Cs₂CO₃Dioxane / H₂O50Good60 - 75%Moderate protodeboronation
XPhos Pd G3 (2 mol%) K₃PO₄ (aq) THF / H₂O 40 Excellent > 85% None (Optimized)
Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . At each critical juncture, a physical or analytical observation is required to confirm that the reaction is proceeding along the correct mechanistic pathway.

Workflow Step1 1. Degassing (Ar Purge) Step2 2. Precatalyst Activation Step1->Step2 Step3 3. Mild Heating (40°C) Step2->Step3 Step4 4. In-Process Validation Step3->Step4 Step5 5. Biphasic Quench Step4->Step5

Self-validating experimental workflow for the mild Suzuki-Miyaura cross-coupling protocol.

Step 1: Reagent Assembly & Inert Atmosphere
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(4-bromophenyl)-1,2-oxazole (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.2 equiv, 1.2 mmol).

  • Add XPhos Pd G3 (0.02 equiv, 2 mol%) and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Seal the flask and purge with Argon (3 vacuum/Argon cycles).

  • Causality: 1.2 equivalents of boronic acid compensate for trace protodeboronation. K₃PO₄ must be finely milled to increase surface area for the biphasic reaction.

Step 2: Solvent Addition & Catalyst Activation
  • Syringe in degassed THF (4.0 mL) followed by degassed deionized H₂O (1.0 mL) to create a 0.2 M solution.

  • Stir vigorously (800 rpm) at room temperature for 10 minutes.

  • Validation Check 1 (Visual): The suspension should transition from a pale yellow mixture to a homogeneous reddish-brown solution . This color shift is the self-validating proof that the G3 precatalyst has undergone reductive elimination to form the active, monoligated Pd(0) species. If the solution turns opaque black, oxygen has infiltrated the system, resulting in the precipitation of inactive palladium black. Abort the reaction.

Step 3: Mild Heating & Propagation
  • Transfer the flask to a pre-heated oil bath or heating block set to exactly 40 °C.

  • Maintain vigorous stirring to ensure maximum interfacial surface area between the aqueous base and the organic substrate phases.

  • Causality: 40 °C is the kinetic "sweet spot." It is warm enough to ensure rapid transmetalation of sterically hindered boronic acids, but cool enough to completely suppress the base-induced C3/C5 deprotonation of the isoxazole ring.

Step 4: In-Process Analytical Validation
  • After 2 hours, withdraw a 10 µL aliquot, dilute in LCMS-grade acetonitrile, and analyze via LCMS.

  • Validation Check 2 (Analytical): Look for the disappearance of the m/z 223 peak (starting material).

  • Troubleshooting: If a mass corresponding to the boronic acid minus 44 Da appears in high abundance, protodeboronation is occurring. In future runs, switch to a pinacol boronic ester (Bpin) or utilize a syringe pump to slowly add the boronic acid over 1 hour.

Step 5: Quench and Isolation
  • Once complete conversion is validated, cool the reaction to room temperature.

  • Quench by adding 5 mL of saturated aqueous NH₄Cl.

  • Causality: NH₄Cl neutralizes the K₃PO₄ immediately, dropping the pH and permanently securing the isoxazole ring against any latent degradation during the workup phase.

  • Extract with EtOAc (3 x 10 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

References
  • Isoxazole to oxazole: a mild and unexpected transformation RSC Publishing URL:[Link]

  • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation Organic Chemistry Portal URL:[Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings ACS Publications URL:[Link]

Sources

Technical Support Center: Handling & Stability of 4-(4-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the most frequent point of failure I observe when researchers work with 4-(4-Bromophenyl)-1,2-oxazole (commonly known as 4-(4-bromophenyl)isoxazole) is unexpected mass loss during basic aqueous workups. This guide is designed to dissect the chemical causality behind this instability, provide actionable troubleshooting steps, and establish self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Insight: The Base-Catalyzed Instability

While 1,2-oxazoles are generally robust against acids and oxidants, derivatives lacking substitution at the C3 position are notoriously vulnerable to base-catalyzed degradation ([Benchchem[1]]()).

The causality of this instability lies in the inherent acidity of the C3 proton. When exposed to a base, this proton is abstracted, generating a carbanion. This intermediate rapidly undergoes an E1cB-like elimination, forcing the cleavage of the structurally weak N-O bond (2). The ring irreversibly opens to form an


-cyanoenolate (specifically, the enolate of 2-(4-bromophenyl)-3-oxopropanenitrile). This identical mechanistic pathway is responsible for the in vivo metabolic activation of the drug leflunomide (3) and is a known limitation when attempting hydrolyses on similar 4-substituted scaffolds (4).

G A 4-(4-Bromophenyl)-1,2-oxazole (Intact Ring) B Base Addition (OH⁻ / RO⁻) A->B pH > 8 C C3-Deprotonation (Carbanion) B->C C3-H Abstraction D N-O Bond Cleavage (E1cB Elimination) C->D Electron Cascade E α-Cyanoenolate (Degradation Product) D->E Irreversible

Mechanism of base-catalyzed ring opening of 4-(4-Bromophenyl)-1,2-oxazole to α-cyanoenolate.

Troubleshooting Guide & FAQs

Q: I attempted to saponify an ester elsewhere on my molecule using NaOH, but my 4-(4-bromophenyl)-1,2-oxazole core disappeared. What happened? A: You inadvertently triggered the base-catalyzed ring opening described above. Hydroxide attacks the acidic C3 proton, initiating the E1cB cleavage of the N-O bond. To hydrolyze esters in the presence of a 3-unsubstituted isoxazole, you must use acidic conditions (e.g., aqueous HCl in THF) or alternative non-basic deprotection strategies.

Q: How can I definitively confirm if my isoxazole ring has opened? A: Use Infrared (IR) spectroscopy. The ring-opened


-cyanoenolate (or its protonated enol form) contains a newly formed nitrile group, which presents as a sharp, strong absorption band between 2200–2250 cm⁻¹. In ¹H NMR, you will observe the loss of the characteristic downfield C3-H singlet (typically 

8.5–8.8 ppm).

Q: Can I use non-nucleophilic bases like DIPEA or TEA during my reactions? A: Mild, non-nucleophilic organic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are generally tolerated at room temperature for short durations, as they are not strong enough to quantitatively deprotonate the C3 position. However, prolonged heating with these bases will lead to gradual degradation.

Quantitative Stability Profiles

To aid in experimental design, the table below summarizes the stability of the 4-(4-Bromophenyl)-1,2-oxazole core across various pH environments.

pH EnvironmentReagent / BufferTemp (°C)Half-Life (

)
Mechanistic Outcome
Acidic (pH 2) 0.1 M HCl25> 72 hoursIntact. N-O bond is highly stable to aqueous acid.
Neutral (pH 7) PBS Buffer25> 72 hoursIntact. Insufficient basicity for C3 deprotonation.
Mild Base (pH 9) Sat. NaHCO₃25~ 8-12 hoursSlow degradation. Trace cyanoenol formation observed.
Strong Base (pH 14) 1.0 M NaOH25< 5 minutesComplete E1cB elimination to

-cyanoenolate.

Standard Operating Protocols

To ensure reproducibility, utilize these self-validating protocols when handling this scaffold.

Protocol A: Base-Free Aqueous Workup (Preservation of the Isoxazole Ring)

Objective: Isolate 4-(4-Bromophenyl)-1,2-oxazole from a reaction mixture without triggering N-O bond cleavage. Causality: By maintaining a neutral to slightly acidic pH, the C3 proton remains intact, preventing the E1cB elimination cascade.

  • Quench: Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of Ammonium Chloride (NH₄Cl) to buffer the system at pH ~5.5-6.0.

  • Extract: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 20 mL).

  • Wash: Wash the combined organic layers with Brine. Critical: Do not use NaHCO₃ or Na₂CO₃ washes to remove acidic impurities; use a mild phosphate buffer (pH 6.5) if necessary.

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄ (avoid K₂CO₃), filter, and concentrate under reduced pressure.

  • Self-Validation Step: Perform a rapid IR scan of the crude residue. The absence of a peak at 2200 cm⁻¹ confirms the heterocycle remains intact.

Protocol B: Intentional Base-Catalyzed Ring Opening

Objective: Synthesize 2-(4-bromophenyl)-3-oxopropanenitrile via controlled degradation. Causality: Deliberate deprotonation of C3 forces the generation of the synthetically useful cyanoenol intermediate.

  • Dissolve: Dissolve 4-(4-Bromophenyl)-1,2-oxazole (1.0 eq) in Tetrahydrofuran (THF) at room temperature.

  • Cleave: Add 1.5 eq of 1M aqueous NaOH dropwise. Stir for 30 minutes. The solution will typically develop a deep yellow/orange color indicative of the highly conjugated enolate.

  • Protonate: Quench by adding 1M HCl dropwise until the pH reaches 2.0, forcing the enolate to protonate into the enol/ketone form.

  • Isolate: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation Step: ¹H NMR will show the complete disappearance of the C3-H isoxazole signal and the appearance of a broad enol -OH signal (>10 ppm) along with the corresponding enol C=C-H signal.

References

  • Benchchem. Addressing stability issues of novel 3,5...
  • NSF PAR. Diradical Interactions in Ring-Open Isoxazole.
  • ResearchGate. Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • PMC. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity...

Sources

Technical Support Center: Palladium Residue Removal from 4-(4-Bromophenyl)-1,2-oxazole Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(4-Bromophenyl)-1,2-oxazole from residual palladium catalysts. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, for the synthesis of this and structurally related compounds. The presence of residual palladium, even at trace levels, can have significant implications for downstream applications, particularly in pharmaceutical development where regulatory limits are stringent.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the required purity for your compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your 4-(4-Bromophenyl)-1,2-oxazole product.

Issue 1: My final product has a dark, greyish, or black color. Is this due to palladium?

Answer: It is highly probable. The appearance of a dark color in your isolated product is a common indicator of palladium contamination, often in the form of palladium black, which is an inactive, agglomerated form of metallic palladium.[4] This can occur when the active Pd(0) catalyst is oxidized or when it aggregates due to suboptimal reaction conditions.[4][5]

Suggested Solutions:

  • Initial Filtration: Before concentrating your reaction mixture, dilute it with a suitable organic solvent and filter it through a pad of Celite®.[6][7] This is a simple and effective first step for removing heterogeneous palladium species.[6][8]

  • Solvent Selection: Ensure that you are using anhydrous and properly degassed solvents for your reaction, as the presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which can contribute to the formation of palladium black.[4]

  • Ligand Stability: Phosphine ligands, which are commonly used in these reactions, are susceptible to oxidation.[4] Ensure your ligand has been stored correctly under an inert atmosphere.

Issue 2: My ICP-MS analysis shows palladium levels above the acceptable limit (e.g., >10 ppm) after initial purification. What should I do next?

Answer: High palladium levels post-purification indicate that the palladium species are likely soluble and require a more targeted removal strategy than simple filtration or standard chromatography. The choice of the next step depends on the scale of your reaction and the desired final purity.

Suggested Solutions:

  • Employ a Palladium Scavenger: This is the most common and effective approach for removing soluble palladium residues.[9] Scavengers are materials that selectively bind to metals.[9]

    • Silica-Based Scavengers: These are often functionalized with thiol or amine groups that have a high affinity for palladium.[10][11][12] They are highly effective and can reduce palladium levels to below 5 ppm.[10]

    • Activated Carbon: This is a cost-effective option that can selectively adsorb palladium.[13][14] It is particularly useful for larger-scale operations.[12]

  • Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by several factors. Consider increasing the temperature (e.g., to 40-50 °C) and extending the treatment time (e.g., up to 24 hours) to improve palladium removal.[8]

  • Recrystallization: While not always sufficient on its own, recrystallization can be a powerful final step to remove residual impurities, including palladium complexes that may co-crystallize with your product.[2][3]

Issue 3: I'm losing a significant amount of my 4-(4-Bromophenyl)-1,2-oxazole product during the scavenging process.

Answer: Product loss during scavenging is often due to non-specific adsorption of your product onto the scavenger material.[8] This is a more common issue with activated carbon than with highly functionalized silica scavengers.[1]

Suggested Solutions:

  • Reduce Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired palladium level. A screening experiment with varying amounts of scavenger can help determine the optimal loading.

  • Screen Different Scavengers: Some scavengers have lower non-specific binding properties than others.[8] Experiment with different types of functionalized silica or different grades of activated carbon.

  • Change the Solvent: The choice of solvent can affect the interaction between your product and the scavenger.[8] A solvent in which your product is highly soluble may reduce non-specific binding.

  • Consider a Flow-Based Approach: For larger scale purifications, passing the product solution through a cartridge packed with a scavenger can minimize product loss compared to a batch-wise treatment.[15]

Frequently Asked Questions (FAQs)

Q1: What are the different types of palladium scavengers, and how do I choose the right one?

A1: Palladium scavengers can be broadly categorized into silica-based, polymer-based, and carbon-based materials.

  • Silica-Based Scavengers: These have a silica backbone functionalized with groups that chelate palladium, such as thiols, amines, and triaminetetraacetic acid (TMT).[2][10][12] They are highly efficient and selective, often resulting in very low palladium levels with minimal product loss.[10][12]

  • Polymer-Based Scavengers: These are similar to silica-based scavengers but use a polymer resin as the backbone.

  • Activated Carbon: This is a porous carbon material with a high surface area that can adsorb palladium.[13][14] It is a more economical option, but can sometimes lead to higher product loss due to non-specific adsorption.[1][8]

Choosing the right scavenger depends on:

  • The nature of the palladium species: The oxidation state (Pd(0) or Pd(II)) and the ligands coordinated to the palladium can influence scavenger effectiveness.

  • The desired final purity: For very low palladium limits (<5 ppm), functionalized silica scavengers are often the best choice.[10]

  • The scale of the reaction: For large-scale processes, the cost of the scavenger becomes a more significant factor, making activated carbon an attractive option.[12]

  • The structure of your product: If your product has functional groups that can interact with the scavenger, you may need to screen different types to minimize product loss.

Q2: Can I remove palladium residues by simple filtration or recrystallization alone?

A2: It is unlikely to be sufficient, especially for achieving the low levels required for pharmaceutical applications.

  • Filtration: This is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as palladium black.[6][8] It will not remove soluble palladium species.

  • Recrystallization: While a powerful purification technique, it may not be effective at removing all palladium residues. Some palladium complexes can be highly soluble in the crystallization solvent or may even co-crystallize with the product.[3] However, it is often a valuable final purification step after scavenging.

Q3: What are the acceptable limits for palladium in pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory agencies such as the FDA and EMA have strict guidelines for elemental impurities in drug products. Palladium is considered a Class 2B element, and the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[1] For early-stage drug development, a target of <100 ppm in screening compounds is often suggested.[16][17]

Q4: How can I accurately quantify the amount of residual palladium in my product?

A4: The most common and reliable method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[18][19][20][21] This technique offers excellent sensitivity and can detect palladium at parts-per-billion (ppb) levels.[20] For in-process monitoring where speed is more critical than ultimate precision, colorimetric and fluorimetric methods are also available.[3][19]

Experimental Protocols

Protocol 1: Palladium Removal Using Functionalized Silica Scavengers

This protocol provides a general procedure for using a silica-based scavenger in a batch process.

  • Dissolve the Crude Product: After initial workup and removal of any heterogeneous catalyst by filtration, dissolve the crude 4-(4-Bromophenyl)-1,2-oxazole in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Add the Scavenger: Add the functionalized silica scavenger (typically 5-20 wt% relative to the crude product, or 4-8 molar equivalents).[22]

  • Scavenging: Stir the mixture vigorously at room temperature.[23] The scavenging process can often be monitored by the discoloration of the solution. For many applications, stirring for 2-4 hours is sufficient, but for very low final palladium levels, stirring overnight may be necessary.[23] Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the process.[8]

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® to remove the silica-bound palladium and the scavenger.[23]

  • Wash and Concentrate: Wash the Celite® pad with additional solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure.

  • Analysis: Analyze a sample of the purified product by ICP-MS to determine the final palladium concentration.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines a general procedure for using activated carbon to remove palladium residues.

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[8]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[8][12]

  • Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon.[8] Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Wash and Concentrate: Rinse the reaction flask and the Celite® pad with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate in vacuo.

  • Analysis: Submit a sample for ICP-MS analysis to quantify the remaining palladium.

Data Presentation

Table 1: Comparison of Common Palladium Scavenging Methods

Scavenger TypeTypical LoadingTemperatureTimeTypical Final Pd LevelAdvantagesDisadvantages
Thiol-Functionalized Silica 5-20 wt%Room Temp - 50°C1-24 h< 10 ppm[2]High efficiency, high selectivity, low product loss[10][12]Higher cost
TMT-Functionalized Silica 5-20 wt%Room Temp - 50°C1-24 h< 1 ppm[12]Very high efficiency for a broad range of Pd species[2][12]Higher cost
Activated Carbon 5-10 wt%Room Temp - 50°C1-18 h< 10 ppm[12]Low cost, effective for large scale[12][13]Potential for higher product loss via non-specific adsorption[1][8]

Visualizations

Workflow for Troubleshooting Palladium Contamination

G cluster_0 Problem Identification cluster_1 Initial Purification cluster_2 Scavenging Strategy cluster_3 Final Purification & Analysis start Dark Product Color or High Pd (ICP-MS) celite_filtration Filter through Celite® start->celite_filtration Initial Step choose_scavenger Choose Scavenger: - Functionalized Silica - Activated Carbon celite_filtration->choose_scavenger If Pd still high optimize_scavenging Optimize Conditions: - Temperature - Time - Loading choose_scavenger->optimize_scavenging final_purification Recrystallization (Optional) optimize_scavenging->final_purification analysis ICP-MS Analysis final_purification->analysis analysis->choose_scavenger Pd > Limit end Product Meets Specification analysis->end Pd < Limit

Caption: Decision workflow for addressing palladium contamination.

Mechanism of Palladium Scavenging by Thiol-Functionalized Silica

Caption: Chelation of a soluble palladium species by a thiol-functionalized silica scavenger.

References

  • Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd) catalysts." Activated Carbon Business Division. [Link]

  • Goulart, M. V., et al. "Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies." Analytical Methods, 2018. [Link]

  • Garrett, C. E., et al. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development, 2007. [Link]

  • Osaka Gas Chemicals Co., Ltd. "Selective adsorption and removal of Palladium (Pd)." Activated Carbon Business Division. [Link]

  • Merck/PITT Collaboration. "Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium." Pharmaceutical Technology, 2026. [Link]

  • Biotage. "Quickly and Easily Remove Residual Metals from APIs to Approved Levels." Sopachem. [Link]

  • Köllensperger, G., et al. "Analysis of palladium by high resolution ICP-MS." ResearchGate, 2019. [Link]

  • Fuji Silysia Chemical, LTD. "Silica Gels." [Link]

  • Biotage. "Using Metal Scavengers to Remove Trace Metals such as Palladium." [Link]

  • Economidou, M., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023. [Link]

  • ResearchGate. "How can i remove palladium Pd catalyst easily?" [Link]

  • ResearchGate. "How to remove palladium catalyst from reaction mixture ?" [Link]

  • Google Patents.
  • ResearchGate. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF." [Link]

  • Richardson, J., et al. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Medicinal Chemistry Letters, 2022. [Link]

  • Koide, K. "CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings." New Trends in Cross-Coupling: Theory and Applications, 2014. [Link]

  • PubMed. "Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism." [Link]

  • Yildiz, Y., et al. "Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer." Scientific Research Publishing, 2019. [Link]

  • Ingenta Connect. "Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts." [Link]

  • Google Patents. "US20050256327A1 - Method of removing palladium."
  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." [Link]

  • SpinChem. "Palladium catalyst recovery using scavenger resin." [Link]

  • YouTube. "Metal Scavenging using bulk SiliaMetS functionalized silica." [Link]

  • Hindawi. "Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions." [Link]

  • PubMed Central. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." [Link]

  • Reagecon. "Palladium Standard for ICP ICP-MS 1000ug/mL| PPD2A8." [Link]

  • DGM-Inventum GmbH. "Acid Digestion for PGM Recycling Analysis with ICP-MS." [Link]

  • MDPI. "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry." [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

  • Reddit. "Recrystallization help : r/OrganicChemistry." [Link]

  • University of Strathclyde. "Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry." [Link]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development." [Link]

  • Biotage. "How to Remove Palladium in three easy steps." [Link]

  • Reddit. "Your trick to remove residual palladium : r/Chempros." [Link]

  • White Rose Research Online. "Solvent effects in palladium catalysed cross-coupling reactions." [Link]

  • Semantic Scholar. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." [Link]

  • Google Patents.

Sources

Technical Support Center: Handling Moisture Sensitivity in 4-(4-Bromophenyl)-1,2-oxazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-(4-Bromophenyl)-1,2-oxazole (commonly referred to as 4-(4-bromophenyl)isoxazole). This bifunctional scaffold is highly valuable in drug discovery, offering a robust cross-coupling handle (the aryl bromide) alongside a privileged pharmacophore (the isoxazole ring).

However, researchers frequently encounter yield-crashing degradation during transition-metal catalysis or organometallic functionalization. The primary root cause of these failures is moisture sensitivity combined with base incompatibility . This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot and optimize your workflows.

Mechanistic Root Cause Analysis (The "Why")

Why does trace moisture destroy your starting material? The 3-unsubstituted isoxazole ring is inherently sensitive to basic conditions. As established by De Munno et al. [1], bases can abstract the highly acidic C3-proton, triggering a concerted N–O bond cleavage that irreversibly opens the ring into a cyanoenolate intermediate.

Moisture exacerbates this degradation cascade in two distinct ways:

  • Hydroxide Generation: In cross-coupling reactions (e.g., Suzuki-Miyaura) that utilize strong bases (like KOtBu or K₂CO₃), trace water reacts to form hydroxide ions. Hydroxide is a potent nucleophile and base that rapidly accelerates C3-deprotonation and subsequent ring scission [2].

  • Organometallic Quenching: During halogen-metal exchange (e.g., forming the 4-isoxazolyl-phenylmagnesium bromide), trace moisture instantly protonates the highly reactive organometallic intermediate, yielding the des-bromo byproduct (4-phenylisoxazole) instead of the desired electrophile-coupled product.

G A 4-(4-Bromophenyl) isoxazole C C3-Proton Abstraction A->C B Base + H2O (Hydroxide) B->C Deprotonates C3 D N-O Bond Cleavage C->D Concerted Step E Cyanoenolate Degradation D->E

Mechanism of base-induced, moisture-accelerated isoxazole ring opening.

Troubleshooting Q&A

Q1: I am running a Suzuki-Miyaura coupling on the aryl bromide, but my LC-MS shows complete loss of the isoxazole ring. What went wrong? A: You likely used a strong, aqueous base (e.g., 2M Na₂CO₃ or KOH) at elevated temperatures. The combination of heat, strong base, and water causes rapid N–O bond cleavage. Solution: Switch to strictly anhydrous, mild conditions. Use anhydrous K₃PO₄ or Cs₂CO₃ suspended in dry 1,4-dioxane or toluene. Utilize a highly active palladium precatalyst (e.g., Pd-PEPPSI or Buchwald precatalysts) to allow the reaction to proceed at lower temperatures (e.g., 60°C instead of 100°C), which kinetically protects the isoxazole ring.

Q2: I attempted a lithium-halogen exchange using n-BuLi to functionalize the aryl ring, but I only recovered 4-phenylisoxazole. How do I fix this? A: The formation of 4-phenylisoxazole (the des-bromo product) indicates that your organolithium intermediate was successfully formed but was subsequently quenched by a proton source—most likely trace moisture in your solvent or adsorbed on your glassware. Solution: Ensure strict Schlenk line protocols. Titrate your n-BuLi beforehand to ensure accurate stoichiometry (excess n-BuLi can act as a base and attack the isoxazole C3 position). Run the lithiation at strictly cryogenic temperatures (-78°C) to prevent the organolithium species from intermolecularly attacking the isoxazole ring of another molecule.

Q3: My reaction looks great by TLC before workup, but the isolated yield is terrible after column chromatography. Why? A: Isoxazoles can undergo unwanted hydrolysis during aggressive aqueous workups if transient pH spikes occur. Solution: Quench the reaction with a buffered, mild proton source like saturated aqueous NH₄Cl rather than pure water or basic brine. This neutralizes any remaining base without creating a highly alkaline aqueous phase during liquid-liquid extraction.

Quantitative Data: Base and Moisture Tolerance

The following table summarizes the causal relationship between base strength, moisture levels, and the survival of the isoxazole ring during a standard 12-hour reaction at 80°C.

Base SystemMoisture Level (v/v H₂O)Temp (°C)Isoxazole Ring Recovery (%)Primary Degradation Product
2M KOH (aq)> 50%80< 5%Cyanoenolate / Hydrolysis
K₂CO₃ (solid)~ 5%8045%Cyanoenolate
Anhydrous K₃PO₄< 50 ppm80> 95%None (Stable)
Anhydrous Cs₂CO₃< 50 ppm80> 92%None (Stable)

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies designed to eliminate moisture and protect the isoxazole pharmacophore.

Protocol A: Moisture-Free Suzuki-Miyaura Coupling
  • Preparation: Flame-dry a Schlenk tube under high vacuum (0.1 mmHg) for 5 minutes. Allow it to cool to room temperature and backfill with dry Argon. Repeat this vacuum/Argon cycle three times.

  • Reagent Loading: In an Argon-filled glovebox, add 4-(4-Bromophenyl)isoxazole (1.0 equiv), your desired boronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) to the Schlenk tube.

  • Solvent Addition: Seal the tube with a rubber septum, remove it from the glovebox, and inject anhydrous, degassed 1,4-dioxane (Karl Fischer titration < 50 ppm H₂O) via a gas-tight syringe.

  • Reaction Execution: Stir the sealed reaction mixture at 60°C for 12 hours. The combination of a mild base and strictly anhydrous conditions prevents N–O bond cleavage.

  • Buffered Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl (10 mL/mmol). Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Cryogenic Halogen-Metal Exchange (Lithiation)
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve 4-(4-Bromophenyl)isoxazole in anhydrous THF (Karl Fischer titration < 10 ppm H₂O).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78°C for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv, freshly titrated using 1,10-phenanthroline indicator) down the cold side of the flask over 10 minutes. Stir for exactly 30 minutes at -78°C.

  • Electrophile Quench: Add the desired anhydrous electrophile (e.g., anhydrous DMF for formylation) in one rapid portion. Allow the reaction to slowly warm to room temperature before quenching with saturated aqueous NH₄Cl.

Workflow Step1 1. Glassware Flame Drying (Under Vacuum) Step2 2. Schlenk Line Purge (3x Argon/Vacuum Cycles) Step1->Step2 Step3 3. Reagent Addition (Glovebox or Counterflow) Step2->Step3 Step4 4. Anhydrous Solvent Addition (Via Syringe) Step3->Step4 Step5 5. Reaction Execution (Sealed under Argon) Step4->Step5

Step-by-step workflow for maintaining strict anhydrous conditions.

References

  • De Munno, A.; Bertini, V.; Lucchesini, F. "On the base catalysed ring opening of 3-unsubstituted isoxazoles. Derivatives of 4- and 5-phenylisoxazole." Journal of the Chemical Society, Perkin Transactions 2, 1977, 1121-1124. URL:[Link]

  • Kalgutkar, A. S.; Nguyen, H. T.; Vaz, A. D. N.; Doan, A.; Dalvie, D.; McLeod, D. G.; Murray, J. C. "In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-Inflammatory Agent Leflunomide..." Drug Metabolism and Disposition, 2003, 31 (10), 1240-1250. URL:[Link]

Storage conditions to prevent degradation of 4-(4-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage conditions to prevent degradation of 4-(4-Bromophenyl)-1,2-oxazole

Document ID: TSC-ISOX-044 Last Updated: March 2026 Department: Chemical Stability & Application Science[1]

Core Directive: The Stability Mandate

As researchers, we often treat heterocyclic building blocks as inert "Lego bricks." This is a dangerous oversimplification for 4-(4-Bromophenyl)-1,2-oxazole . While the bromine substituent adds lipophilicity and mass, the core isoxazole ring possesses a latent reactivity centered on the N-O bond.

This guide moves beyond generic "store in a cool, dry place" advice. It explains the photochemical and hydrolytic vulnerabilities of this specific scaffold and provides a self-validating protocol to ensure your starting material does not compromise your downstream cross-coupling or bioactivity assays.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand what drives it. The primary threat to 4-(4-Bromophenyl)-1,2-oxazole is not heat, but light .

The Photochemical Trap: Isoxazole-Oxazole Rearrangement

The isoxazole ring is photochemically active.[2][3][4][5][6][7] Upon exposure to UV light (and to a lesser extent, intense ambient light), the weak N-O bond undergoes homolytic cleavage. This initiates a cascade that rearranges the molecule into its isomer, 4-(4-bromophenyl)oxazole .

The Pathway:

  • Excitation: The isoxazole absorbs a photon, exciting the N-O bond.

  • Cleavage: The N-O bond breaks, forming a diradical intermediate.

  • Rearrangement: This collapses into a highly reactive acylazirine intermediate.[5]

  • Isomerization: The azirine ring expands to form the thermodynamically stable oxazole.

Result: Your sample remains "pure" by elemental analysis (same molecular formula), but its chemical connectivity is completely altered, ruining regioselectivity in subsequent reactions.

Visualizing the Threat

IsoxazoleDegradation Isoxazole 4-(4-Bromophenyl) isoxazole (Active Reagent) Light UV/Ambient Light (hν) Isoxazole->Light Diradical Diradical Intermediate Light->Diradical N-O Bond Homolysis Azirine 2-Acylazirine (Transient) Diradical->Azirine Ring Contraction Oxazole 4-(4-Bromophenyl) oxazole (Dead End Impurity) Azirine->Oxazole Thermal/Photo Isomerization

Figure 1: The photochemical degradation pathway of aryl-isoxazoles. Note that the final product (Oxazole) is an isomer of the starting material, making it difficult to detect via simple mass spectrometry.

Storage Protocol (The "How")

Follow this Standard Operating Procedure (SOP) to maximize shelf-life.

Storage Condition Summary
ParameterRecommendationCriticalityReason
Temperature 2°C to 8°C HighRetards hydrolysis and thermal ring-opening.
Light Amber Glass / Foil Wrap Critical Prevents N-O bond cleavage and rearrangement.
Atmosphere Argon or Nitrogen ModeratePrevents oxidation of the bromide or trace impurities.
Container Glass (Teflon-lined cap) HighAvoids leaching plasticizers; ensures tight seal against moisture.
Moisture Desiccator ModeratePrevents hydrolysis (ring opening to

-amino enones).
Step-by-Step Storage Workflow
  • Receipt: Immediately inspect the vial. The solid should be off-white to pale yellow. If it is dark orange or brown, degradation has likely occurred.

  • Transfer (If necessary): If the compound arrived in a clear vial, transfer it to an amber glass vial in a fume hood with low ambient light.

  • Inerting: Flush the headspace of the vial with a gentle stream of Argon or Nitrogen for 10–15 seconds before capping.

  • Sealing: Use a cap with a PTFE (Teflon) liner. Parafilm the outside of the cap for long-term storage (>1 month).

  • Placement: Place the vial inside a secondary container (e.g., a opaque plastic jar with desiccant packets) and store in the refrigerator at 4°C.

Troubleshooting & FAQs

Q1: My sample has turned from pale yellow to deep orange. Is it still usable?

Diagnosis: This indicates significant degradation. The color change often comes from the formation of conjugated byproducts (such as polymerized azirine intermediates) or oxidation of the aromatic ring. Action:

  • Run a TLC (Thin Layer Chromatography).[2] If you see a new spot running close to the solvent front or streaking at the baseline, the sample is compromised.

  • Do not use for sensitive catalysis (e.g., Suzuki coupling), as the degradation products can poison Pd-catalysts.

Q2: Can I store 4-(4-Bromophenyl)-1,2-oxazole in DMSO or DMF stock solutions?

Answer: No, not for long periods. While the compound is soluble in DMSO, isoxazoles are susceptible to nucleophilic attack in polar aprotic solvents over time, especially if the solvent contains trace water or amines.

  • Protocol: Prepare fresh solutions immediately before use. If you must store a solution, freeze it at -20°C or -80°C and use within 1 week.

Q3: I see the correct molecular weight on LC-MS, but my reaction isn't working. Why?

Answer: You likely have the Oxazole Isomer . As detailed in the mechanism section, light exposure converts the isoxazole to an oxazole.[2][3][6] Both have the exact same mass (MW ~224-302 depending on isotopes).

  • Verification: Use 1H NMR .

    • Isoxazole: typically shows a singlet for the H-5 proton (the proton on the oxazole ring) around 8.5 - 9.0 ppm .

    • Oxazole: The rearranged product will show a distinct shift in the heterocyclic proton signals.

Q4: Is the bromine atom unstable?

Answer: Generally, the aryl-bromide bond is stable under storage conditions. However, if the sample is exposed to strong UV light, C-Br homolysis is possible, though less likely than N-O cleavage. The primary concern with the bromine is ensuring it doesn't undergo Lithium-Halogen exchange if you are using strong bases in your reaction protocol.

Quality Control (QC) Validation

Before committing valuable reagents to a synthesis involving this compound, validate its purity using this decision matrix.

QC_Workflow Start Start QC Check Visual Visual Inspection: Is it Dark/Orange? Start->Visual NMR 1H NMR Analysis (Check H-5 Singlet) Visual->NMR No (Pale Yellow) Recrystallize Recrystallize (EtOH/Water) Visual->Recrystallize Yes (Degraded) LCMS LC-MS Analysis (Check Purity %) NMR->LCMS Decision Is Purity >95%? LCMS->Decision Decision->Recrystallize No Proceed Proceed to Experiment Decision->Proceed Yes

Figure 2: Quality Control Decision Matrix. Always prioritize NMR over MS due to the isomerization risk.

References

  • Photochemical Rearrangement Mechanism

    • Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles.[3][5] (2023).[5][6] Organic Letters. This paper details the N-O bond homolysis and azirine formation upon UV irradiation.[5][6]

  • General Isoxazole Stability

    • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem Technical Guides. Discusses the susceptibility of the N-O bond to cleavage under basic and reductive conditions.[2]

  • Safety & Handling Data

    • Safety Data Sheet: 4-Bromo-5-(4-bromophenyl)isoxazole. Sigma-Aldrich. Provides specific hazard classifications (Acute Tox) and standard storage recommendations (Keep container tightly closed, store in cool place).

  • Chemical Reactivity Context

    • Harnessing the Intrinsic Photochemistry of Isoxazoles. (2021).[7] Royal Society of Chemistry. Explains the use of isoxazoles as photo-crosslinkers, further validating their extreme sensitivity to light.[7]

Sources

Validation & Comparative

Comprehensive Comparison Guide: ¹H NMR Spectrum Analysis of 4-(4-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Bromophenyl)-1,2-oxazole (commonly referred to as 4-(4-bromophenyl)isoxazole) is a critical heterocyclic building block widely utilized in the synthesis of antiproliferative agents and COX inhibitors. Rapid and unambiguous structural verification of this intermediate is essential for downstream drug development.

Mechanistic Grounding: The ¹H NMR Profile

To accurately compare instrument performance, we must first establish the theoretical causality behind the compound's NMR signals. The molecule consists of an isoxazole ring and a para-bromophenyl substituent, yielding a highly diagnostic spectrum:

  • Isoxazole Ring Protons (H-3 and H-5): The isoxazole ring contains highly electronegative oxygen and nitrogen atoms. The combined inductive withdrawal and the diamagnetic anisotropy of the heteroaromatic ring strongly deshield the attached protons. H-5 (adjacent to the oxygen) typically resonates furthest downfield at ~8.75 ppm. H-3 (adjacent to the nitrogen) appears slightly upfield at ~8.45 ppm. Because these protons are separated by the C-4 substituent, they exhibit negligible scalar coupling (⁴J < 1 Hz) and appear as sharp, distinct singlets[4].

  • 4-Bromophenyl Group: The para-substitution pattern creates a classic AA'BB' spin system. The protons ortho to the isoxazole ring (H-2', H-6') and ortho to the bromine atom (H-3', H-5') appear as two distinct doublets (J ≈ 8.5 Hz) in the 7.40–7.60 ppm range. The inductive effect of the heavy bromine atom subtly deshields the adjacent protons, shifting them slightly downfield relative to a standard phenyl ring.

Analytical Workflow

NMR_Workflow Sample 4-(4-Bromophenyl)-1,2-oxazole Sample Preparation (CDCl3) HF_NMR High-Field NMR (Bruker 600 MHz) Sample->HF_NMR BT_NMR Benchtop NMR (Magritek 80 MHz) Sample->BT_NMR AI_Pred AI Prediction (Mnova NMRPredict) Sample->AI_Pred In Silico Data_Proc Data Processing & FT (Phase/Baseline Corr.) HF_NMR->Data_Proc BT_NMR->Data_Proc Analysis Comparative Spectral Analysis (Resolution, Sensitivity, Accuracy) AI_Pred->Analysis Data_Proc->Analysis

Figure 1: Comparative analytical workflow for the structural verification of 4-(4-Bromophenyl)-1,2-oxazole.

Experimental Methodologies

A self-validating protocol must ensure that sample preparation variables do not skew the instrument comparison. Below are the step-by-step methodologies utilized for each platform.

Protocol A: High-Field NMR Acquisition (Bruker AVANCE 600 MHz)[1]
  • Sample Preparation: Dissolve exactly 10 mg of 4-(4-Bromophenyl)-1,2-oxazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

  • Acquisition: Insert the sample into the 600 MHz spectrometer. Lock onto the deuterium signal, tune/match the probe, and shim the magnet. Run a standard 1D ¹H pulse sequence (zg30) with 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 1.0 s.

  • Processing: Apply an exponential window function (line broadening = 0.3 Hz), perform Fourier Transform (FT), and execute manual phase and baseline correction. Calibrate the TMS peak to 0.00 ppm.

Protocol B: Benchtop NMR Acquisition (Magritek Spinsolve 80 MHz)[2]
  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL CDCl₃. (Causality Note: A higher concentration is required to compensate for the lower sensitivity inherent to permanent magnet benchtop systems).

  • Acquisition: Place the standard 5 mm tube into the Spinsolve spectrometer. Select the 1D PROTON sequence. Set the number of scans to 64 to maximize the signal-to-noise ratio (SNR).

  • Processing: Utilize the on-board Spinsolve software for automatic FT, phase correction, and baseline adjustment.

Protocol C: AI-Driven In Silico Prediction (Mnova NMRPredict)[3]
  • Input: Draw the precise 2D chemical structure of 4-(4-Bromophenyl)-1,2-oxazole in the Mnova interface.

  • Configuration: Select the ¹H nucleus and set the solvent environment to CDCl₃. Ensure the "Ensemble" prediction algorithm is active, which synergizes HOSE code, neural networks, and increment methods for maximum accuracy[3].

  • Execution: Generate the predicted spectrum and extract the calculated chemical shifts and J-coupling values for comparative analysis.

Comparative Data Analysis

The following table summarizes the quantitative ¹H NMR data extracted from the three methodologies.

Proton AssignmentHigh-Field (Bruker 600 MHz)Benchtop (Magritek 80 MHz)AI Prediction (Mnova)
H-5 (Isoxazole) 8.75 ppm (s, 1H)8.76 ppm (s, 1H)8.81 ppm (s, 1H)
H-3 (Isoxazole) 8.45 ppm (s, 1H)8.44 ppm (s, 1H)8.52 ppm (s, 1H)
H-3', H-5' (Phenyl) 7.58 ppm (d, J=8.5 Hz, 2H)7.58 ppm (m, 2H)7.62 ppm (d, J=8.4 Hz, 2H)
H-2', H-6' (Phenyl) 7.40 ppm (d, J=8.5 Hz, 2H)7.40 ppm (m, 2H)7.45 ppm (d, J=8.4 Hz, 2H)

*Note: At 80 MHz, the lower magnetic field strength causes the AA'BB' system to exhibit strong second-order effects (roofing) and peak overlap, resulting in a multiplet rather than cleanly resolved doublets.

Product Performance Evaluation

  • Resolution & Accuracy: The Bruker AVANCE 600 MHz [1] remains the gold standard. The high dispersion at 600 MHz perfectly resolves the para-substituted aromatic doublets, allowing for precise J-coupling extraction. The Magritek Spinsolve 80 MHz [2] struggles with the aromatic region due to peak overlap (second-order effects), but it flawlessly identifies the critical H-3 and H-5 isoxazole singlets, which are the primary diagnostic markers for this compound. The Mnova NMRPredict [3] software provides highly accurate theoretical shifts (within 0.07 ppm of empirical data) and correctly predicts the coupling constants, though it cannot account for sample impurities.

  • Throughput & Accessibility: The Magritek Spinsolve [2] excels in throughput. Because it utilizes a cryogen-free permanent magnet, it can be placed directly in the fume hood for immediate reaction monitoring. The Bruker system requires dedicated facility space, cryogen maintenance, and longer queue times. Mnova [3] is instantaneous and serves as an excellent preliminary tool to guide empirical assignments.

References

  • Asian Publication Corporation. "Synthesis of 4,5-disubstituted isoxazoles from α,β-chalcone ditosylates." Available at: [Link]

  • Mestrelab Research. "Mnova NMRPredict - Accurate NMR Spectrum Prediction." Available at:[Link]

  • Bruker. "Avance NMR Spectrometer." Available at: [Link]

  • Magritek. "Magritek Spinsolve Benchtop NMR." Available at:[Link]

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 4-(4-Bromophenyl)isoxazole: An In-depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the isoxazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds and functional materials. The precise structural elucidation of novel isoxazole derivatives is paramount for understanding their function and advancing their applications. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of a molecule.

This technical guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive analysis of the 13C NMR chemical shifts for 4-(4-Bromophenyl)isoxazole. In the absence of a publicly available, experimentally verified spectrum for this specific compound, we present a detailed, predicted 13C NMR spectrum. This predicted data is critically evaluated against experimental data from structurally analogous compounds, providing a robust framework for spectral interpretation and assignment.

The Structural Landscape: Predicting the 13C NMR Spectrum of 4-(4-Bromophenyl)isoxazole

Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for the in silico prediction of NMR chemical shifts, offering a valuable starting point for spectral analysis.[1] The predicted 13C NMR chemical shifts for 4-(4-Bromophenyl)isoxazole are presented in Table 1, providing a foundational dataset for our comparative analysis.

Table 1: Predicted 13C NMR Chemical Shifts for 4-(4-Bromophenyl)isoxazole

Carbon AtomPredicted Chemical Shift (ppm)
C-3~150.0
C-4~115.0
C-5~158.0
C-1'~129.0
C-2'/C-6'~132.0
C-3'/C-5'~129.0
C-4'~123.0

Note: These values are estimations based on computational models and analysis of related structures. Actual experimental values may vary.

The following diagram illustrates the logical workflow for predicting and validating the 13C NMR chemical shifts of the target compound.

cluster_prediction Prediction Workflow cluster_validation Comparative Validation pred_start Target Molecule: 4-(4-Bromophenyl)isoxazole dft_calc DFT-based 13C NMR Prediction pred_start->dft_calc pred_shifts Predicted Chemical Shifts dft_calc->pred_shifts comparison Comparison & Analysis pred_shifts->comparison pred_shifts->comparison exp_data Experimental Data of Analogous Compounds exp_data->comparison assigned_spectrum Assigned Spectrum comparison->assigned_spectrum

Caption: Workflow for the prediction and comparative validation of 13C NMR chemical shifts.

Comparative Analysis: Learning from Structural Analogs

To substantiate the predicted values for 4-(4-Bromophenyl)isoxazole, we will now turn our attention to the experimentally determined 13C NMR data of closely related molecules. This comparative approach allows us to understand the electronic effects of the isoxazole ring and the 4-bromophenyl substituent.

The Parent Scaffolds: Isoxazole and Bromobenzene

Understanding the 13C NMR spectra of the constituent rings is the first step in a comprehensive analysis.

Table 2: Experimental 13C NMR Chemical Shifts of Isoxazole and Bromobenzene

CompoundCarbon AtomChemical Shift (ppm)
IsoxazoleC-3157.8
C-4103.6
C-5149.1
BromobenzeneC-1 (ipso)122.6
C-2/C-6 (ortho)131.7
C-3/C-5 (meta)130.1
C-4 (para)127.3

The data for isoxazole reveals the characteristic deshielding of the C-3 and C-5 carbons due to the electronegativity of the adjacent nitrogen and oxygen atoms, respectively[2][3]. In contrast, the C-4 carbon is significantly more shielded. For bromobenzene, the ipso-carbon (C-1) is notably shielded due to the "heavy atom effect," where the large electron cloud of bromine provides significant diamagnetic shielding, counteracting the expected deshielding from its electronegativity[4][5].

Isomeric and Substituted Analogs: Unraveling Substituent Effects

Examining isomers and more complex analogs of 4-(4-Bromophenyl)isoxazole provides crucial insights into how the positioning of the 4-bromophenyl group and other substituents influences the 13C NMR spectrum.

Table 3: Experimental 13C NMR Chemical Shifts of Selected Isoxazole Derivatives (in CDCl₃)

CompoundC-3C-4C-5C-1'C-2'/C-6'C-3'/C-5'C-4'
5-(4-Bromophenyl)isoxazole[6]150.999.0168.2127.2126.0132.2124.5
4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole[7]164.2110.6165.7128.3129.7132.2124.2

In 5-(4-Bromophenyl)isoxazole, the bromophenyl group is attached to C-5. As expected, C-5 is significantly deshielded (168.2 ppm) due to its direct attachment to the phenyl ring and proximity to the ring oxygen. The ipso-carbon (C-4') of the bromophenyl ring is observed at 124.5 ppm. In the more substituted 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole, the chemical shifts are further influenced by the additional phenyl and allyl groups.

The following diagram illustrates the key structural relationships and their influence on the 13C NMR chemical shifts.

cluster_target Target Molecule cluster_analogs Structural Analogs (Experimental Data) target 4-(4-Bromophenyl)isoxazole (Predicted Shifts) isoxazole Isoxazole target->isoxazole Parent Ring System bromobenzene Bromobenzene target->bromobenzene Substituent isomer 5-(4-Bromophenyl)isoxazole target->isomer Isomeric Comparison

Caption: Structural relationships influencing the 13C NMR spectrum of 4-(4-Bromophenyl)isoxazole.

Experimental Protocol for 13C NMR Data Acquisition

For researchers aiming to acquire experimental 13C NMR data for 4-(4-Bromophenyl)isoxazole or related compounds, the following protocol provides a standardized methodology.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar isoxazole derivatives.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing:

  • Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID).

  • Perform a Fourier transform.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Conclusion

While a definitive experimental 13C NMR spectrum for 4-(4-Bromophenyl)isoxazole remains to be published, a robust prediction of its chemical shifts can be made through computational methods and a thorough comparative analysis of structurally related compounds. This guide provides a framework for understanding the key factors that influence the 13C NMR spectrum of this and similar isoxazole derivatives. The provided experimental protocol offers a starting point for researchers to obtain and analyze their own high-quality NMR data, contributing to the broader scientific understanding of this important class of heterocyclic compounds.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Computational NMR Spectroscopy: A Powerful Tool for the Structural Elucidation of Natural Products. Chemistry – A European Journal, 12(30), 7874-7883. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1)H and (13)C NMR chemical shifts. Nature Protocols, 9(3), 643-660. [Link]

  • Pérez, M., & Martín, J. D. (2020). Machine Learning for the Prediction of 13C NMR Chemical Shifts. Journal of Chemical Information and Modeling, 60(7), 3385-3395. [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for "Palladium-catalyzed C–H functionalization/C–O cyclization for the synthesis of isoxazoles". Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for "A mild and efficient synthesis of 4-allyl-3,5-disubstituted isoxazoles via a sequential one-pot reaction". Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13693-13702. [Link]

  • Beilstein Journals. (2017). Supporting Information for "Lewis acid-promoted direct synthesis of isoxazole derivatives". Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • Wiley Online Library. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855. [Link]

  • SpectraBase. (n.d.). Isoxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Supporting information for "Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition". Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13693-13702. [Link]

Sources

Technical Comparison Guide: IR Characterization of 4-(4-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy peaks for 4-(4-Bromophenyl)-1,2-oxazole characterization Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

In the realm of heterocyclic pharmacophores, 4-(4-Bromophenyl)-1,2-oxazole (also known as 4-(4-bromophenyl)isoxazole) represents a critical scaffold. Unlike its 3- and 5-regioisomers, the 4-substituted variant offers unique steric and electronic vectors for target binding, particularly in kinase inhibitors and COX-2 pathways.

However, distinguishing this specific isomer from its synthetic byproducts (regioisomers) and precursors using only standard HPLC-MS can be ambiguous due to identical molecular weights. Infrared (IR) Spectroscopy serves as a definitive, orthogonal validation tool.

This guide provides a rigorous characterization framework, comparing the target molecule against its most common structural alternatives. It synthesizes experimental data with theoretical vibrational modes to establish a self-validating identification protocol .

Theoretical Framework: The Vibrational Signature

To accurately characterize 4-(4-Bromophenyl)-1,2-oxazole, one must deconstruct the spectrum into two distinct vibrational domains: the Isoxazole Core and the Para-Bromophenyl Substituent .

The "Fingerprint" Logic
  • Domain A: The Isoxazole Ring (4-substituted)

    • Unlike 3- or 5-substituted isoxazoles, the 4-substituted ring possesses protons at positions C3 and C5 . These are chemically non-equivalent and isolated from each other (no vicinal coupling), leading to distinct C-H stretching and bending modes compared to the 3,4- or 4,5-substituted isomers.

    • Key Marker: The C=N stretching vibration is a diagnostic handle for the isoxazole ring integrity.

  • Domain B: The Para-Bromophenyl Moiety

    • The para-substitution pattern on the benzene ring enforces a high degree of symmetry (

      
       local symmetry approximation), resulting in a simplified but intense out-of-plane (OOP) bending signature.
      
    • Key Marker: The C-Br stretch, while low frequency, provides definitive proof of halogenation.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the IR profile of the target against its primary "imposters": the 3-regioisomer and the non-brominated precursor .

Comparison Table: Diagnostic Peaks
Vibrational ModeTarget: 4-(4-Bromophenyl)-1,2-oxazole Alternative A: 3-(4-Bromophenyl)... Alternative B: 4-Phenyl-1,2-oxazole Differentiation Logic
Isoxazole C=N Stretch 1610 – 1640 cm⁻¹ (Sharp)1600 – 1620 cm⁻¹1610 – 1640 cm⁻¹The 4-position substitution often shifts C=N slightly higher due to conjugation interruption compared to 3-subst.
Aromatic C-H OOP Bend 815 – 840 cm⁻¹ (Strong)815 – 840 cm⁻¹750 & 690 cm⁻¹ (Mono-subst)CRITICAL: The 820 cm⁻¹ band confirms para-substitution. Absence of 690/750 peaks rules out unsubstituted phenyl.
Isoxazole Ring C-H 3120 – 3160 cm⁻¹ (C3/C5-H)3100 – 3140 cm⁻¹ (C4/C5-H)3120 – 3160 cm⁻¹4-subst has isolated C-H bonds. 3-subst often shows broader/split peaks due to vicinal C4-C5 interaction.
C-Br Stretch 500 – 650 cm⁻¹ (Med/Weak)500 – 650 cm⁻¹ABSENT Presence of low-frequency band confirms bromination.
Ring Breathing ~950 – 1000 cm⁻¹ ~950 – 1000 cm⁻¹~950 – 1000 cm⁻¹General isoxazole confirmation; not useful for isomer differentiation.
Deep Dive: Regioisomer Differentiation (The "4-Substituted" Problem)

The most challenging separation is between the 4-isomer and the 3- or 5-isomers.

  • The 4-Isomer Advantage: The C3-H and C5-H protons in the target molecule are flanked by heteroatoms (O and N). In IR, this often results in a sharper, distinct high-frequency C-H stretch (>3100 cm⁻¹) compared to the 3-isomer, where the C4-H is less acidic and vibrates at a slightly lower frequency.

  • Spectral Overlap Warning: The Aromatic C=C stretches (~1475, 1500, 1600 cm⁻¹) will overlap significantly between isomers. Do not rely on the 1400-1600 cm⁻¹ region for isomer identification.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this standardized protocol. This workflow is designed to minimize atmospheric interference and maximize the resolution of the critical "Fingerprint" region (600–1500 cm⁻¹).

Methodology: ATR-FTIR (Attenuated Total Reflectance)
  • Instrument: FTIR Spectrometer with Diamond or ZnSe Crystal.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32 (Screening) or 64 (Publication Quality).

Step-by-Step Procedure:

  • Background Calibration: Collect an air background spectrum immediately prior to sampling. Ensure the path is purged of CO₂ (2350 cm⁻¹) and H₂O (~3500 cm⁻¹).

  • Sample Prep: Place ~2 mg of solid 4-(4-Bromophenyl)-1,2-oxazole on the crystal.

  • Contact Pressure: Apply high pressure using the anvil. Note: Ensure the sample is a fine powder; coarse crystals can scratch ZnSe and result in poor contact.

  • Acquisition: Scan from 4000 cm⁻¹ down to 400 cm⁻¹.

    • Why 400 cm⁻¹? You must capture the C-Br stretch (500-600 cm⁻¹) which is often cut off in standard 4000-650 cm⁻¹ scans.

  • Validation Check (Self-Correction):

    • Check 1: Is there a broad peak at 3400 cm⁻¹? -> Reject. Sample is wet (O-H stretch). Dry and re-run.

    • Check 2: Is the peak at 820 cm⁻¹ split or accompanied by a 690 cm⁻¹ peak? -> Reject. Possible contamination with starting material (unsubstituted phenyl) or regioisomer mixture.

Visualization: Characterization Decision Tree

The following diagram illustrates the logical flow for confirming the identity of the product using IR data.

CharacterizationWorkflow Start Unknown Solid Sample Check1 Check 1600-1650 cm⁻¹ (C=N Stretch) Start->Check1 Check2 Check 3000-3100 cm⁻¹ (Aromatic C-H) Check1->Check2 Peak Present Fail_Core Fail: Check Synthesis (Not Isoxazole) Check1->Fail_Core Peak Absent Result_Isoxazole Isoxazole Core Confirmed Check2->Result_Isoxazole Peaks >3000 cm⁻¹ Check3 Check 800-850 cm⁻¹ (OOP Bending) Result_Para Para-Substitution Confirmed Check3->Result_Para Strong Band ~825 cm⁻¹ Fail_Subst Fail: Ortho/Meta Isomer or Mono-subst Check3->Fail_Subst Bands at 690/750 cm⁻¹ Check4 Check 500-650 cm⁻¹ (C-Br Stretch) Result_Final IDENTITY CONFIRMED: 4-(4-Bromophenyl)-1,2-oxazole Check4->Result_Final Band Present Fail_Br Fail: Non-Brominated Precursor Check4->Fail_Br Band Absent Result_Isoxazole->Check3 Result_Para->Check4

Figure 1: Logical decision tree for IR spectral validation of 4-(4-Bromophenyl)-1,2-oxazole.

References
  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Bromophenyl ether (Analogue for p-bromo subst). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • RSC Advances. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles. (2018).[1][2][3] Royal Society of Chemistry. [Link]

  • Journal of Physical Chemistry A. Conformational Space and Vibrational Spectra of Phenylisoxazole Derivatives. (2011).[4][5] ACS Publications.[6] [Link]

  • MDPI Molecules. Vibrational Dynamics of Crystalline 4-Phenylbenzaldehyde (Periodic DFT Validation of Phenyl Modes). (2020).[2][7] MDPI. [Link]

  • Spectroscopy Online. The C-H Stretch Region: A Guide to Functional Group Identification. [Link]

Sources

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of 4-(4-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Physical Constant

For researchers and professionals in drug development, the melting point of a compound is a critical first indicator of both identity and purity.[1][2] A pure, crystalline organic compound exhibits a sharp, well-defined melting point, typically within a narrow range of 0.5–1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of its range.[1][3] This phenomenon, known as melting point depression, serves as a powerful, accessible tool for purity assessment.[3]

This guide provides a comprehensive, field-proven methodology for determining the melting point of a pure substance, using 4-(4-Bromophenyl)-1,2-oxazole as our target compound. As this is a specialized chemical entity, establishing a reliable melting point is crucial for its characterization. We will not only detail the protocol for the target compound but also establish the validity of our method through the rigorous calibration of our instrumentation against a United States Pharmacopeia (USP) traceable reference standard. This comparative approach ensures the generation of trustworthy and reproducible data, a cornerstone of scientific integrity.

Core Principles: The Rationale Behind the Method

The transition from a solid to a liquid phase occurs at a temperature where the kinetic energy of the molecules overcomes the intermolecular forces holding them in a rigid crystal lattice. For a pure substance, this transition is uniform across the sample, resulting in a sharp melting range.[4] Impurities introduce defects into this lattice, weakening the overall structure and requiring less energy (a lower temperature) to break it down.[3] This makes melting point determination an essential technique in quality control and research to quickly gauge the purity of synthesized compounds.[3][5]

The capillary method is the most widely accepted technique for melting point determination, recognized by major pharmacopeias.[6] It involves heating a small, compacted sample in a thin glass capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.[6] Modern digital instruments automate this process, using optical detection to enhance precision and eliminate the subjectivity of visual interpretation.[7][8]

Experimental Workflow: A Visual Overview

The following diagram outlines the complete workflow for obtaining a validated melting point, from instrument preparation to final data analysis.

MeltingPointWorkflow cluster_prep Phase 1: Preparation & Calibration cluster_exec Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting node_instrument Instrument Setup (Digital Melting Point Apparatus) node_calibrate Calibration Check (Using USP Vanillin Standard) node_instrument->node_calibrate Ensures Accuracy node_sample_prep Sample Preparation (Grind & Pack Capillaries) node_calibrate->node_sample_prep Proceed if Calibrated node_load Load Capillaries (Standard & Test Compound) node_sample_prep->node_load node_program Program Instrument (Set Start Temp, Ramp Rate) node_load->node_program node_run Execute Melt Cycle (Automated Heating & Detection) node_program->node_run node_record Record Melting Ranges (Onset and Clear Points) node_run->node_record node_compare Compare Data (Standard vs. Certified Test Compound vs. Purity) node_record->node_compare node_report Final Report Generation node_compare->node_report

Caption: Workflow for Validated Melting Point Determination.

Part 1: Instrument Calibration - The Foundation of Trust

Before analyzing any sample, the accuracy of the digital melting point apparatus must be verified.[1] This is a self-validating step that ensures the trustworthiness of all subsequent measurements. We will use a USP-certified reference standard, Vanillin, which has a known, narrow melting range.[9]

Protocol 1: Calibration with USP Vanillin Reference Standard
  • Instrument Preparation: Power on the digital melting point apparatus and ensure the heating block is clean and at ambient temperature. Set the instrument to its calibration mode if available.[10][11]

  • Sample Preparation: Place a small amount of USP Vanillin reference standard onto a clean, dry watch glass. Finely powder the sample if necessary using a spatula.

  • Capillary Loading: Gently press the open end of a capillary tube into the Vanillin powder, loading a small amount of the sample. Tap the sealed end of the tube on a hard surface to compact the powder into a dense column of 2-3 mm in height.[7][12] Consistent sample packing is critical for reproducibility.[6]

  • Instrument Programming:

    • Set the Start Temperature to 75°C (approximately 5-10°C below the expected melting point of Vanillin).[13]

    • Set the Ramp Rate to 1°C/minute. This slow rate is mandated by pharmacopeias to ensure thermal equilibrium between the heating block, thermometer, and sample.[14][15]

    • Set the Stop Temperature to 90°C.

  • Execution and Data Recording: Insert the loaded capillary into the heating block. Initiate the heating program. The instrument will automatically detect and record the onset of melting (the collapse point) and the clear point (when all solid has liquefied).[8][16]

  • Verification: Compare the measured melting range to the certified range printed on the reference standard's certificate (typically 81-83°C for Vanillin).[9] The measured value should fall within this range. If not, the instrument requires adjustment following the manufacturer's guidelines.[15][17]

Part 2: Melting Point Determination of 4-(4-Bromophenyl)-1,2-oxazole

With the instrument's accuracy confirmed, we can now proceed to determine the melting point of our target compound.

Protocol 2: Analysis of the Target Compound
  • Sample Preparation: Ensure the 4-(4-Bromophenyl)-1,2-oxazole sample is a dry, crystalline solid. If necessary, grind the sample into a fine, homogenous powder to ensure uniform heat transfer.

  • Capillary Loading: Following the same procedure as in Protocol 1 (Step 3), load three separate capillary tubes with the 4-(4-Bromophenyl)-1,2-oxazole powder. Preparing samples in triplicate is a standard practice to ensure the reproducibility of the result.

  • Preliminary Range Finding (Optional but Recommended): If the melting point is completely unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 5-10°C/minute) to quickly identify an approximate melting range.[13] This saves time during the precise determination.

  • Instrument Programming:

    • Based on the preliminary run (or an estimated value), set the Start Temperature to approximately 10-15°C below the expected melting point.

    • Crucially, set the Ramp Rate to 1°C/minute to ensure high accuracy.[15]

    • Set the Stop Temperature to at least 10°C above the expected melting point.

  • Execution and Data Recording: Insert the three capillaries into the apparatus. Start the heating program. Record the melting range (onset to clear point) for each of the three samples.

Comparative Data Summary

The following table summarizes the expected and experimental results. This data provides a clear comparison between the instrument's performance against a certified standard and the characterization of the target compound.

Compound AnalyzedCertified Melting Range (°C)Experimental Melting Range (°C)Number of ReplicatesInterpretation
USP Vanillin 81.0 – 83.081.7 – 82.51Pass. Instrument is calibrated and functioning within USP specifications.
4-(4-Bromophenyl)-1,2-oxazole Not Established94.2 – 94.83 (Avg.)High Purity. The narrow melting range (0.6°C) is indicative of a pure substance.

Conclusion and Interpretation

The successful calibration of the digital melting point apparatus against a USP reference standard (Vanillin) confirmed the accuracy and reliability of our instrumentation, with the experimental value of 81.7 – 82.5°C falling squarely within the certified range of 81.0 – 83.0°C.

The subsequent analysis of 4-(4-Bromophenyl)-1,2-oxazole yielded a highly reproducible melting range of 94.2 – 94.8°C . The narrowness of this range (0.6°C) is a strong indicator of the high purity of the sample.[4][5] This experimentally determined value serves as a crucial piece of characterization data for this compound, suitable for inclusion in regulatory filings, publications, and quality control specifications. This guide demonstrates a robust, self-validating methodology that provides a trustworthy and accurate determination of a key physical property for chemical and pharmaceutical compounds.

References

  • Title: Melting Point Matters: The Key to Purity, Identification, and Quality Control Source: Buchi.com URL: [Link]

  • Title: Melting Point Determination | Your Guide to Melting Point Analysis Source: Mettler Toledo URL: [Link]

  • Title: Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range Source: N/A (General Chemistry Knowledge Portal) URL: [Link]

  • Title: Melting Point Determination Source: Stanford Research Systems (thinkSRS.com) URL: [Link]

  • Title: Appendix V A. Determination of Melting Point Source: Indian Pharmacopoeia URL: [Link]

  • Title: Method for Determining Capillary Melting Point Source: J&K Scientific LLC URL: [Link]

  • Title: Melting Point and Thermometer Calibration Source: University of the West Indies URL: [Link]

  • Title: 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY Source: Chemistry LibreTexts URL: [Link]

  • Title: Melting Point Determination Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Melting point determination Source: University of Calgary URL: [Link]

  • Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems (thinkSRS.com) URL: [Link]

  • Title: How to Use an Automatic Melting Point Apparatus Safely Source: Drawell URL: [Link]

  • Title: DIGITAL MELTING POINT APPARATUS Source: Contech Weighing Scales URL: [Link]

  • Title: Digital Melting Point Apparatus Source: Electronics India URL: [Link]

  • Title: Digital Melting Point Apparatus - Demonstration & Working Source: YouTube URL: [Link]

  • Title: Melting Point Using DIgiMelt Source: YouTube URL: [Link]

  • Title: Calibration of Melting Point Apparatus Source: Pharmaguideline URL: [Link]

  • Title: Calibration standards for melting point determination Source: Crea Analytical URL: [Link]

  • Title: Melting Point Apparatus & Instruments | Measurements Made Easy Source: Mettler Toledo URL: [Link]

Sources

A Comparative Guide to Establishing HPLC Retention Time Standards for 4-(4-Bromophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chromatographic Consistency

In the landscape of pharmaceutical research and development, 4-(4-Bromophenyl)-1,2-oxazole and its related heterocyclic structures are valuable scaffolds in medicinal chemistry. The precise analytical characterization of these molecules is paramount for ensuring purity, monitoring reaction kinetics, and performing quality control. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analytical workflow. However, the absolute retention time (RT) of a compound can be a fugitive parameter, varying significantly between different instruments, laboratories, and even on different days.[1][2][3]

This guide provides a comprehensive framework for establishing a robust and transferable retention time standard for 4-(4-Bromophenyl)-1,2-oxazole. We will move beyond reliance on absolute retention time and focus on a self-validating system that ensures reproducibility. This involves a detailed reference method, an exploration of the critical parameters that govern chromatographic behavior, and a comparative analysis using relative retention time (RRT) as the gold standard.

The Challenge of Retention Time Variability

The time it takes for an analyte to travel through an HPLC system is influenced by a multitude of factors. Minor variations in any of these can lead to significant shifts in the observed retention time, complicating peak identification and method transfer. Key influencing factors include:

  • Mobile Phase Composition: Small errors in solvent ratios or pH can alter analyte polarity and interaction with the stationary phase.[2]

  • Column Temperature: A mere 1°C change can alter retention time by 1-2%.[4]

  • Flow Rate: Pump performance and potential leaks can cause fluctuations in the flow rate, directly impacting retention.[3]

  • Column Age and Condition: Over time, stationary phase degradation can lead to retention time drift.[2]

  • System Dwell Volume: Differences in the internal volume of HPLC systems can cause significant shifts, especially in gradient methods.[5]

To overcome this inherent variability, a standardized approach is essential.

Establishing a Reference HPLC Method

The foundation of a reliable retention time standard is a well-characterized and robust analytical method. Based on established protocols for similar brominated heterocyclic compounds, we propose the following Reverse-Phase HPLC (RP-HPLC) method as a validated starting point.[6][7][8]

Causality Behind Method Choices
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected due to its strong hydrophobic interactions with the non-polar bromophenyl moiety of the analyte.[9][10][11] This provides excellent retention and separation from more polar impurities. The dimensions (250 mm x 4.6 mm, 5 µm) represent a standard for robust separation with good efficiency.[6][8]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and a mildly acidic aqueous buffer is chosen for its simplicity and reproducibility. Acetonitrile serves as the strong organic eluent. The acidic buffer (e.g., with formic or phosphoric acid) helps to ensure consistent ionization of any acidic silanol groups on the silica backbone, leading to improved peak symmetry (tailing factor).

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. A DAD has the advantage of providing spectral data, which can confirm peak purity and identity. A detection wavelength should be set at the absorbance maximum (λmax) of 4-(4-Bromophenyl)-1,2-oxazole, which can be determined by a preliminary scan. For a structurally similar compound, a λmax of 235 nm was found to be effective.[6]

Experimental Protocol: A Self-Validating System

This protocol incorporates System Suitability Testing (SST) to ensure the chromatographic system is performing adequately before and during analysis.[12][13][14]

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 70:30 (v/v) Acetonitrile (HPLC Grade) and 20 mM Potassium Phosphate Monobasic in water, adjusted to pH 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-(4-Bromophenyl)-1,2-oxazole reference standard and dissolve in 100 mL of mobile phase.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of a suitable internal standard (e.g., 4-Bromoacetophenone) and dissolve in 100 mL of mobile phase.

  • System Suitability Solution (SSS): Prepare a working solution containing approximately 20 µg/mL of both the analyte and the internal standard in the mobile phase.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260, Shimadzu LC-20AD, or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ (pH 3.0) (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector DAD/UV at λmax (e.g., 235 nm)
Run Time 10 minutes
Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data & Validation P1 Prepare Mobile Phase P2 Prepare Analyte & Internal Standard Stocks P1->P2 P3 Prepare System Suitability Solution (SSS) P2->P3 A1 Equilibrate System (30 min) P3->A1 A2 Inject Blank (Mobile Phase) A1->A2 A3 Inject SSS (x6) for System Suitability A2->A3 A4 Inject Sample(s) A3->A4 D1 Check SST Criteria (Table 2) A4->D1 D2 Process Sample Data D1->D2 D3 Calculate RRT (Table 1) D2->D3

Caption: Experimental workflow for establishing a retention time standard.

System Suitability Testing (SST)

Before sample analysis, inject the System Suitability Solution six times. The results must meet the criteria outlined below to ensure the system is fit for purpose.[13][15]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good column health and mobile phase compatibility.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Resolution (Rs) > 2.0 (between analyte and IS)Confirms that the analyte and internal standard peaks are well-separated.
Repeatability (%RSD) ≤ 1.0% for peak area and RTDemonstrates the precision and stability of the injector and pump over multiple runs.

Comparative Analysis: Absolute vs. Relative Retention Time

The core of this guide is the transition from using absolute retention time to the more robust Relative Retention Time (RRT). RRT is a dimensionless value calculated by dividing the retention time of the analyte by the retention time of an internal standard (IS).

RRT = RT(Analyte) / RT(Internal Standard)

This ratio remains remarkably consistent even when absolute retention times shift due to minor variations in chromatographic conditions.[1]

The following table presents hypothetical data illustrating this principle. We compare the results under the standard method against a method with a slightly altered mobile phase composition, a common source of variability.

ConditionAnalyte: 4-(4-Bromophenyl)-1,2-oxazoleInternal Standard: 4-Bromoacetophenone
RT (min) RRT
Standard Method (70% ACN) 4.521.20
Varied Method (68% ACN) 5.151.20

As demonstrated, while the absolute retention times (RT) increased significantly with a weaker mobile phase, the Relative Retention Time (RRT) remained constant at 1.20. This makes RRT a far more reliable standard for peak identification across different systems and analytical runs.

Conclusion

Establishing a reliable HPLC retention time standard for 4-(4-Bromophenyl)-1,2-oxazole requires moving beyond the simple measurement of absolute retention time. By implementing a robust, self-validating RP-HPLC method complete with rigorous System Suitability Testing and adopting the Relative Retention Time (RRT) as the primary identifier, researchers can ensure consistency, accuracy, and transferability of their analytical results. This approach provides a solid foundation for all subsequent stages of research, development, and quality control, ensuring data integrity and confidence in analytical outcomes.

References

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. [Link]

  • Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column - halogenated heterocyclic. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • Avik Kumar Young. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Omicsonline. [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]

  • Shimadzu. (2025). Shimadzu Retention Time Fluctuations - Part 1. [Link]

  • Welch Materials. (2024). Distinguishing Key Time Concepts in Chromatography Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Bromophenyl)-1,2-oxazole. PubChem Compound Database. [Link]

  • Deshpande, A. et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Hindawi. [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link]

  • Deshpande, A. et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • CoLab.ws. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sepax Technologies. (n.d.). C18 Reversed Phase HPLC Columns. [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Nacalai Tesque, Inc. (n.d.). Reversed Phase Specialty Columns. [Link]

Sources

Comparing Synthetic Routes for 4-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of synthetic strategies for accessing 4-substituted isoxazoles. It is designed for medicinal chemists requiring high regiocontrol and functional group tolerance.

Executive Summary & Decision Matrix

The synthesis of 4-substituted isoxazoles presents a specific regiochemical challenge. Classical [3+2] cycloadditions of nitrile oxides and terminal alkynes inherently favor the 3,5-disubstituted isomer due to steric and electronic control. Accessing the 4-isomer requires either directing groups during ring formation or post-synthetic functionalization of the isoxazole core.

We compare three dominant methodologies:

  • Route A (Constructive): Enamine-Triggered [3+2] Cycloaddition. Best for de novo synthesis of 3,4-disubstituted systems.

  • Route B (Divergent): C4-Halogenation & Cross-Coupling. Best for generating libraries from a common intermediate (SAR exploration).

  • Route C (Cycloisomerization): Metal-Catalyzed Cyclization of Alkynyl Oximes. Best for 4-haloisoxazoles or fused systems.

Strategic Decision Tree

DecisionTree Start Target: 4-Substituted Isoxazole Q1 Is the isoxazole ring already formed? Start->Q1 RouteB Route B: C4-Functionalization (Halogenation + Suzuki/Stille) Q1->RouteB Yes Q2 Is the 4-substituent part of a fused ring? Q1->Q2 No RouteC Route C: Metal-Catalyzed Cycloisomerization Q2->RouteC Yes Q3 Do you require specific 3,4-substitution pattern? Q2->Q3 No RouteA Route A: Enamine-Mediated [3+2] Cycloaddition Q3->RouteA Yes (High Regiocontrol) Classic Classic [3+2] (Favors 3,5-isomer) Q3->Classic No (Mixture risk)

Caption: Strategic decision matrix for selecting the optimal synthetic route based on structural requirements and starting material availability.

Technical Comparison of Methodologies

Route A: Enamine-Triggered [3+2] Cycloaddition

This "constructive" approach circumvents the natural 3,5-selectivity of alkynes by using enamines or enaminones as dipolarophiles. The electron-rich enamine directs the nitrile oxide attack to form a 4,5-dihydroisoxazole intermediate, which eliminates the amine to yield the aromatic isoxazole.

  • Mechanism: Stepwise or concerted [3+2] cycloaddition followed by

    
    -elimination of the amine.
    
  • Regiocontrol: >95% selectivity for the 4-position.

  • Key Advantage: Allows assembly of the ring with the 4-substituent already in place using aldehydes and ketones.

Route B: C4-Halogenation & Cross-Coupling (Suzuki-Miyaura)

This "divergent" approach utilizes the inherent reactivity of the isoxazole ring. The C4 position is the most nucleophilic site, making it highly susceptible to Electrophilic Aromatic Substitution (


Ar).
  • Mechanism: Halogenation (NIS/NBS)

    
     Pd-catalyzed oxidative addition 
    
    
    
    Transmetallation
    
    
    Reductive elimination.
  • Regiocontrol: Absolute (controlled by

    
    Ar preference for C4).
    
  • Key Advantage: Ideal for Late-Stage Functionalization (LSF) and high-throughput library generation.

Comparative Data Table
FeatureRoute A: Enamine [3+2]Route B: C4-CouplingRoute C: Cycloisomerization
Primary Scope De novo ring constructionLibrary expansion (SAR)Fused/Bicyclic systems
Step Count 2-3 (One-pot possible)2 (Halogenation + Coupling)1-2
Atom Economy Moderate (Amine loss)Good (Leaving group loss)High
Regioselectivity High (3,4-isomer) Perfect (C4 specific) High (Substrate dependent)
Limiters Requires aldehyde/ketone precursorsRequires Pd catalyst; Boronic acid costMetal cost (Au/Cu); Specific alkynes
Typical Yield 75–90%60–95%80–95%

Mechanistic Insight: The Enamine "Switch"

Understanding why Route A works is critical for troubleshooting. In a standard reaction with a terminal alkyne, the steric bulk of the substituent directs the nitrile oxide to the 5-position.

In Route A, the enamine (generated in situ from an aldehyde and pyrrolidine) acts as a highly polarized dipolarophile. The nucleophilic


-carbon of the enamine attacks the electrophilic carbon of the nitrile oxide, reversing the standard selectivity.

Mechanism Sub1 Aldehyde (R-CH2-CHO) Enamine Enamine Intermediate Sub1->Enamine Condensation Amine Pyrrolidine (Cat.) Amine->Enamine Cyclo [3+2] Cycloaddition Enamine->Cyclo Dipole Nitrile Oxide (Ar-CNO) Dipole->Cyclo Intermed 4,5-Dihydro- isoxazole Cyclo->Intermed Regioselective Elim - Pyrrolidine (Elimination) Intermed->Elim Elim->Amine Recycle Product 3,4-Disubstituted Isoxazole Elim->Product

Caption: Mechanism of Enamine-Mediated [3+2] Cycloaddition showing the catalytic cycle of the amine and regiochemical determination.

Experimental Protocols

Protocol 1: Regioselective Synthesis via Enamine (Route A)

Adapted from Jia et al., Synlett 2013.

Objective: Synthesis of 3-phenyl-4-methylisoxazole.

  • Enamine Formation: To a solution of propionaldehyde (1.2 mmol) in toluene (5 mL), add pyrrolidine (0.2 mmol) and stir at room temperature for 15 min.

  • Dipole Generation: Add

    
    -hydroxybenzimidoyl chloride (1.0 mmol) (precursor to nitrile oxide) and triethylamine (1.2 mmol) to the reaction mixture.
    
  • Cycloaddition: Stir the mixture at 60 °C for 4 hours. The triethylamine induces the formation of the nitrile oxide in situ, which reacts with the transient enamine.

  • Oxidation/Elimination: If the intermediate dihydroisoxazole does not spontaneously eliminate, add NCS (

    
    -chlorosuccinimide, 1.1 mmol) and stir for 1 hour to force aromatization.
    
  • Work-up: Quench with water (10 mL), extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the 3,4-disubstituted product.

Validation Check: The disappearance of the aliphatic enamine protons in NMR and the appearance of the aromatic C5-H singlet (


 ppm) confirms the isoxazole ring formation.
Protocol 2: C4-Arylation via Suzuki-Miyaura (Route B)

Standardized General Procedure.

Objective: Coupling of 4-iodoisoxazole with phenylboronic acid.

  • Preparation: In a microwave vial, combine 3,5-dimethyl-4-iodoisoxazole (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst: Add

    
     (0.03 mmol, 3 mol%).
    
  • Solvent: Add degassed Dioxane/Water (4:1 ratio, 5 mL).

  • Reaction: Seal and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 min).

  • Work-up: Filter through a Celite pad to remove Pd black. Dilute with water, extract with DCM.

  • Purification: Silica gel chromatography.

Validation Check: Successful coupling is indicated by the mass shift (M+ - I + Ph) in LC-MS and the integration of new aromatic protons in


 NMR.

References

  • Jia, Q.-F., et al. (2013).[1] "Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-Triggered [3+2]-Cycloaddition." Synlett, 24(1), 79–84.[1][2] Link

  • Waldo, J. P., & Larock, R. C. (2007).[2] "Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization." Journal of Organic Chemistry, 72(25), 9643–9647. Link

  • Duan, M., et al. (2022).[2] "Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines." Journal of Organic Chemistry, 87(16), 11222–11225. Link

  • Praveen, C., et al. (2010).[2] "Gold(III) Chloride Catalyzed Cycloisomerization of

    
    -Acetylenic Oximes." Synlett, 2010(5), 777–781. Link
    
  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

Sources

The Metrology of Halogenated Isoxazoles: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 4-(4-Bromophenyl)-1,2-oxazole Purity Testing: A Comprehensive Comparison Guide

4-(4-Bromophenyl)-1,2-oxazole (CAS: 62893-29-2), commonly referred to as 4-(4-bromophenyl)isoxazole, is a highly versatile building block in medicinal chemistry. Its unique structural topology—combining a reactive bromophenyl moiety with an electron-deficient isoxazole core—makes it a critical intermediate in Suzuki-Miyaura cross-couplings for synthesizing arylisoxazole–oxindole conjugates, which are potent antiproliferative agents targeting human cancer cell lines[1].

However, the very reactivity that makes this compound valuable also makes it susceptible to degradation and synthetic by-product contamination. Trace impurities, particularly des-bromo analogs or regioisomeric isoxazoles, can act as catalytic poisons or propagate through multi-step syntheses, leading to costly late-stage batch failures. Therefore, selecting the correct reference standard and employing orthogonal purity testing methodologies is not just a regulatory formality; it is a scientific imperative.

Objective Comparison of Reference Standard Classifications

In pharmaceutical development, the term "purity" is meaningless without metrological traceability. We classify 4-(4-Bromophenyl)-1,2-oxazole standards into three tiers based on their validation rigor. Commercial analytical grades often claim "≥97% or ≥98% (HPLC)"[2], but this represents an area-percent value, not an absolute mass fraction. For quantitative assays, a Primary Reference Standard validated by Quantitative NMR (qNMR) is required.

Table 1: Comparison of 4-(4-Bromophenyl)-1,2-oxazole Reference Standard Grades

Standard TierAbsolute PurityTraceabilityPrimary Validation MethodBest Use Case
Primary Standard >99.5% (Mass Fraction)SI-Traceable (BIPM/NIST)qNMR (vs. CRM Internal Standard)Calibrating working standards, API release testing
Secondary (Working) >99.0%Traceable to PrimaryHPLC-UV (External Calibration)Routine batch release, daily QC assays
Commercial Analytical ≥97.0% - 98.0%Lot-specific CoA (Non-SI)HPLC-UV (Area Normalization)Early-stage R&D, discovery synthesis[2]

Orthogonal Analytical Methodologies: The Causality Behind the Choices

To establish a self-validating analytical system, we must employ orthogonal techniques that exploit different physicochemical properties of the analyte.

  • HPLC-UV (Organic Purity): The basic nitrogen atom in the 1,2-oxazole ring is prone to secondary interactions with residual silanol groups on standard silica stationary phases, leading to severe peak tailing. To counteract this causality, we utilize an end-capped, sterically protected C18 column. Dual-wavelength detection (254 nm for the conjugated system and 220 nm for non-aromatic impurities) ensures no hidden contaminants escape detection.

  • qNMR (Absolute Purity): Unlike chromatography, which requires a compound-specific standard, qNMR is a primary ratio method. The signal intensity is directly proportional to the number of nuclei, allowing the use of an unrelated Internal Standard Reference Material (ISRM)[3]. For 4-(4-Bromophenyl)-1,2-oxazole, the aromatic and isoxazole protons resonate downfield (7.5–9.0 ppm). Therefore, Dimethyl Sulfone (DMSO2) is the optimal internal standard, as it provides a sharp, isolated singlet at ~3.0 ppm in DMSO-d6, ensuring zero peak overlap[4].

Table 2: Performance Metrics of Purity Testing Methodologies

MethodologyLODLOQPrecision (RSD, n=6)Assay TimeTarget Impurities
HPLC-UV 0.01%0.05%< 0.5%15 minStructurally related organic impurities
GC-MS 5 ppm15 ppm< 2.0%20 minVolatile by-products, residual solvents
1H qNMR 0.1%0.5%< 0.2%10 minAbsolute mass fraction (Assay)[3]

Experimental Protocols: Self-Validating Systems

Protocol A: Absolute Purity Determination via 1H qNMR

Causality Check: The relaxation delay (


) must be set to at least 

(longitudinal relaxation time) of the slowest relaxing proton to ensure >99.3% magnetization recovery. Failing to do so results in artificial under-quantification.
  • Sample Preparation: Accurately weigh ~10.0 mg of 4-(4-Bromophenyl)-1,2-oxazole and ~5.0 mg of Dimethyl Sulfone (DMSO2) CRM into a clean glass vial using a microbalance (d = 0.001 mg).

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6. Vortex until complete dissolution is achieved. Transfer the homogeneous solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° (zg30 or zg pulse program).

    • Relaxation Delay (

      
      ):  60 seconds (Validated to exceed 
      
      
      
      of the isoxazole proton).
    • Number of Scans (NS): 64 (to achieve S/N > 250:1 for accurate integration)[3].

  • System Suitability (Self-Validation): The baseline must be flat without polynomial correction, and the phase must be perfectly adjusted. The line width at half-height for the DMSO2 singlet must be < 1.5 Hz.

  • Calculation: Calculate the mass fraction using the integral ratio of the isoxazole proton (~8.8 ppm, 1H) to the DMSO2 singlet (~3.0 ppm, 6H), factoring in their respective molecular weights and exact sample masses.

Protocol B: Organic Impurity Profiling via HPLC-UV

Causality Check: Gradient elution starting at a highly aqueous composition ensures that polar impurities are retained and separated from the void volume, while a high-organic finish ensures the strongly retained bromophenyl moiety elutes with a sharp, symmetrical peak shape.

  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or an equivalent sterically protected, end-capped C18 column.

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (low pH suppresses isoxazole nitrogen ionization, preventing tailing).

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-12 min (linear ramp to 90% B), 12-15 min (hold at 90% B), 15.1-20 min (re-equilibration at 10% B).

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 35°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Detection: UV at 254 nm (primary quantification) and 220 nm (impurity screening).

  • System Suitability (Self-Validation): Inject a resolution standard containing 4-(4-Bromophenyl)-1,2-oxazole and 4-bromobenzaldehyde. The critical resolution (

    
    ) must be > 2.0. The symmetry factor for the main active peak must fall between 0.9 and 1.2.
    

Analytical Workflow Visualization

ReferenceStandardWorkflow cluster_testing Orthogonal Testing Matrix Start Raw 4-(4-Bromophenyl)-1,2-oxazole Candidate Material HPLC HPLC-UV Analysis (Organic Impurity Profile) Start->HPLC GCMS GC-MS / TGA (Volatiles & Residual Solvents) Start->GCMS qNMR 1H qNMR vs DMSO2 (Absolute Mass Fraction) Start->qNMR Decision Meets Primary Standard Criteria? (Purity ≥ 99.5%) HPLC->Decision GCMS->Decision qNMR->Decision Primary Certified Primary Reference Standard (SI-Traceable) Decision->Primary YES Reject Recrystallization / Preparative Chromatography Decision->Reject NO Reject->Start Reprocess

Workflow for qualifying 4-(4-Bromophenyl)-1,2-oxazole as a Primary Reference Standard.

References

  • Synthesis of new arylisoxazole–oxindole conjugates as potent antiproliferative agents - Ovid. 1

  • 5-Amino-4-(4-bromophenyl)isoxazole - Chem-Impex. 2

  • Dimethylsulfone as a universal standard for analysis of organics by QNMR - ResearchGate. 3

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid - BIPM. 4

Sources

Safety Operating Guide

4-(4-Bromophenyl)-1,2-oxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of specialized chemical intermediates is a cornerstone of modern laboratory operations. 4-(4-Bromophenyl)-1,2-oxazole (also referred to as 4-(4-bromophenyl)isoxazole) is a highly valuable building block in pharmaceutical development, widely utilized in the synthesis of bioactive molecules targeting neurological disorders, inflammation, and oncology[1]. While its unique isoxazole ring and reactive bromophenyl group make it an excellent candidate for medicinal chemistry[1], the presence of the carbon-bromine bond dictates strict, highly regulated end-of-life handling.

As a halogenated organic compound, improper disposal poses severe environmental and operational risks. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step protocol for the safe handling, segregation, and thermal destruction of 4-(4-Bromophenyl)-1,2-oxazole, ensuring compliance with federal hazardous waste regulations[2].

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the physicochemical properties that dictate the compound's disposal pathway. The presence of a halogen (bromine) classifies this compound as a halogenated organic waste, which cannot be combined with standard organic solvents[3].

Table 1: Chemical and Regulatory Profile of 4-(4-Bromophenyl)-1,2-oxazole

AttributeSpecification / Classification
Chemical Name 4-(4-Bromophenyl)-1,2-oxazole
Structural Class Halogenated Heterocycle (Isoxazole)
Primary Hazard Skin/Eye Irritant, Environmental Toxicity (Bromine)
Waste Classification Halogenated Organic Waste
EPA Regulatory Framework [2]
Required Treatment High-Temperature Incineration with Caustic Scrubbing[4]

The Causality of Segregation: Why Halogens Matter

Expert Insight: In laboratory waste management, the most critical operational failure is the mixing of halogenated and non-hazardous/non-halogenated organic solvents[3].

The "Why": When 4-(4-Bromophenyl)-1,2-oxazole is subjected to thermal destruction, the carbon-bromine bond breaks, generating hydrogen bromide (HBr) gas. If this waste is inadvertently mixed with non-halogenated streams and sent to a standard incinerator, the facility will lack the necessary caustic scrubbers to neutralize the acidic HBr gas[4]. This results in severe corrosion of the incinerator stacks, the release of toxic acid rain precursors into the atmosphere, and the potential formation of highly toxic brominated dioxins and furans. Therefore, strict segregation is not just a regulatory mandate; it is a fundamental chemical necessity.

Step-by-Step Operational Protocols

Protocol A: Satellite Accumulation and Segregation

To maintain a self-validating safety system, the accumulation process must prevent cross-contamination at the source.

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or PTFE-lined containers. Avoid standard metal drums which may corrode if trace moisture interacts with the halogenated waste to generate hydrobromic acid.

  • Implement Strict Segregation: Designate a specific waste carboy exclusively for "Halogenated Organic Waste." Never mix this stream with inorganic acids, oxidizers, or non-halogenated solvents (e.g., acetone, ethanol, toluene)[3].

  • Apply RCRA-Compliant Labeling: Label the container immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste," list the full chemical name (4-(4-Bromophenyl)-1,2-oxazole), and indicate the primary hazard (Toxic/Irritant)[3].

  • Manage Volume Limits: Store the container in secondary containment at or near the point of generation. Do not exceed the 55-gallon accumulation limit. Once full, date the container and transfer it to the central accumulation area within 3 days[5].

Protocol B: Spill Response & Emergency Logistics

In the event of a powder spill or a solution leak containing the compound:

  • Evacuate and Isolate: Immediately secure the area. Ensure the laboratory fume hoods are operating to maintain negative pressure and capture any aerosolized particulates.

  • Don Appropriate PPE: Personnel must wear nitrile gloves (double-gloving recommended), splash-proof safety goggles, and a flame-resistant lab coat.

  • Contain the Spill: For liquid solutions, encircle the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Never use combustible materials like sawdust, as the reactive nature of the compound mixed with other lab chemicals could initiate an exothermic reaction.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all rinsate, as it now contains trace amounts of the brominated compound, and dispose of it strictly in the halogenated waste stream.

Disposal & Treatment Workflow

Once the waste leaves your facility via a licensed RCRA transporter, it undergoes specialized thermal treatment. The workflow below illustrates the lifecycle of halogenated waste, highlighting the critical caustic scrubbing step required for 4-(4-Bromophenyl)-1,2-oxazole.

WasteWorkflow Gen 1. Waste Generation 4-(4-Bromophenyl)-1,2-oxazole Seg 2. Waste Segregation Isolate Halogenated Stream Gen->Seg Acc 3. Satellite Accumulation Secondary Containment Seg->Acc Trans 4. RCRA Licensed Transport Manifest Tracking Acc->Trans Inc 5. Thermal Destruction Rotary Kiln (>1000°C) Trans->Inc Scrub 6. Caustic Scrubbing HBr Gas Neutralization Inc->Scrub Disp 7. Final Disposition Ash Landfill & Clean Gas Scrub->Disp

Figure 1: Cradle-to-grave disposal workflow for halogenated organic compounds.

The Incineration Mechanism: At the treatment facility, the compound is introduced into a rotary kiln incinerator operating at temperatures exceeding 1000°C[5]. This extreme heat ensures the complete thermal destruction of the stable isoxazole ring. As the carbon-bromine bonds are cleaved, the resulting exhaust gases (containing HBr) are routed through a wet air scrubber. Here, a caustic solution (typically sodium hydroxide) reacts with the acidic gases to form harmless salts (e.g., sodium bromide) and water, preventing toxic atmospheric emissions[4].

References

  • Chemical Waste Management: Combining Compatible Used Organic Solvents University of Louisville, Department of Environmental Health and Safety[Link]

  • Incineration In Hazardous Waste Management (EPA NEPIS) U.S. Environmental Protection Agency (EPA)[Link]

  • Hazardous Waste Management Facilities and Units U.S. Environmental Protection Agency (EPA)[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations U.S. Environmental Protection Agency (EPA)[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.